Product packaging for 1,1-Diphenylacetone(Cat. No.:CAS No. 781-35-1)

1,1-Diphenylacetone

Cat. No.: B1664572
CAS No.: 781-35-1
M. Wt: 210.27 g/mol
InChI Key: DBNWBEGCONIRGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,1-Diphenylacetone (CAS 781-35-1) is a significant organic compound with the molecular formula C15H14O, characterized as a white to off-white solid with a melting point of 46°C . This versatile chemical serves as a critical synthetic intermediate in industrial and academic research, primarily for constructing complex molecules in pharmaceutical and agrochemical development . Its primary research application is as a key building block in the synthesis of active pharmaceutical ingredients (APIs), including prostaglandin I2 agonists . The compound is equally vital in agrochemical research, where it is employed as a fundamental intermediate for producing anticoagulant rodenticides such as Dimouse sodium salt and Chlordecone . The market for this compound is experiencing growth, driven by demand from these sectors, with a particular need for high-purity grades (98% and above) to meet stringent research and development requirements . A classic synthesis method involves the α-bromination of phenylacetone followed by a Friedel-Crafts alkylation with benzene using anhydrous aluminum chloride as a catalyst . Researchers should store this material in a closed container in a cool, dry place, avoiding direct sunlight . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O B1664572 1,1-Diphenylacetone CAS No. 781-35-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-diphenylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNWBEGCONIRGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061137
Record name 2-Propanone, 1,1-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name 1,1-Diphenylacetone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19174
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

781-35-1
Record name 1,1-Diphenylacetone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=781-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanone, 1,1-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000781351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Diphenylacetone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400472
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propanone, 1,1-diphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propanone, 1,1-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-diphenylacetone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.189
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Diphenylacetone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,1-diphenylacetone, a versatile ketone that serves as a valuable intermediate in organic synthesis and the development of specialized chemicals. This document is structured to provide researchers, scientists, and drug development professionals with the essential data and procedural knowledge required for its effective application, from its fundamental properties to its role in complex synthetic pathways.

Core Identification and Physicochemical Properties

This compound, also known by its IUPAC name 1,1-diphenylpropan-2-one, is a diaryl-substituted aliphatic ketone. Its core structure consists of a central carbonyl group attached to a methyl group and a benzhydryl group, where two phenyl rings are bonded to the same alpha-carbon.

The unique arrangement of its functional groups imparts a combination of aromatic and aliphatic characteristics, influencing its reactivity and physical properties. It typically presents as a white to off-white crystalline solid with a faint, sweet, floral odor.[1][2]

Table 1: Key Identifiers and Physicochemical Properties of this compound

PropertyValueCitation(s)
CAS Number 781-35-1[2][3]
Molecular Formula C₁₅H₁₄O[2][3]
Molecular Weight 210.27 g/mol [4][5]
Appearance White to off-white crystalline powder/solid[4]
Melting Point 59-63 °C[5]
Boiling Point 307 °C[3]
Solubility Insoluble in water; Soluble in organic solvents such as ethanol, diethyl ether, and chloroform.[6][6]
Chemical Stability Stable under normal conditions. Incompatible with strong oxidizing agents.

Spectroscopic Characterization: A Structural Fingerprint

Accurate structural elucidation is paramount in chemical synthesis. The following section details the key spectroscopic signatures of this compound, providing a reference for identity and purity confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple and diagnostic. The key is to recognize the asymmetry which leads to distinct signals for the different protons.

  • Aromatic Protons (C₆H₅)₂: A complex multiplet is typically observed in the range of δ 7.2-7.4 ppm. This signal integrates to 10 protons, corresponding to the two phenyl rings.

  • Methine Proton (-CH): A singlet is expected for the proton on the carbon bearing the two phenyl groups. Its proximity to the electron-withdrawing phenyl groups and the carbonyl group will shift it downfield.

  • Methyl Protons (-CH₃): A sharp singlet corresponding to the three protons of the methyl group will be present, shifted downfield due to the adjacent carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups within the molecule.

  • C=O Stretch (Ketone): A strong, sharp absorption band around 1715 cm⁻¹ is the most prominent feature of the spectrum, unequivocally identifying the ketone carbonyl group.[7][8]

  • Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are characteristic of the C-H stretching vibrations of the sp²-hybridized carbons in the phenyl rings.[7]

  • Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹) correspond to the C-H stretching of the sp³-hybridized carbons of the methyl and methine groups.[7]

  • Aromatic C=C Stretches: Medium to strong absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon stretching within the aromatic rings.[6][7]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides crucial information on the molecular weight and fragmentation pattern of this compound.

  • Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 210, corresponding to the molecular weight of the compound. This peak is generally strong due to the stability of the aromatic system.[4]

  • Key Fragmentation: A dominant fragmentation pathway is the α-cleavage, leading to the loss of an acetyl radical (•COCH₃, m/z 43) to form the highly stable benzhydryl cation ([ (C₆H₅)₂CH ]⁺) at m/z 167 . This is often the base peak in the spectrum.[4][9] Further fragmentation of the aromatic rings can also be observed.

Synthesis of this compound: A Practical Protocol

One of the most reliable and scalable methods for the laboratory synthesis of this compound is the Friedel-Crafts alkylation of benzene with an α-halo-phenylacetone intermediate. The following protocol is adapted from established procedures.[3][10]

Synthesis Workflow Diagram

G Phenylacetone Phenylacetone Bromine Bromine Phenylacetone->Bromine Benzene aBromo α-Bromo-α-phenylacetone Bromine->aBromo 1 hr, rt aBromo_ref aBromo_ref AlCl3 Anhydrous AlCl₃ aBromo_ref->AlCl3 Benzene (reflux) CrudeProduct Crude this compound AlCl3->CrudeProduct 1 hr CrudeProduct_ref CrudeProduct_ref Quench Quench CrudeProduct_ref->Quench Ice / HCl Extraction Extraction Quench->Extraction Ether Wash Wash Extraction->Wash H₂O, NaHCO₃ Dry Dry Wash->Dry Na₂SO₄ Evaporation Evaporation Dry->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Petroleum Ether PureProduct PureProduct Recrystallization->PureProduct Pure this compound

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Part A: Preparation of α-Bromo-α-phenylacetone

  • Reaction Setup: In a fume hood, equip a three-necked flask with a stirrer, a dropping funnel, and a reflux condenser.

  • Initial Charge: Charge the flask with phenylacetone and dry, thiophene-free benzene.

  • Bromination: With stirring, add bromine dropwise over a period of one hour. The reaction is exothermic and will evolve hydrogen bromide gas, which should be appropriately vented or trapped.

  • Reaction Completion: After the addition is complete, continue stirring and pass a stream of dry nitrogen through the solution to drive off the remaining HBr. The completion of this step is indicated by the cessation of HBr fumes. The resulting benzene solution of α-bromo-α-phenylacetone is used directly in the next step.

Part B: Friedel-Crafts Alkylation to this compound

  • Catalyst Preparation: In a separate, appropriately sized reaction flask equipped for stirring and reflux, place anhydrous aluminum chloride and dry benzene.

  • Initiation: Heat the mixture to a gentle reflux with stirring.

  • Addition: Slowly add the benzene solution of α-bromo-α-phenylacetone from Part A to the boiling mixture over one hour.

  • Reaction Drive: After the addition is complete, maintain the reflux for an additional hour to drive the reaction to completion.

  • Work-up:

    • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step quenches the reaction and dissolves the aluminum salts.

    • Separate the organic (benzene) layer. Extract the aqueous layer with ether to recover any dissolved product.

    • Combine the organic extracts and wash sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Evaporate the solvents under reduced pressure.

    • The crude product is then purified by recrystallization from petroleum ether to yield pure, crystalline this compound.[10]

Mechanistic Insights and Rationale
  • α-Bromination: This step proceeds via an acid-catalyzed enolization of the phenylacetone followed by electrophilic attack by bromine. The use of benzene as a solvent is convenient as it is also the reactant in the subsequent step.

  • Friedel-Crafts Alkylation: Anhydrous aluminum chloride is a strong Lewis acid that coordinates with the bromine atom of the α-bromo-α-phenylacetone, facilitating its departure and the formation of a carbocationic intermediate. This electrophilic carbocation is then attacked by the electron-rich benzene ring. The reaction is conducted at reflux to provide the necessary activation energy.

  • Aqueous Work-up: The acidic quench is crucial to protonate the aluminate complexes and ensure the product is in its neutral form. The subsequent washes remove inorganic byproducts and any unreacted acidic or basic species.

  • Recrystallization: Petroleum ether is an excellent choice for recrystallization as this compound exhibits high solubility in it at elevated temperatures and low solubility at cooler temperatures, allowing for efficient recovery of the purified product while impurities remain in the mother liquor.

Applications in Advanced Synthesis: The Case of Diphenadione

This compound is a key precursor in the synthesis of more complex molecules. A notable application is in the production of the anticoagulant rodenticide, Diphenadione.[3][11]

Synthetic Pathway to Diphenadione

The synthesis of Diphenadione from this compound involves a base-catalyzed condensation reaction with a phthalate derivative, such as dimethyl phthalate. This reaction is a type of Claisen condensation followed by an intramolecular cyclization and dehydration.

G cluster_0 Synthesis of Diphenadione Reactant1 This compound Condensation Claisen Condensation & Intramolecular Cyclization Reactant1->Condensation Reactant2 Dimethyl Phthalate Reactant2->Condensation Base Strong Base (e.g., Sodium Methoxide) Base->Condensation Catalyst Diphenadione Diphenadione Condensation->Diphenadione Work-up

Caption: Synthetic route from this compound to Diphenadione.

Rationale in Drug and Chemical Development

The benzhydryl moiety present in this compound is a common structural motif in various biologically active compounds. Its rigid, bulky nature can impart specific binding properties to a molecule. In the case of Diphenadione, this structural feature is crucial for its function as a vitamin K antagonist, which disrupts the blood clotting cascade in rodents.[11][12][13] The synthetic accessibility of this compound makes it an attractive starting material for the exploration of new derivatives with potential therapeutic or industrial applications.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Hazards: Causes skin and eye irritation. May cause respiratory irritation.[4]

  • Toxicity: The toxicological properties have not been fully investigated. An intraperitoneal LD50 of 500 mg/kg has been reported in mice.[4]

  • First Aid:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes.

    • Skin: Wash affected area with soap and water.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water. Seek medical attention in all cases of significant exposure.

Conclusion

This compound is a foundational chemical intermediate with well-defined properties and reactivity. Its straightforward synthesis and the presence of the versatile benzhydryl group make it a valuable building block for researchers in organic synthesis, medicinal chemistry, and materials science. A thorough understanding of its spectroscopic characteristics, synthetic routes, and handling requirements, as detailed in this guide, is essential for its safe and effective utilization in the laboratory and beyond.

References

Introduction: The Significance of Physical Properties in Chemical Synthesis and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 1,1-Diphenylacetone

For Researchers, Scientists, and Drug Development Professionals

This compound, a diaryl ketone derivative also known as 1,1-diphenyl-2-propanone, is a key intermediate in various chemical syntheses.[1][2] Its utility spans from the creation of fragrance formulations to its role as an intermediate for rodenticides.[1][3] For researchers and professionals in drug development and material science, a comprehensive understanding of its physical properties is paramount for its effective handling, reaction optimization, and purification. This guide provides an in-depth analysis of the melting and boiling points of this compound, offering both established data and detailed experimental protocols for their verification.

Physicochemical Data of this compound

The accurate determination of a compound's melting and boiling points serves as a crucial indicator of its purity. For pure, crystalline organic compounds, the melting point is typically sharp, occurring over a narrow range of 0.5-1.0°C.[4] Impurities tend to depress and broaden this range.[4][5] The boiling point, defined as the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, is also a key physical constant for characterization and purification via distillation.[4][6]

Below is a summary of the reported melting and boiling points for this compound from various sources. The variation in these values can be attributed to differences in experimental conditions and the purity of the sample.

Physical PropertyReported Value(s)Source(s)
Melting Point 46°C (labile form)[7][8]
59-63°C[3][9][10][11]
61°C[12]
62°C[1][13]
Boiling Point 307°C (at atmospheric pressure)[7]
135°C (at 1.5 mmHg)[1][10]

Appearance: this compound typically presents as a white to off-white or very pale-yellow crystalline powder.[2][3][9]

Molecular Formula: C₁₅H₁₄O[3][9][14]

Molecular Weight: 210.28 g/mol [1][3][9]

Experimental Determination of Melting Point

The determination of a precise melting point range is a fundamental technique in organic chemistry for compound identification and purity assessment. The following protocol outlines a standard procedure using a modern melting point apparatus.

Methodology: Capillary Melting Point Determination

This method involves heating a small sample of the compound in a capillary tube within a calibrated apparatus.

Step-by-Step Protocol:

  • Sample Preparation:

    • Place a small amount of dry this compound powder on a clean, dry watch glass.

    • If the crystals are large, gently crush them to a fine powder using a spatula. This ensures uniform packing in the capillary tube.

    • Push the open end of a capillary tube into the powder to collect a small amount of the sample.[5]

    • Tap the sealed end of the capillary tube on a hard surface to pack the sample down. The packed sample should be approximately 1-2 mm in height.[4][15]

  • Apparatus Setup:

    • Insert the capillary tube, sealed end down, into the heating block of the melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

  • Measurement:

    • Set the initial temperature to approximately 20°C below the expected melting point.

    • Begin heating at a slow, controlled rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[15] A slower heating rate is crucial for an accurate determination.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue to observe the sample and record the temperature at which the last crystal melts (the end of the melting range).

  • Post-Analysis:

    • Allow the apparatus to cool completely before performing another measurement.

    • It is good practice to perform at least two measurements to ensure reproducibility.

Causality and Experimental Considerations:
  • Sample Packing: A loosely packed sample will not heat uniformly, leading to a broader and inaccurate melting range.

  • Heating Rate: Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting point range.[15]

  • Purity: The presence of impurities disrupts the crystal lattice of the solid, typically causing melting to occur at a lower temperature and over a wider range. A sharp melting range is a strong indicator of high purity.[4][5]

  • Labile Form: The reported labile form of this compound melting at 46°C suggests the possibility of polymorphism, where the compound can exist in different crystalline structures with distinct physical properties.[8] This underscores the importance of controlled crystallization and drying procedures.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Recording prep1 Crush Sample prep2 Load Capillary prep1->prep2 prep3 Pack Sample prep2->prep3 analysis1 Insert into Apparatus prep3->analysis1 analysis2 Heat Slowly (1-2°C/min) analysis1->analysis2 analysis3 Observe Melting analysis2->analysis3 data1 Record T_initial (First Liquid) analysis3->data1 data2 Record T_final (All Liquid) data1->data2

Caption: Workflow for Capillary Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point is another critical physical property, particularly for purification by distillation. Given that this compound is a solid at room temperature, its boiling point is determined at reduced pressure to prevent thermal decomposition at its high atmospheric boiling point.

Methodology: Reduced Pressure Boiling Point Determination

This method involves heating the liquid under a vacuum and observing the temperature at which it boils.

Step-by-Step Protocol:

  • Apparatus Setup:

    • Assemble a distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

    • Place a small amount of this compound in the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

    • Connect the apparatus to a vacuum source with a manometer to monitor the pressure.

  • Measurement:

    • Slowly evacuate the system to the desired pressure (e.g., 1.5 mmHg).

    • Begin heating the sample gently with a heating mantle.

    • Observe for the formation of a steady stream of vapor rising and condensing in the condenser.

    • Record the temperature at which the liquid is boiling and a constant stream of distillate is collected. This is the boiling point at the recorded pressure.

  • Post-Analysis:

    • Allow the apparatus to cool completely before slowly releasing the vacuum.

    • Clean the apparatus thoroughly.

Causality and Experimental Considerations:
  • Reduced Pressure: Heating this compound to its atmospheric boiling point of 307°C may cause decomposition. Determining the boiling point at reduced pressure allows for distillation at a much lower temperature, preserving the integrity of the compound.[7]

  • Smooth Boiling: The use of a stir bar or boiling chips is essential to prevent bumping (sudden, violent boiling) of the liquid, which can lead to inaccurate temperature readings and potential hazards.

  • Pressure Stability: Maintaining a stable pressure throughout the determination is crucial, as the boiling point is highly dependent on pressure.[4]

Workflow for Reduced Pressure Boiling Point Determination

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement cluster_record Data Recording setup1 Assemble Distillation Apparatus setup2 Add Sample & Stir Bar setup1->setup2 setup3 Connect to Vacuum setup2->setup3 measure1 Evacuate to Desired Pressure setup3->measure1 measure2 Heat Gently measure1->measure2 measure3 Observe Boiling & Condensation measure2->measure3 record1 Record Stable Temperature measure3->record1 record2 Record Pressure record1->record2

Caption: Workflow for Reduced Pressure Boiling Point Determination.

Conclusion

The melting and boiling points of this compound are fundamental physical properties that are indicative of its identity and purity. The variability in reported values highlights the importance of consistent and careful experimental technique. For researchers and drug development professionals, the ability to accurately determine these properties is essential for ensuring the quality of starting materials and intermediates, which ultimately impacts the reliability and reproducibility of synthetic processes and the quality of the final product.

References

An In-Depth Technical Guide to the Spectral Data of 1,1-Diphenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 1,1-diphenylacetone (CAS 781-35-1), a diaryl-substituted aliphatic ketone.[1] As a compound of interest in organic synthesis and as a model for studying certain chemical reactions, a thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals.[1] This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a holistic analytical profile. The guide is structured to not only present the data but also to explain the underlying principles and experimental considerations, reflecting an approach grounded in scientific integrity and practical laboratory experience.

Molecular Structure and Spectroscopic Implications

This compound, with the molecular formula C₁₅H₁₄O and a molecular weight of 210.27 g/mol , possesses a distinct structure that dictates its spectroscopic characteristics.[2] The molecule features a central propan-2-one core where one alpha-carbon is substituted with two phenyl groups. This arrangement, specifically the quaternary methine carbon bonded to two phenyl rings and the carbonyl group, results in a unique electronic environment that is clearly resolved by various spectroscopic methods.

Mass_Spec_Fragmentation cluster_main Primary Fragmentation Pathways M This compound (M⁺) m/z = 210 F1 Diphenylacetyl Cation [M - CH₃]⁺ m/z = 195 M->F1 - •CH₃ (α-cleavage) F3 Acetyl Cation [CH₃CO]⁺ m/z = 43 M->F3 - •CH(Ph)₂ (α-cleavage) F2 Diphenylmethyl Cation [C₁₃H₁₁]⁺ m/z = 167 (Base Peak) F1->F2 - CO caption Figure 2: Predicted ESI-MS fragmentation of this compound. Integrated_Analysis_Workflow Sample Unknown Sample (this compound) IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Strong C=O stretch at ~1715 cm⁻¹ Aromatic C-H > 3000 cm⁻¹ IR->IR_Data NMR_Data ¹H: Signals at ~7.3, 5.2, 2.2 ppm (10:1:3 ratio) ¹³C: Carbonyl carbon at ~205 ppm NMR->NMR_Data MS_Data Molecular Ion at m/z 210 Base Peak at m/z 167 Fragment at m/z 195 MS->MS_Data IR_Inf Inference: Contains Ketone & Aromatic Rings IR_Data->IR_Inf NMR_Inf Inference: Confirms Carbon-Hydrogen Framework NMR_Data->NMR_Inf MS_Inf Inference: Confirms Molecular Weight (C₁₅H₁₄O) & Fragmentation Pattern MS_Data->MS_Inf Conclusion Structure Confirmed: This compound IR_Inf->Conclusion NMR_Inf->Conclusion MS_Inf->Conclusion caption Figure 3: Logical workflow for structural elucidation.

References

Solubility of 1,1-Diphenylacetone in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1,1-Diphenylacetone in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of this compound, presents its solubility profile, and offers a detailed experimental protocol for solubility determination. The content is structured to provide not just data, but also the scientific reasoning behind the observed phenomena and experimental designs.

Introduction to this compound

This compound (CAS No. 781-35-1) is an aromatic ketone with the chemical formula C₁₅H₁₄O.[1][2] At room temperature, it exists as a white to off-white crystalline solid.[1][2][3] Its molecular structure, featuring two nonpolar phenyl rings and a polar acetone group, dictates its solubility behavior, rendering it largely insoluble in water but soluble in many organic solvents.[1] Understanding its solubility is critical for a range of applications, including organic synthesis, purification via crystallization, and formulation development.

Key Physicochemical Properties:

PropertyValueSource(s)
Molecular Formula C₁₅H₁₄O[1][4]
Molecular Weight 210.27 g/mol [4]
Appearance White to off-white crystalline powder/solid[1][2][3][4]
Melting Point 59-63 °C[2][5]
Boiling Point 135 °C at 1.5 mmHg[5]
CAS Number 781-35-1[1][2][5]

Solubility Profile of this compound

The general principle of "like dissolves like" is a cornerstone for predicting solubility.[6] The nonpolar nature of the two phenyl rings in this compound suggests good solubility in nonpolar and moderately polar solvents, while the ketone group allows for some interaction with polar solvents.

Table of Qualitative Solubility:

Solvent CategorySolventChemical FormulaExpected SolubilityRationale
Polar Protic WaterH₂OInsolubleThe large nonpolar surface area of the phenyl rings dominates, making it hydrophobic.[1]
EthanolC₂H₅OHSolubleThe ethyl chain interacts with the phenyl rings, and the hydroxyl group can interact with the ketone.[1]
MethanolCH₃OHModerately SolubleSimilar to ethanol, but the smaller alkyl chain may lead to slightly lower solubility.
Polar Aprotic AcetoneC₃H₆OSolubleThe ketone functional group is similar to that of this compound, promoting miscibility.
AcetonitrileC₂H₃NModerately SolubleA polar solvent that can dissolve a range of organic compounds.
Nonpolar HexaneC₆H₁₄SolubleThe nonpolar nature of hexane readily solvates the nonpolar phenyl rings.
TolueneC₇H₈Very SolubleThe aromatic nature of toluene allows for favorable π-π stacking interactions with the phenyl rings.
Diethyl Ether(C₂H₅)₂OSolubleA common nonpolar solvent for organic compounds.[1]
Halogenated ChloroformCHCl₃SolubleA good solvent for a wide range of organic molecules.[1]
DichloromethaneCH₂Cl₂SolubleSimilar to chloroform in its solvent properties.

Experimental Protocol for Solubility Determination

The following protocol outlines the equilibrium solubility method, a reliable technique for quantifying the solubility of a compound in a specific solvent at a given temperature. This method ensures that the solution has reached saturation, providing an accurate measurement.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (purity >98%)

  • Selected organic solvent(s) (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Methodology:

  • Preparation of a Supersaturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure that the solution becomes saturated.

  • Equilibration:

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is established between the dissolved and undissolved solid.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Dilution:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument to be used.

  • Quantification:

    • Analyze the diluted sample using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Seal and agitate at constant temperature (24-72h) A->B C Allow solid to settle B->C D Withdraw and filter supernatant C->D E Dilute filtrate D->E F Quantify using HPLC/UV-Vis E->F G Calculate solubility F->G

References

Discovery and first synthesis of 1,1-Diphenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and First Synthesis of 1,1-Diphenylacetone

Foreword

The early 20th century marked a transformative era in organic chemistry, shifting the discipline from primarily analytical and observational science to a predictive and creative one.[1][2] The development of powerful synthetic reactions like the Grignard and Friedel-Crafts alkylation provided chemists with the tools to construct complex molecular architectures from simple precursors.[3] It is within this vibrant landscape of discovery that this compound (C₁₅H₁₄O), a diaryl-substituted aliphatic ketone, emerged. While the precise moment of its initial discovery remains obscure in the historical record, its synthesis has been documented since the early 20th century, serving as a testament to the burgeoning capabilities of synthetic organic chemistry.[4] This guide provides a detailed exploration of the first robust and thoroughly documented synthesis of this compound, grounding the protocol in the fundamental principles that govern its mechanism and execution.

Historical Context: The Dawn of Modern Synthesis

The synthesis of this compound did not occur in a vacuum. It was a product of a period rich with foundational discoveries. The work of Victor Grignard on organomagnesium halides (for which he shared the 1912 Nobel Prize) and the earlier elucidation of electrophilic aromatic substitution by Charles Friedel and James Crafts in 1877 laid the essential groundwork.[3][5] These reactions empowered chemists to form carbon-carbon bonds with unprecedented efficiency, moving beyond the limitations of classical condensation and substitution reactions. The establishment of reliable, peer-vetted synthetic procedures became critical, a need that was famously met by the publication of Organic Syntheses, which aimed to provide detailed, reproducible laboratory methods.[6] It is in this collection that we find one of the earliest, most detailed, and verifiable preparations of this compound, adapted from the work of Ruggli, Dahn, and Wegmann.[7]

The First Documented Synthesis: A Friedel-Crafts Approach

The first thoroughly documented and validated synthesis of this compound proceeds via a two-step sequence: the α-bromination of phenylacetone followed by a Friedel-Crafts alkylation of benzene.[7][8] This method showcases a strategic combination of functional group manipulation and classic C-C bond formation.

Overall Synthetic Workflow

The process begins with readily available phenylacetone, which is first activated by bromination at the alpha-carbon. The resulting α-bromo-α-phenylacetone is then used as an alkylating agent in a Friedel-Crafts reaction with benzene to form the target molecule.

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Friedel-Crafts Alkylation cluster_2 Workup & Purification A Phenylacetone C α-Bromo-α-phenylacetone (in Benzene solution) A->C in Benzene B Bromine (Br₂) B->C F Reaction Complex C->F D Anhydrous AlCl₃ D->F E Benzene (Solvent & Reagent) E->F G Quench (Ice & HCl) F->G H Extraction & Washing G->H I Drying & Solvent Removal H->I J Vacuum Distillation I->J K Recrystallization (Petroleum Ether) J->K L Pure this compound K->L

Figure 1: Overall workflow for the synthesis of this compound.
Causality Behind Experimental Choices

A robust protocol is defined by deliberate choices that maximize yield and purity while ensuring safety and reproducibility.

Reagent/ConditionRole & Scientific Rationale
Phenylacetone The starting material, providing the acetone backbone and one of the two phenyl groups.
Bromine (Br₂) in Benzene Electrophilic Brominating Agent. Brominates the α-carbon of phenylacetone. Benzene serves as the solvent. The reaction generates HBr as a byproduct.
Dry Nitrogen/CO₂ Stream Removal of HBr. Passing an inert gas through the solution removes the HBr byproduct, driving the equilibrium of the bromination reaction towards the product (Le Châtelier's Principle).[7]
Anhydrous AlCl₃ Lewis Acid Catalyst. Activates the α-bromo-α-phenylacetone by coordinating to the bromine, facilitating its departure and the formation of a carbocationic intermediate for the Friedel-Crafts reaction.[8]
Dry, Thiophene-free Benzene Reagent and Solvent. Serves as the nucleophile that attacks the electrophilic intermediate. Must be dry and free of sulfur-containing impurities (like thiophene) to prevent deactivation of the AlCl₃ catalyst.[7]
Ice & Concentrated HCl Quenching. The reaction is quenched by pouring it onto ice and acid. This hydrolyzes the aluminum complexes, deactivates the catalyst, and separates the organic and aqueous layers.[7]
Sodium Bicarbonate Wash Neutralization. Removes any residual acid (HCl, HBr) from the organic layer.
Anhydrous Sodium Sulfate Drying Agent. Removes trace amounts of water from the organic solution before solvent evaporation.
Vacuum Distillation Purification. Separates the high-boiling this compound from unreacted starting materials and lower-boiling impurities.
Recrystallization Final Purification. Further purifies the solid product based on differences in solubility, yielding a crystalline final product of high purity.[8]
Reaction Mechanism: The Friedel-Crafts Alkylation Step

The core of this synthesis is the aluminum chloride-catalyzed alkylation of benzene. The Lewis acid polarizes the C-Br bond, leading to the formation of a resonance-stabilized carbocation that acts as the electrophile.

Figure 2: Mechanism of the Friedel-Crafts alkylation step.

Experimental Protocol (Adapted from Organic Syntheses)

This protocol is a self-validating system, representing a procedure that has been rigorously tested and confirmed for reproducibility.[7]

A. α-Bromo-α-phenylacetone

  • Setup: In a 1-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser (fitted with a gas outlet), place 200 mL of dry, thiophene-free benzene and 37 g (0.276 mole) of phenylacetone.

  • Bromination: With stirring, add 45 g (0.28 mole) of bromine dropwise over 1 hour. The solution will become a clear orange-red.

  • HBr Removal: Replace the dropping funnel with a gas inlet tube and pass a rapid stream of dry nitrogen through the solution for 3–6 hours to drive off the hydrogen bromide byproduct, promoting the reaction to completion. The solution turns yellow-green.

  • Transfer: The resulting benzene solution of α-bromo-α-phenylacetone is transferred to a dry separatory funnel for the next step.

B. α,α-Diphenylacetone

  • Catalyst Setup: In the cleaned reaction flask, place 75 g (0.56 mole) of anhydrous aluminum chloride and 150 mL of dry benzene. Heat the mixture to a gentle boil on a steam bath with stirring.

  • Alkylation: Add the benzene solution of α-bromo-α-phenylacetone from step A.4 dropwise to the boiling benzene-AlCl₃ slurry over 1.5–2 hours. A vigorous evolution of HBr will occur.

  • Reaction Completion: After the addition is complete, continue to heat and stir the mixture for an additional hour.

  • Quenching: Cool the reaction flask in an ice bath. Cautiously pour the reaction mixture onto a mixture of 500 g of crushed ice and 100 mL of concentrated hydrochloric acid in a 2-L beaker.

  • Workup: Once the ice has melted, separate the benzene layer. Extract the aqueous layer with three 50-mL portions of ether.

  • Washing: Combine the organic extracts and wash them sequentially with 100 mL of water and 100 mL of saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic solution over anhydrous sodium sulfate for at least 1 hour. Evaporate the solvents on a steam bath.

  • Purification: Distill the crude product under vacuum. The main fraction of this compound boils at 142–148°C at 2–3 mm pressure.[7] The distillate solidifies upon cooling.

  • Recrystallization: Further purify the solid by recrystallizing from petroleum ether (b.p. 35–60°C) to yield a nearly colorless product.

Characterization and Data

The identity and purity of the synthesized this compound are confirmed through physical and spectroscopic methods.[4][9]

PropertyValue
Molecular Formula C₁₅H₁₄O
Molar Mass 210.27 g/mol [8]
Appearance White to off-white crystalline solid[4]
Melting Point 46 °C[8]
Boiling Point 307 °C (at 760 mm); 142–148 °C (at 2-3 mm)[7][8]
Solubility Insoluble in water; soluble in ethanol, ether, chloroform[4]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is a key identifier. Expected signals include a singlet for the methyl protons (CH₃) and a multiplet for the aromatic protons of the two phenyl rings, along with a singlet for the methine proton (CH).[10]

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong, characteristic absorption peak for the ketone carbonyl (C=O) stretch, typically around 1715-1720 cm⁻¹. It will also display absorptions corresponding to aromatic C=C and C-H bonds.[9][11]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 210, confirming the molecular weight.[12]

Conclusion

The synthesis of this compound via Friedel-Crafts alkylation is a classic example of early 20th-century organic chemistry, illustrating the power of newly developed reactions to construct molecules of increasing complexity. The detailed procedure, validated and published in Organic Syntheses, provides a reliable and instructive guide that highlights the importance of reaction control, catalyst function, and purification strategy. This synthesis is more than a mere protocol; it is a historical and pedagogical tool that demonstrates the logical and causal principles underpinning modern organic synthesis.

References

1,1-Diphenylacetone synthesis mechanism explained

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis Mechanism of 1,1-Diphenylacetone

Foreword for the Advanced Practitioner

This compound (CAS 781-35-1) is a deceptively simple molecule with significant utility as a foundational building block in complex organic synthesis.[1][2] Its structure, featuring a gem-diphenyl group adjacent to a carbonyl, makes it a valuable precursor in pharmaceutical development, agrochemical formulation, and polymer chemistry.[1][3][4] This guide moves beyond a mere recitation of synthetic procedures. It is designed for the practicing researcher and development scientist, offering a deep dive into the mechanistic underpinnings of its primary synthesis route, exploring the causality behind procedural choices, and contextualizing this knowledge with an overview of alternative methodologies. Herein, we dissect the reaction not just as a transformation, but as a self-validating system of chemical principles.

Part 1: The Archetypal Synthesis—A Friedel-Crafts Alkylation Approach

The most robust and historically significant synthesis of this compound proceeds via a two-step sequence: the α-bromination of phenylacetone followed by a Friedel-Crafts alkylation of benzene.[5][6] This method, detailed in authoritative sources like Organic Syntheses, provides a reliable pathway with well-understood mechanistic principles.[5]

Mechanistic Dissection

The overall transformation can be summarized as follows:

Phenylacetone → α-Bromo-α-phenylacetone → this compound

This is not a simple one-pot reaction but a carefully orchestrated sequence where each step sets the stage for the next. The logic hinges on converting a simple ketone into a potent electrophile capable of engaging in an electrophilic aromatic substitution with benzene.

Step 1: Generation of the Electrophile Precursor (α-Bromination)

The synthesis begins with the selective bromination of phenylacetone at the α-carbon.

Phenylacetone + Br₂ → α-Bromo-α-phenylacetone + HBr

This reaction is typically conducted in a non-polar solvent like benzene.[5] The causality here is straightforward: the acidic α-hydrogen of the ketone allows for the formation of an enol or enolate intermediate, which is nucleophilic and readily attacks molecular bromine. The presence of the phenyl group stabilizes this intermediate.

Step 2: Activation and Formation of the Electrophile

This is the core of the Friedel-Crafts reaction. The α-bromo-α-phenylacetone is not electrophilic enough on its own to react with the stable aromatic ring of benzene. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required as a catalyst.[7][8]

The Lewis acid coordinates to the bromine atom, polarizing the C-Br bond and making the α-carbon highly electron-deficient. This generates a resonance-stabilized carbocation or a highly polarized Lewis acid-base complex, which serves as the active electrophile.[9]

Step 3: Electrophilic Aromatic Substitution (The Attack)

The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon. This is the rate-determining step and results in the formation of a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[10] This intermediate is resonance-stabilized, with the positive charge delocalized over the ortho and para positions of the ring.

Step 4: Re-aromatization and Catalyst Regeneration

To restore the highly stable aromatic system, a weak base—in this case, the [AlCl₃Br]⁻ complex formed during electrophile generation—abstracts a proton from the sp³-hybridized carbon of the ring.[9] This step regenerates the aromatic ring, yielding the final product, this compound, and regenerating the AlCl₃ catalyst, allowing it to participate in further reaction cycles.[9]

Mechanistic Flow Diagram

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Electrophile Formation cluster_2 Step 3: Electrophilic Attack cluster_3 Step 4: Re-aromatization P Phenylacetone Br2 Br₂ ABP α-Bromo-α-phenylacetone Br2->ABP HBr ABP1 α-Bromo-α-phenylacetone AlCl3 AlCl₃ (Lewis Acid) E Electrophilic Complex [R-Br-AlCl₃] AlCl3->E E1 Electrophile Benzene Benzene Sigma Arenium Ion (Sigma Complex) E1->Sigma Sigma1 Arenium Ion Base [AlCl₃Br]⁻ Product This compound Base->Product Catalyst AlCl₃ + HBr G A 1. Bromination of Phenylacetone in Benzene B 2. HBr Removal (N₂ Sparge) A->B D 4. Friedel-Crafts Rxn (Add Bromo-ketone) B->D C 3. Catalyst Prep (AlCl₃ in Benzene) C->D E 5. Acidic Quench (HCl/Ice) D->E F 6. Extraction & Washing E->F G 7. Drying & Solvent Removal F->G H 8. Crystallization (Petroleum Ether) G->H I Final Product H->I

References

Friedel-Crafts synthesis of 1,1-Diphenylacetone from phenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Friedel-Crafts Synthesis of 1,1-Diphenylacetone from Phenylacetone

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, an organic compound featuring a benzhydryl group attached to a central carbonyl moiety.[1] The primary focus is a robust and well-documented two-step method commencing with phenylacetone. This process involves an initial α-keto bromination followed by a Lewis acid-catalyzed Friedel-Crafts alkylation with benzene.[1][2] This document delves into the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and discusses critical aspects of process control, potential side reactions, and product characterization. It is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis who require a thorough understanding of this classic transformation.

Mechanistic Insights and Strategic Considerations

The direct Friedel-Crafts reaction between phenylacetone and benzene is not the preferred synthetic route. The ketone's carbonyl oxygen acts as a Lewis base, which would form a stable complex with the Lewis acid catalyst (e.g., aluminum chloride). This complexation deactivates the catalyst and can lead to undesired side reactions.

Therefore, a more effective strategy involves a two-step sequence:

  • α-Bromination: Phenylacetone is first converted to its α-bromo derivative, α-bromo-α-phenylacetone. This step transforms the α-carbon into a potent electrophilic center.

  • Friedel-Crafts Alkylation: The resulting α-bromo-α-phenylacetone serves as the alkylating agent in a subsequent Friedel-Crafts reaction with benzene, catalyzed by a strong Lewis acid like anhydrous aluminum chloride (AlCl₃).[2][3]

The overall mechanism involves the generation of an electrophile from the α-bromo-α-phenylacetone by the Lewis acid. This electrophile is then attacked by the nucleophilic benzene ring in a classic electrophilic aromatic substitution (EAS) pathway.[4][5] The AlCl₃ catalyst facilitates the removal of the bromide, generating a carbocation (or a highly polarized complex) at the α-carbon, which is then readily attacked by the electron-rich aromatic ring.[6][7]

reaction_mechanism cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Friedel-Crafts Alkylation P1 Phenylacetone Br2 Br₂ Int1 α-Bromo-α-phenylacetone P1->Int1 Bromination Int1_2 α-Bromo-α-phenylacetone HBr HBr (byproduct) AlCl3 AlCl₃ (Lewis Acid) Electrophile Electrophilic Intermediate [R-Br-AlCl₃ complex] Int1_2->Electrophile Catalyst Activation Sigma Sigma Complex (Arenium Ion) Electrophile->Sigma Benzene Benzene Benzene->Sigma Nucleophilic Attack Product This compound Sigma->Product Deprotonation Catalyst_Regen H⁺ + AlCl₃Br⁻

Caption: High-level overview of the two-step synthesis pathway.

Detailed Experimental Protocol

This protocol is adapted from the well-vetted procedure published in Organic Syntheses, which provides a reliable method for laboratory-scale preparation.[2]

Materials and Reagents
CompoundMolar Mass ( g/mol )QuantityMolesNotes
Phenylacetone134.1837 g (36.9 mL)0.276Starting material.[8]
Bromine159.8145 g (14.4 mL)0.28Reagent grade. Handle with extreme caution.
Benzene78.11200 mL + 150 mL-Dry, thiophene-free. Acts as solvent and reactant.
Anhydrous Aluminum Chloride133.3475 g0.56Highly hygroscopic. Must be handled in a dry environment.
Hydrochloric Acid (conc.)36.46100 mL-For work-up.
Sodium Bicarbonate84.01Saturated solution-For washing/neutralization.
Anhydrous Sodium Sulfate142.04~60 g-Drying agent.
Diethyl Ether74.12~150 mL-For extraction.
Step-by-Step Procedure

The overall workflow involves two distinct chemical transformations followed by a purification sequence.

workflow start Start bromination Part A: α-Bromination of Phenylacetone in Benzene start->bromination hbr_removal HBr Gas Removal (Nitrogen Stream) bromination->hbr_removal fc_reaction Part B: Friedel-Crafts Alkylation with AlCl₃ in Benzene hbr_removal->fc_reaction quench Quenching (Ice / HCl) fc_reaction->quench workup Aqueous Work-up & Extraction quench->workup purification Solvent Removal & Vacuum Distillation workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Part A: Preparation of α-Bromo-α-phenylacetone [2]

  • Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser in a fume hood. The condenser outlet should be fitted with a tube to trap the evolving hydrogen bromide (HBr) gas.

  • Initial Charge: Charge the flask with 200 mL of dry, thiophene-free benzene and 37 g (0.276 mole) of phenylacetone.

  • Bromine Addition: Begin stirring and add 45 g (0.28 mole) of bromine dropwise from the funnel over a period of 1 hour. The reaction is exothermic and generates HBr gas. Maintain a steady rate to control the reaction. The mixture will turn from cloudy to a clear orange-red.

  • HBr Removal: After the addition is complete, replace the dropping funnel with a gas inlet tube. Pass a stream of dry nitrogen through the solution for 3–6 hours to drive off all the dissolved HBr. The reaction is complete when HBr fumes are no longer detected at the condenser outlet. The resulting benzene solution of α-bromo-α-phenylacetone is used directly in the next step.

Part B: Friedel-Crafts Alkylation to form this compound [2]

  • Catalyst Setup: In a separate, clean, and dry flask equipped as before, place 75 g (0.56 mole) of anhydrous aluminum chloride and 150 mL of dry benzene.

  • Reaction Initiation: Begin stirring and gently heat the AlCl₃/benzene slurry to a gentle boil using a steam bath.

  • Addition of Alkylating Agent: Slowly add the benzene solution of α-bromo-α-phenylacetone from Part A to the boiling mixture over 1 hour. The reaction is vigorous, and the mixture will darken significantly.

  • Completion: After the addition is complete, continue heating at reflux for an additional hour.

  • Quenching: Cool the reaction mixture and pour it slowly and with vigorous stirring onto a mixture of 500 g of crushed ice and 100 mL of concentrated hydrochloric acid. This step decomposes the aluminum chloride complex and must be done carefully in a large beaker. The dark solution should become orange-yellow.

  • Extraction and Work-up: Once the ice has melted, separate the benzene layer. Extract the aqueous layer with three 50-mL portions of ether. Combine all organic layers.

  • Washing: Wash the combined organic solution with 100 mL of water, followed by 100 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying and Solvent Removal: Dry the organic solution over anhydrous sodium sulfate for at least one hour. Evaporate the solvents (benzene and ether) using a rotary evaporator or on a steam bath.

  • Purification: The crude product is purified by vacuum distillation. A small forerun is typically collected before the main fraction of this compound distills at 142–148 °C under 2–3 mm Hg pressure.[2] The distillate may solidify upon cooling.[2] The final product can be further purified by recrystallization from petroleum ether.[1]

Product Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table of Physical and Spectroscopic Properties:

PropertyValueSource
IUPAC Name1,1-Diphenylpropan-2-one[1][9]
CAS Number781-35-1[1][9]
Molecular FormulaC₁₅H₁₄O[1][9]
Molar Mass210.27 g/mol [1][9]
AppearanceWhite solid / crystalline powder[1][3][9]
Melting Point46 °C[1]
Boiling Point142–148 °C @ 2-3 mmHg[2]
¹H NMR (CDCl₃)δ ~2.2 (s, 3H, -CH₃), δ ~5.4 (s, 1H, -CH), δ ~7.2-7.4 (m, 10H, Ar-H)[10]
IR (KBr) ~1715-1720 cm⁻¹ (C=O stretch), ~1450-1600 cm⁻¹ (Aromatic C=C)[9][11]

Note: NMR chemical shifts are approximate and may vary slightly based on solvent and instrument.

Troubleshooting and Side Reactions

  • Moisture Contamination: The presence of water will deactivate the aluminum chloride catalyst and can lead to hydrolysis of the bromo-intermediate, reducing the overall yield.[12] Ensure all glassware is oven-dried and reagents are anhydrous.

  • Incomplete Bromination: Insufficient bromine or reaction time can leave unreacted phenylacetone, which will complicate purification. Using a slight excess of bromine ensures full conversion.[12]

  • Formation of Colored Impurities: Overheating during the Friedel-Crafts reaction or distillation can lead to the formation of polymeric or degradation byproducts, resulting in a colored final product.[12] Careful temperature control and efficient purification are key to obtaining a white, crystalline solid.

  • Polyalkylation: While Friedel-Crafts alkylations are known for polyalkylation, it is less of a concern in this specific synthesis.[13] The product, this compound, contains a deactivating acyl group, which makes the attached phenyl rings less susceptible to further alkylation compared to the benzene reactant.[13][14]

Safety Considerations

  • Bromine: Is highly corrosive, toxic, and volatile. It should be handled exclusively in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Anhydrous Aluminum Chloride: Reacts violently with water, releasing heat and HCl gas. It is corrosive and should be handled in a dry environment, avoiding contact with skin and moisture.

  • Benzene: Is a known carcinogen and is highly flammable. All operations involving benzene must be conducted in a well-ventilated fume hood.

  • Hydrogen Bromide: The HBr gas evolved during bromination is corrosive and toxic. It must be trapped or vented safely within a fume hood.

  • Quenching: The quenching of the reaction mixture with ice/acid is highly exothermic and releases HCl gas. This step must be performed slowly and with caution.

Conclusion

The synthesis of this compound from phenylacetone via an α-bromination and subsequent Friedel-Crafts alkylation is a classic and effective method. By understanding the underlying mechanisms and adhering to a carefully controlled, anhydrous protocol, researchers can achieve good yields of a high-purity product. Proper characterization and stringent safety measures are paramount for the successful and safe execution of this synthesis.

References

Aldol condensation route to 1,1-Diphenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1,1-Diphenylacetone: A Mechanistic and Practical Analysis

Executive Summary

This compound is a valuable organic compound utilized as an intermediate in the synthesis of various fine chemicals and pharmaceutical agents.[1] While the Aldol Condensation is a cornerstone of carbon-carbon bond formation in organic chemistry, a common misconception is its applicability for the synthesis of this compound. This guide provides a detailed analysis clarifying why the crossed aldol condensation of benzophenone and acetone does not yield the target molecule. We will dissect the mechanistic pathway of this reaction to illustrate the formation of an isomeric product, 4,4-diphenylbut-3-en-2-one. Subsequently, this whitepaper will present established and reliable synthetic routes for this compound, with a primary focus on a well-documented Friedel-Crafts alkylation protocol. This guide is intended for researchers and drug development professionals, offering both theoretical clarity and practical, field-proven methodologies.

Introduction to this compound

This compound, also known by its IUPAC name 1,1-diphenylpropan-2-one, is an organic compound with the chemical formula C₁₅H₁₄O.[2] It consists of a central ketone functional group where the alpha-carbon is substituted with two phenyl groups. This structural motif makes it a useful building block in organic synthesis.

Key Properties:

  • CAS Number: 781-35-1[1]

  • Molar Mass: 210.276 g·mol⁻¹[2]

  • Appearance: White solid[2]

  • Melting Point: 46 °C (labile form) to 60–61 °C (stable form)[2][3]

  • Solubility: Insoluble in water, soluble in organic solvents like benzene, ethanol, and ether.[1][3]

Mechanistic Analysis: The Flawed Aldol Condensation Approach

The Claisen-Schmidt condensation, a type of crossed aldol condensation, involves the reaction of an enolizable ketone or aldehyde with an aromatic carbonyl compound that lacks α-hydrogens.[4] A hypothetical route to a diphenylacetone isomer could involve the base-catalyzed reaction between acetone (the enolizable partner) and benzophenone (the non-enolizable aromatic ketone). However, the regiochemistry of this reaction makes it unsuitable for producing this compound.

The Predicted Aldol Pathway

The reaction proceeds through three main steps: enolate formation, nucleophilic attack (aldol addition), and dehydration (condensation).[5][6]

  • Enolate Formation: A base, such as sodium hydroxide (NaOH), abstracts an acidic α-hydrogen from acetone to form a nucleophilic enolate ion.[7][8]

  • Aldol Addition: The acetone enolate attacks the electrophilic carbonyl carbon of benzophenone. This forms a β-hydroxy ketone intermediate (an aldol adduct).[5]

  • Dehydration: Under the reaction conditions, this intermediate readily dehydrates, eliminating a molecule of water to form a stable, conjugated α,β-unsaturated ketone.[9]

The final product of this sequence is 4,4-diphenylbut-3-en-2-one , not this compound. The critical distinction lies in the position of the phenyl groups relative to the carbonyl group. In the aldol product, the phenyl groups are on the β-carbon, whereas in this compound, they are on the α-carbon.

Visualization of the Aldol Mechanism

The following diagram illustrates the base-catalyzed aldol condensation of benzophenone and acetone, leading to the incorrect isomer.

Aldol_Mechanism Figure 1: Aldol Condensation of Benzophenone and Acetone cluster_2 Step 3: Protonation & Dehydration Acetone Acetone Enolate Acetone Enolate Acetone->Enolate Deprotonation Base OH⁻ Water H₂O Benzophenone Benzophenone Enolate->Benzophenone Nucleophilic Attack Adduct Alkoxide Intermediate Benzophenone->Adduct Hydroxyketone β-Hydroxy Ketone Adduct->Hydroxyketone Protonation FinalProduct 4,4-Diphenylbut-3-en-2-one (α,β-Unsaturated Ketone) Hydroxyketone->FinalProduct Dehydration Adduct_protonated Protonation Dehydration - H₂O

Caption: Aldol condensation of benzophenone and acetone.

Established Synthesis of this compound via Friedel-Crafts Alkylation

A reliable and well-documented method for preparing this compound is the Friedel-Crafts alkylation of benzene with α-bromo-α-phenylacetone, which is generated in situ from phenylacetone.[2][3] This procedure is detailed in Organic Syntheses, an authoritative source for chemical preparations.

Reaction Overview

The synthesis is a two-step process occurring in the same pot:

  • α-Bromination: Phenylacetone is selectively brominated at the α-position.

  • Friedel-Crafts Alkylation: The resulting α-bromo-α-phenylacetone reacts with a second equivalent of benzene, catalyzed by anhydrous aluminum chloride (AlCl₃), to form the final product.

Visualization of the Friedel-Crafts Pathway

Friedel_Crafts_Workflow Figure 2: Friedel-Crafts Route to this compound Start Start: Phenylacetone in Benzene Step1 Step 1: α-Bromination Add Bromine (Br₂) dropwise Start->Step1 Intermediate Intermediate: α-Bromo-α-phenylacetone (in Benzene solution) Step1->Intermediate Step2 Step 2: Friedel-Crafts Alkylation Add to AlCl₃ in Benzene Intermediate->Step2 Workup Step 3: Workup Quench with ice/HCl, separate layers, wash, dry Step2->Workup Purification Step 4: Purification Distill under vacuum, then recrystallize from petroleum ether Workup->Purification Product Final Product: this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the procedure published in Organic Syntheses, Coll. Vol. 3, p.343 (1955).[3]

Materials & Reagents

ReagentMolar Mass ( g/mol )AmountMoles
Phenylacetone134.1837 g (36.9 mL)0.276
Bromine159.8145 g (14.4 mL)0.28
Benzene (dry, thiophene-free)78.11200 mL + 200 mL-
Anhydrous Aluminum Chloride133.3475 g0.56
Petroleum Ether (b.p. 35–60°C)-As needed-

Procedure

  • Bromination:

    • In a 1-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve 37 g of phenylacetone in 200 mL of dry benzene.

    • With stirring, add 45 g of bromine dropwise over 1 hour. Hydrogen bromide gas will evolve and should be directed to a trap. The reaction is complete when HBr evolution ceases (approx. 3–6 hours).

  • Friedel-Crafts Alkylation:

    • In a separate 2-L flask, prepare a suspension of 75 g of anhydrous aluminum chloride in 200 mL of dry benzene, cooled in an ice-salt bath.

    • Slowly add the benzene solution of α-bromo-α-phenylacetone from the first step to the AlCl₃ suspension over 1.5–2 hours, maintaining the internal temperature at 5–10°C.

    • After the addition is complete, stir the mixture for an additional 2 hours at 5–10°C, then let it stand at room temperature overnight.

  • Workup:

    • Pour the reaction mixture slowly onto a mixture of 500 g of crushed ice and 100 mL of concentrated hydrochloric acid.

    • Separate the benzene layer and extract the aqueous layer with three 50-mL portions of ether.

    • Combine the organic extracts, wash with water and then with saturated sodium bicarbonate solution.

    • Dry the organic solution over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvents by evaporation on a steam bath.

    • Distill the crude product under vacuum. The main fraction boils at 142–148°C at 2–3 mm Hg.

    • Triturate the solidified distillate with a small amount of cold petroleum ether and collect the solid by filtration.

    • Recrystallize the product from petroleum ether (approx. 8 mL per gram of solid). The final product is obtained as nearly colorless crystals.

    • Yield: 31–33 g (53–57%) with a melting point of 60–61°C.[3]

Conclusion

While the aldol condensation is a powerful tool for C-C bond formation, a thorough understanding of its mechanism is critical to predict the correct product structure. The crossed aldol condensation of benzophenone and acetone leads to 4,4-diphenylbut-3-en-2-one, an isomer of the desired this compound. For the successful synthesis of this compound, alternative, validated methods must be employed. The Friedel-Crafts alkylation of benzene with α-bromo-α-phenylacetone stands as a robust and reproducible method, providing a clear and reliable pathway for researchers and chemical development professionals to obtain this important synthetic intermediate.

References

Chemical reactivity of the carbonyl group in 1,1-Diphenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Reactivity of the Carbonyl Group in 1,1-Diphenylacetone

Abstract

This compound, a diaryl-substituted aliphatic ketone, presents a unique case study in carbonyl reactivity, where electronic effects are juxtaposed with profound steric hindrance.[1][2] This technical guide provides an in-depth analysis of the chemical behavior of its carbonyl group, designed for researchers, scientists, and professionals in drug development. We will move beyond textbook examples to explore the nuanced reactivity shaped by the molecule's distinct architecture, offering field-proven insights into reaction mechanisms, experimental design, and synthetic utility. This document synthesizes mechanistic theory with practical protocols, grounded in authoritative references to ensure scientific integrity.

The Structural Landscape of this compound: Steric and Electronic Influences

The reactivity of any carbonyl group is fundamentally governed by the electrophilicity of the carbonyl carbon and the accessibility of this carbon to nucleophiles.[3][4][5] In this compound, the benzhydryl group (a carbon atom attached to two phenyl rings and a hydrogen) dramatically influences these factors.

  • Steric Hindrance: The two bulky phenyl groups attached to the α-carbon create significant steric congestion around the carbonyl center. This "steric shield" impedes the approach of nucleophiles, drastically slowing down reaction rates compared to less substituted ketones like acetone or even phenylacetone.[6] Consequently, reactions that proceed smoothly with other ketones may require more forcing conditions or fail entirely with this compound.[6][7]

  • Electronic Effects: The two phenyl groups are electron-withdrawing by induction but can be electron-donating through resonance. However, their position at the α-carbon, rather than being directly conjugated with the carbonyl group, means their electronic influence is primarily inductive. This weak electron-withdrawing effect has a minor impact on the carbonyl carbon's electrophilicity compared to the overwhelming steric effects.[8][9][10]

The interplay of these factors dictates the unique chemical personality of this compound, making it a challenging yet intriguing substrate in organic synthesis.

Nucleophilic Addition Reactions: A Tale of Steric Frustration

Nucleophilic addition is the hallmark reaction of ketones.[3][4] However, for this compound, the steric hindrance presented by the benzhydryl moiety is the rate-determining and often success-determining factor.

Grignard and Organolithium Reactions

The addition of organometallic reagents like Grignard (RMgX) or organolithium (RLi) reagents is a fundamental C-C bond-forming reaction.[11][12] With this compound, the bulky environment around the carbonyl carbon makes this addition challenging.

  • Causality in Reagent Choice: Less bulky organometallic reagents (e.g., MeLi, MeMgBr) are more likely to succeed than their bulkier counterparts (e.g., t-BuLi, i-PrMgCl). The reaction often requires elevated temperatures and extended reaction times. A significant competing pathway is enolization, where the organometallic reagent acts as a base, abstracting an α-proton from the methyl group, rather than as a nucleophile.

The logical workflow for such a reaction must prioritize conditions that favor the nucleophilic addition pathway over deprotonation.

G cluster_start Setup cluster_reaction Reaction cluster_workup Workup & Isolation A This compound in Anhydrous Ether C Slow Addition of Grignard Reagent at 0°C A->C B Grignard Reagent (e.g., Phenylmagnesium Bromide) B->C D Warm to RT & Reflux (Forced Conditions) C->D H Enolate Formation (Side Reaction) C->H Basic Deprotonation E Tetrahedral Alkoxymagnesium Intermediate D->E F Aqueous Acidic Quench (e.g., NH4Cl or dil. HCl) E->F G Tertiary Alcohol Product (e.g., 1,1,2-Triphenylpropan-2-ol) F->G

Caption: Workflow for a Grignard reaction with this compound.

Reduction Reactions

Reduction of the carbonyl to a secondary alcohol using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) is also subject to steric hindrance. LiAlH₄, being a more potent reducing agent, is generally more effective than NaBH₄ for hindered ketones.

Enolate Chemistry: Leveraging the α-Protons

While steric hindrance obstructs reactions at the carbonyl carbon, the presence of acidic α-protons on the methyl group provides an alternative reactive pathway through enolate formation.[13][14]

Enolate and Dianion Formation

Treatment of this compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) cleanly generates the corresponding enolate by deprotonating the methyl group.[15] This enolate is a potent carbon nucleophile.

Interestingly, stronger basic systems can deprotonate both the methyl group and the benzylic position, forming a unique C,O-dianion. This highly reactive species acts as a C,O-dinucleophile, reacting, for example, with organohalosilanes at both the carbon and oxygen centers to form complex heterocyclic structures.[16]

Caption: Reversible formation of the enolate of this compound.

Reactions of the Enolate

Once formed, the enolate can react with various electrophiles, such as alkyl halides (alkylation) or other carbonyl compounds (aldol reaction), at the α-carbon, extending the carbon chain. This two-step process—enolate formation followed by reaction with an electrophile—is a common strategy to bypass the steric hindrance at the carbonyl carbon.

Oxidation and Rearrangement Reactions

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation converts ketones to esters using peroxyacids (e.g., m-CPBA).[17][18] The reaction's regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl. The established order of migratory aptitude is generally: tertiary alkyl > cyclohexyl > secondary alkyl, aryl > primary alkyl > methyl.[18]

For this compound, the choice is between the migration of the benzhydryl group (a secondary, resonance-stabilized group) and the methyl group.

Benzhydryl (secondary, aryl-substituted) vs. Methyl

Based on migratory aptitude rules, the benzhydryl group is expected to migrate preferentially over the methyl group. This would yield benzhydryl acetate.

G A This compound + m-CPBA B Protonation of Carbonyl A->B C Nucleophilic Attack by Peroxyacid B->C D Criegee Intermediate Formation C->D E Migratory Insertion of Benzhydryl Group (Rate-Determining Step) D->E F Loss of m-Chlorobenzoic Acid E->F G Deprotonation F->G H Product: Benzhydryl Acetate G->H

Caption: Mechanism of the Baeyer-Villiger oxidation of this compound.

Wittig Reaction

The Wittig reaction uses a phosphonium ylide (Wittig reagent) to convert a ketone into an alkene.[19][20][21] This reaction is notoriously sensitive to steric hindrance.[22][23] The formation of the key four-membered oxaphosphetane intermediate is severely impeded by the bulky phenyl groups of this compound.[20] Consequently, standard Wittig reactions with this substrate are often low-yielding or fail completely, especially with substituted ylides. The use of less hindered Wittig reagents, such as methylenetriphenylphosphorane (Ph₃P=CH₂), under forcing conditions might yield the corresponding alkene, 1,1-diphenyl-2-propene.[21][22]

Summary of Spectroscopic Data

Accurate characterization is essential for confirming the structure and purity of this compound.

Spectroscopic Data Characteristic Signals for this compound
¹H NMR Phenyl Protons: Multiplet around 7.2-7.4 ppm (10H).Benzylic Proton: Singlet around 5.3 ppm (1H).Methyl Protons: Singlet around 2.2 ppm (3H).
¹³C NMR Carbonyl Carbon (C=O): ~206 ppm.Aromatic Carbons: ~127-139 ppm.Benzylic Carbon (CH): ~65 ppm.Methyl Carbon (CH₃): ~30 ppm.
IR Spectroscopy Carbonyl (C=O) Stretch: Strong, sharp peak around 1715-1720 cm⁻¹.Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.Aromatic C-H Bends: Strong absorptions in the fingerprint region (~700-750 cm⁻¹) indicative of monosubstituted benzene rings.[24][25]
Mass Spectrometry Molecular Ion (M⁺): m/z 210.[24][26]Base Peak: Often m/z 167, corresponding to the stable benzhydryl cation [ (Ph)₂CH⁺ ] formed after loss of the acetyl group.

Experimental Protocols

The following protocols are representative examples and must be performed with appropriate safety precautions in a certified laboratory setting.

Protocol 6.1: Friedel-Crafts Synthesis of this compound

This protocol is adapted from the established procedure in Organic Syntheses.[2][27]

  • Step 1: α-Bromination of Phenylacetone

    • In a three-necked flask equipped with a stirrer and dropping funnel in a fume hood, dissolve phenylacetone (0.276 mol) in 200 mL of dry, thiophene-free benzene.[27]

    • Start stirring and add reagent bromine (0.28 mol) dropwise over 1 hour.[27]

    • After addition is complete, pass a stream of dry nitrogen through the solution for 3-6 hours to remove the HBr byproduct. The resulting benzene solution of α-bromo-α-phenylacetone is used directly in the next step.[27]

  • Step 2: Friedel-Crafts Alkylation

    • In a separate reaction flask, place anhydrous aluminum chloride (0.56 mol) and 150 mL of dry benzene.[27]

    • Heat the mixture to a gentle boil on a steam bath while stirring.

    • Slowly add the α-bromo-α-phenylacetone solution from Step 1 to the boiling AlCl₃/benzene slurry over approximately 1.5 hours.[27]

    • Continue refluxing for 1 hour after the addition is complete.

  • Step 3: Workup and Purification

    • Cool the reaction mixture and pour it slowly onto a mixture of 500 g of crushed ice and 100 mL of concentrated hydrochloric acid.[27]

    • Separate the benzene layer and extract the aqueous layer with ether.

    • Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution.[27]

    • Dry the solution over anhydrous sodium sulfate, filter, and evaporate the solvents.

    • Distill the crude product under reduced pressure (boiling point ~142–148°C / 2–3 mm) to obtain pure this compound, which appears as a white solid upon cooling (melting point ~46°C).[2][27]

Protocol 6.2: Grignard Reaction with Phenylmagnesium Bromide

This protocol is a conceptualized procedure for reacting this compound with a Grignard reagent, based on general principles.[12][28][29][30]

  • Reagents & Setup:

    • This compound (10 mmol)

    • Phenylmagnesium bromide (1.2 M solution in THF, 12 mmol)

    • Anhydrous diethyl ether or THF

    • Saturated aqueous NH₄Cl solution

    • All glassware must be flame- or oven-dried. The reaction must be conducted under an inert atmosphere (N₂ or Ar).

  • Procedure:

    • Dissolve this compound in 30 mL of anhydrous THF in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the phenylmagnesium bromide solution dropwise via syringe over 20 minutes with vigorous stirring.

    • After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours to drive the reaction to completion.

    • Monitor the reaction by TLC.

    • Cool the reaction back to 0°C and quench by slowly adding 20 mL of saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude tertiary alcohol (1,1,2-triphenylpropan-2-ol) by column chromatography or recrystallization.

Conclusion

The chemical reactivity of the carbonyl group in this compound is a classic example of steric control in organic chemistry. While direct nucleophilic attack on the carbonyl carbon is significantly hindered, the molecule offers alternative reactive sites, primarily through the formation of an enolate at the α-methyl position. Understanding this dichotomy is crucial for designing effective synthetic strategies involving this and other sterically congested ketones. For the medicinal chemist or process scientist, this means that standard carbonyl transformations may not be directly applicable, necessitating either the use of less hindered reagents, more forcing conditions, or pathway-based approaches that leverage enolate chemistry to achieve the desired molecular transformations.

References

An In-depth Technical Guide to the Formation and Reactivity of 1,1-Diphenylacetone Dianion

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the formation, characterization, and synthetic reactivity of the dianion derived from 1,1-diphenylacetone. As a potent C,O-dinucleophile, this Y-conjugated dianion offers unique opportunities for carbon-carbon and carbon-heteroatom bond formation. We will delve into the critical parameters for its efficient generation, explore its reactivity profile with a range of electrophiles, and provide detailed, field-proven experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of highly reactive organometallic intermediates.

Introduction: The Chemistry of Ketone Dianions

The generation of carbanions by deprotonating the α-carbon of a carbonyl compound is a cornerstone of organic synthesis. While simple enolates (monoanions) are invaluable, the formation of dianions by removing a second proton from a less acidic site opens up a new dimension of reactivity. These "super-nucleophiles" possess two distinct reactive centers, enabling transformations not possible with their monoanionic counterparts.

The pioneering work of chemists like Charles R. Hauser laid the groundwork for understanding base-catalyzed condensation reactions and the formation of multiply-charged anionic intermediates.[1][2] His research established fundamental principles of acid-base relationships in organic synthesis that are directly applicable to the generation of dianions.[1] this compound is an ideal substrate for dianion formation due to the presence of two distinct acidic sites: the relatively acidic α-methine proton (stabilized by two phenyl groups) and the less acidic methyl protons. The resulting dianion is a Y-conjugated system, with negative charge delocalized over the α-carbon and the enolate oxygen.

This guide will focus specifically on the lithium salt of the this compound dianion, detailing its preparation and subsequent reactions that highlight its utility in constructing complex molecular architectures.

Formation of the this compound Dianion

The successful generation of a dianion requires a stoichiometric amount of a very strong base and carefully controlled reaction conditions to prevent undesired side reactions.

The Choice of Base and Additives: A Synergistic Approach

The deprotonation of both the α-methine and methyl positions of this compound requires a base strong enough to overcome the significant difference in pKa values.

  • n-Butyllithium (n-BuLi): This organolithium reagent is the base of choice for generating the dianion. Two equivalents are required: the first equivalent deprotonates the more acidic α-methine position to form the monoanion (enolate), and the second equivalent deprotonates one of the methyl protons.

  • Tetramethylethylenediamine (TMEDA): The addition of TMEDA is critical for achieving successful double deprotonation. n-BuLi exists in solution as aggregates (tetramers or hexamers), which reduces its kinetic basicity.[3] TMEDA, a bidentate chelating ligand, coordinates to the lithium ions, breaking down these aggregates into more reactive monomers or dimers.[3][4][5] This chelation increases the effective basicity of the n-BuLi, enabling the removal of the second, less acidic proton from the methyl group.[6] The formation of the organolithium-diamine complex is often exothermic.[6]

Solvent and Temperature Considerations
  • Solvent: Anhydrous, aprotic solvents are mandatory. Tetrahydrofuran (THF) is commonly used as it is relatively polar, solvates the lithium cations well, and is stable to n-BuLi at low temperatures.[5] It is crucial to use freshly distilled THF (e.g., from sodium/benzophenone) to eliminate water and peroxides.

  • Temperature: The reaction is typically conducted at low temperatures (e.g., 0°C to -78°C) to prevent side reactions, such as the reaction of n-BuLi with the THF solvent, which can occur at higher temperatures.[5]

The overall process for generating the dianion is illustrated below.

cluster_start Starting Materials cluster_process Process cluster_product Product A This compound in Anhydrous THF E Add n-BuLi/TMEDA solution dropwise to This compound solution at 0°C A->E B 2.2 eq. n-Butyllithium (n-BuLi) D Combine n-BuLi and TMEDA in Hexane/THF B->D C 2.2 eq. Tetramethylethylenediamine (TMEDA) C->D D->E Forms reactive monomer complex F Stir at 0°C to room temperature E->F Double Deprotonation G This compound Dianion Solution (Dilithium Salt) F->G Formation Complete

Caption: Workflow for the generation of this compound dianion.

Characterization of the Dianion

Confirmation of dianion formation is typically achieved through NMR spectroscopy. The lithium salt of the this compound dianion has been synthesized and investigated by ¹H and ¹³C NMR.[7] The spectra reveal a mixture of two isomers: a major exo,endo conformer and a minor symmetrical conformer, likely exo,exo.[7] The presence of distinct signals for the two phenyl groups and the non-equivalent methylene protons in the major isomer confirms the asymmetric nature of the exo,endo form.

Nucleus Chemical Shift (δ, ppm) in THF-d₈ Assignment
¹H6.8-7.2 (m)Phenyl Protons
5.8-6.4 (m)Phenyl Protons
3.10 (d)Methylene Proton (CHₐHₑ)
2.85 (d)Methylene Proton (CHₐHₑ)
¹³C175.0Carbonyl Carbon (C=O)
150-155Phenyl C-ipso
120-130Phenyl C-ortho, C-meta
110-115Phenyl C-para
85.0α-Carbon (CPh₂)
45.0Methylene Carbon (CH₂)
Table 1: Representative ¹H and ¹³C NMR data for the this compound dianion lithium salt. Data synthesized from findings reported in the literature.[7]

Reactivity as a C,O-Dinucleophile

The this compound dianion possesses two nucleophilic centers: the terminal methylene carbon (a "hard" nucleophile) and the enolate oxygen (a "softer" nucleophile). Its reaction with various electrophiles demonstrates a rich and synthetically useful chemistry, often proceeding with high regioselectivity.

G dianion This compound Dianion E1 Organohalosilanes (R₂SiCl₂) dianion->E1 E2 Alkyl Halides (R-X) dianion->E2 E3 Aldehydes/Ketones (R'COR'') dianion->E3 E4 Organohalogermanes (R₂GeCl₂) dianion->E4 P1 Cyclic Disiladioxacyclooctanes (C- and O-attack) E1->P1 Cyclization P2 C-Alkylated Products E2->P2 Sₙ2 Reaction P3 β-Hydroxy Ketones (Aldol Adducts) E3->P3 Aldol Addition P4 Cyclic Digerma-dioxacyclooctane E4->P4 Cyclization

Caption: Reactivity profile of the this compound dianion.

Reactions with Organohalosilanes and -germanes

The reaction with diorganodihalosilanes showcases the dianion's ability to act as a bidentate nucleophile, leading to the formation of heterocyclic compounds.[8]

  • With diorganodichlorosilanes (R₂SiCl₂) , the dianion forms 1,1,5,5-tetraorgano-3,7-bis(diphenylmethylene)-1,5-disila-2,8-dioxacyclooctanes.[8]

  • Interestingly, reacting with diorganodifluorosilanes (R₂SiF₂) results in a positional isomer, 1,1,5,5-tetraorgano-3,7-bis(diphenylmethylene)-1,5-disila-2,6-dioxacyclooctane.[8] This highlights the subtle influence of the leaving group on the cyclization pathway.

  • Experiments with monochlorosilanes indicate that the initial bond formation occurs at the methylene carbon, forming a Si-CH₂ bond, demonstrating the higher nucleophilicity of the carbon center in this context.[8]

  • Similarly, reaction with diphenyldichlorogermane yields a 1,5-digerma-2,6-dioxacyclooctane derivative.[8]

Reactions with Alkyl Halides

Alkylation of the dianion typically occurs at the more nucleophilic methylene carbon. This provides a route to synthesize γ,γ-diphenyl ketones, which can be challenging to prepare via direct alkylation of the this compound monoanion due to steric hindrance and potential O-alkylation.[9] The use of the dianion circumvents these issues by providing a more reactive, unhindered primary carbanion.

Reactions with Carbonyl Compounds

The dianion readily reacts with aldehydes and ketones in an aldol-type condensation. The attack occurs from the terminal methylene carbon onto the electrophilic carbonyl carbon of the reaction partner. This reaction is highly efficient and provides access to β-hydroxy-γ,γ-diphenyl ketones, which are valuable synthetic intermediates.[10]

Experimental Protocols

Safety Note: n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere (Nitrogen or Argon) using syringe techniques. All glassware must be oven- or flame-dried before use. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) is mandatory.

Protocol 5.1: Generation of this compound Dianion
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a glass stopper.

  • Reagent Preparation: In the reaction flask, dissolve this compound (1.0 eq.) in anhydrous THF (approx. 0.2 M solution) under a positive pressure of nitrogen. Cool the solution to 0°C in an ice-water bath.

  • Base Preparation: In a separate flame-dried flask, add N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 eq.). To this, add a standardized solution of n-butyllithium in hexanes (2.2 eq.) dropwise via syringe. Allow the resulting complex to stand for 15 minutes.[6]

  • Dianion Formation: Using a syringe, slowly add the n-BuLi/TMEDA solution dropwise to the stirred solution of this compound at 0°C over 20-30 minutes. A color change (typically to a deep red or purple) indicates anion formation.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete formation of the dianion. The solution is now ready for reaction with an electrophile.

Protocol 5.2: General Reaction with an Electrophile (e.g., Alkyl Halide)
  • Electrophile Addition: Cool the freshly prepared dianion solution back to 0°C (or -78°C for highly reactive electrophiles). Add the electrophile (e.g., benzyl bromide, 1.1 eq.), either neat or as a solution in anhydrous THF, dropwise via syringe.

  • Reaction: Allow the reaction to stir at the chosen temperature for 1-3 hours, then warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS if desired.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

  • Workup: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Conclusion and Synthetic Outlook

The this compound dianion is a powerful and versatile synthetic intermediate. Its reliable generation using the n-BuLi/TMEDA system provides access to a potent C,O-dinucleophile. The pronounced reactivity at the terminal methylene carbon allows for regioselective C-C and C-heteroatom bond formation, enabling the synthesis of complex cyclic and acyclic structures that are otherwise difficult to access. For researchers in medicinal chemistry and materials science, the ability to introduce diverse functionalities through reactions with a wide array of electrophiles makes this dianion a valuable tool for molecular construction. Future investigations may explore its utility in asymmetric synthesis through the use of chiral ligands or its application in domino reactions to rapidly build molecular complexity.

References

An In-depth Technical Guide to the Core Reactions of 1,1-Diphenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principal chemical reactions involving 1,1-diphenylacetone, a versatile ketone with significant applications in organic synthesis and as a precursor in the pharmaceutical and specialty chemical industries.[1][2][3] This document delves into the synthesis of this compound, its enolate chemistry, and its participation in fundamental organic transformations. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction to this compound

This compound, also known as 1,1-diphenylpropan-2-one, is a diaryl-substituted aliphatic ketone.[4] It presents as a white to off-white crystalline solid with a faint aromatic odor.[4] While insoluble in water, it readily dissolves in common organic solvents such as ethanol, ether, and chloroform.[4] Its molecular structure, featuring a reactive carbonyl group and an adjacent carbon atom bearing two phenyl groups, imparts a unique reactivity profile that is central to its utility in synthetic chemistry. This guide will explore the core reactions that leverage this structure, providing a foundational understanding for its application in complex molecular synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₅H₁₄O[5]
Molar Mass210.27 g/mol [5][6]
AppearanceWhite to off-white crystalline solid[4][5]
Melting Point46 °C[6]
Boiling Point307 °C[6]
IUPAC Name1,1-diphenylpropan-2-one[5][6]
CAS Number781-35-1[4][6]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most classical and well-documented method involves a Friedel-Crafts alkylation, which underscores the principles of electrophilic aromatic substitution.[6][7]

Synthesis via Friedel-Crafts Alkylation

This synthetic pathway involves the reaction of benzene with an α-halo-phenylacetone derivative in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride.[6][7] The precursor, α-bromo-α-phenylacetone, is prepared by the bromination of phenylacetone.[7]

  • Anhydrous Conditions: The use of anhydrous aluminum chloride and dry benzene is critical as the presence of water would decompose the catalyst and hinder the reaction.

  • Stepwise Addition: The slow addition of the α-bromo-α-phenylacetone solution to the aluminum chloride-benzene mixture helps to control the exothermic reaction and prevent side product formation.

  • Workup: The reaction mixture is quenched with ice and hydrochloric acid to decompose the aluminum chloride complex and separate the organic product from the inorganic salts.

Step A: Preparation of α-Bromo-α-phenylacetone

  • In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve phenylacetone (0.276 mole) in 200 ml of dry benzene.

  • Slowly add bromine (0.28 mole) dropwise over 1 hour with stirring.

  • After the addition is complete, pass a stream of dry nitrogen through the solution to remove the generated hydrogen bromide. This process typically takes 3-6 hours.

  • The resulting benzene solution of α-bromo-α-phenylacetone is used directly in the next step.

Step B: Friedel-Crafts Alkylation to form this compound

  • In a separate flask, prepare a mixture of anhydrous aluminum chloride (0.56 mole) in 150 ml of dry benzene.

  • Heat the mixture to a gentle reflux using a steam bath.

  • Slowly add the benzene solution of α-bromo-α-phenylacetone from Step A to the refluxing mixture.

  • After the addition is complete, continue to reflux for an additional hour.

  • Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the benzene layer, and extract the aqueous layer with ether.

  • Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic solution over anhydrous sodium sulfate and evaporate the solvents.

  • The crude product is purified by vacuum distillation, followed by recrystallization from petroleum ether.

Synthesis_of_1_1_Diphenylacetone Phenylacetone Phenylacetone alpha_Bromo_alpha_phenylacetone α-Bromo-α-phenylacetone Phenylacetone->alpha_Bromo_alpha_phenylacetone Bromination Bromine Bromine Bromine->alpha_Bromo_alpha_phenylacetone Diphenylacetone This compound alpha_Bromo_alpha_phenylacetone->Diphenylacetone Friedel-Crafts Alkylation Benzene_AlCl3 Benzene, AlCl₃ Benzene_AlCl3->Diphenylacetone

Caption: Synthesis of this compound via Friedel-Crafts Alkylation.

Enolate Chemistry of this compound

The presence of α-hydrogens in this compound makes it amenable to deprotonation to form an enolate. This enolate is a potent nucleophile and a key intermediate in several carbon-carbon bond-forming reactions.

Enolate Formation and Alkylation

The methyl group of this compound can be deprotonated by a strong base, such as sodium hydroxide or potassium t-butoxide, to generate the corresponding enolate.[8] This enolate can then react with alkyl halides in an SN2 fashion to yield α-alkylated derivatives.[8][9]

  • Choice of Base: Strong, non-nucleophilic bases are preferred to ensure complete enolate formation without competing addition to the carbonyl group. Lithium diisopropylamide (LDA) is a common choice for achieving irreversible and quantitative enolate formation.[9]

  • Reaction Conditions: The reaction is typically carried out at low temperatures to control the reactivity of the enolate and minimize side reactions.

  • Electrophile: Primary and secondary alkyl halides are suitable electrophiles for this reaction.[9]

  • Dissolve this compound in a suitable anhydrous solvent (e.g., t-butyl alcohol).

  • Add a strong base, such as potassium t-butoxide, to the solution and stir to form the enolate.

  • Slowly add the desired alkyl halide (e.g., methyl iodide or allyl bromide) to the reaction mixture.

  • Allow the reaction to proceed at an appropriate temperature (e.g., reflux for some substrates) until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the resulting 1-alkyl-1,1-diphenylacetone by vacuum distillation or chromatography.

Enolate_Alkylation Diphenylacetone This compound Enolate Enolate Intermediate Diphenylacetone->Enolate Deprotonation Base Strong Base (e.g., LDA) Base->Enolate Alkylated_Product α-Alkylated Product Enolate->Alkylated_Product SN2 Attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Alkylated_Product

Caption: General workflow for the alkylation of this compound via its enolate.

Aldol-Type Condensation Reactions

This compound can participate in aldol-type condensation reactions, where its enolate attacks a carbonyl compound. A notable example is the double aldol condensation with benzil to form tetraphenylcyclopentadienone.[10][11]

Double Aldol Condensation with Benzil

In the presence of a base, this compound forms an enolate that can react with both carbonyl groups of benzil in a sequential manner, followed by intramolecular cyclization and dehydration to yield the highly conjugated tetraphenylcyclopentadienone.[10][11]

  • Base Catalyst: A base such as potassium hydroxide is used to generate the enolate of this compound.

  • Solvent: Ethanol is a common solvent for this reaction, as it dissolves the reactants and facilitates the reaction.

  • Reaction Control: The reaction is typically run at reflux to provide the necessary activation energy for the condensation and dehydration steps.[11]

  • In a round-bottom flask equipped with a reflux condenser, dissolve benzil and this compound in absolute ethanol.

  • While swirling, add a solution of potassium hydroxide in ethanol.

  • Heat the mixture to reflux for a specified period.

  • Cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Collect the crystalline product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol-toluene mixture) to obtain pure tetraphenylcyclopentadienone.

Other Significant Reactions

The carbonyl group of this compound can undergo a variety of other classical ketone reactions.

Reduction to an Alcohol

The carbonyl group can be reduced to a secondary alcohol, 1,1-diphenyl-2-propanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Grignard Reaction

Grignard reagents can add to the carbonyl carbon of this compound to form tertiary alcohols after an acidic workup.[12][13][14][15] The steric hindrance from the two phenyl groups may influence the rate of this reaction.

Wittig Reaction

The Wittig reaction provides a method to convert the carbonyl group of this compound into a carbon-carbon double bond.[16][17][18][19] Reaction with a phosphonium ylide (Wittig reagent) would yield a substituted alkene.[16][17]

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation involves the conversion of a ketone to an ester using a peroxyacid.[20][21][22][23][24] In the case of this compound, the migratory aptitude of the attached groups (phenyl vs. methyl) would determine the regioselectivity of the oxygen insertion. Generally, the group better able to stabilize a positive charge migrates preferentially.[21] Therefore, the phenyl group is expected to migrate, yielding phenyl diphenylacetate.

Other_Reactions Diphenylacetone This compound Reduction Reduction (e.g., NaBH₄) Diphenylacetone->Reduction Grignard Grignard Reaction (R-MgX) Diphenylacetone->Grignard Wittig Wittig Reaction (Ph₃P=CHR) Diphenylacetone->Wittig Baeyer_Villiger Baeyer-Villiger Oxidation (m-CPBA) Diphenylacetone->Baeyer_Villiger Alcohol 1,1-Diphenyl-2-propanol Reduction->Alcohol Tertiary_Alcohol Tertiary Alcohol Grignard->Tertiary_Alcohol Alkene Substituted Alkene Wittig->Alkene Ester Phenyl Diphenylacetate Baeyer_Villiger->Ester

Caption: Overview of other key reactions involving this compound.

Applications in Pharmaceutical and Agrochemical Synthesis

This compound serves as a crucial intermediate in the synthesis of various high-value compounds.[1][2][3] In the pharmaceutical industry, it is a precursor for the production of antidepressants, antihistamines, and cardiovascular drugs.[3] For instance, it is utilized in the synthesis of diphenhydramine, a widely used antihistamine.[3] In the agrochemical sector, it is employed in the formulation of pesticides and fungicides.[3]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity, centered around its carbonyl functionality and acidic α-hydrogens, allows for a wide range of transformations. A thorough understanding of its core reactions, including its synthesis, enolate chemistry, and participation in condensation reactions, is essential for leveraging its full potential in the development of complex molecules for various industrial applications. This guide has provided a detailed overview of these key reactions, complete with mechanistic insights and practical experimental protocols, to serve as a valuable resource for the scientific community.

References

Introduction to the Photochemistry of Aromatic Ketones

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Photochemical Behavior of 1,1-Diphenylacetone

Abstract: This technical guide provides a comprehensive examination of the photochemical behavior of this compound, a canonical model for the Norrish Type I α-cleavage reaction. Intended for researchers, chemists, and drug development professionals, this document delineates the fundamental photophysical processes, the intricate mechanism of its photo-fragmentation, and the subsequent fate of the resulting radical intermediates. We present field-proven, step-by-step protocols for quantifying the reaction's efficiency via quantum yield determination and for the direct observation of transient species using nanosecond transient absorption spectroscopy. The causality behind experimental design choices is emphasized throughout, ensuring a deep, mechanistic understanding. All discussions are grounded in authoritative references, providing a self-validating framework for scientific inquiry and application.

Photochemistry, the study of chemical reactions initiated by the absorption of light, is a cornerstone of modern chemistry.[1] For carbonyl compounds, the absorption of ultraviolet (UV) light typically promotes a lone-pair electron from a non-bonding orbital (n) to an antibonding π* orbital of the carbonyl group.[1] This n→π* transition generates a highly energetic, electronically excited state that can undergo various transformations not accessible under thermal conditions.

The Norrish Type I Reaction: A Fundamental Process

Among the most fundamental of these transformations is the Norrish reaction, named for its discoverer, Ronald George Wreyford Norrish.[2] The Norrish Type I reaction is characterized by the homolytic cleavage (α-cleavage) of the carbon-carbon bond adjacent to the carbonyl group.[2][3] This process generates two free radical intermediates: an acyl radical and an alkyl radical.[1][4] The synthetic utility of this reaction can be limited, but its importance in photopolymerization, materials science, and understanding photodegradation pathways is immense.[2]

This compound: An Ideal Substrate for Mechanistic Studies

This compound, an aromatic ketone with the structure (C₆H₅)₂CHCOCH₃, serves as an exemplary substrate for studying the Norrish Type I reaction.[5][6] Its structure is distinct from its more commonly studied isomer, dibenzyl ketone (1,3-diphenylacetone).[7] Upon photoexcitation, this compound is predisposed to cleave the C-C bond between the carbonyl carbon and the quaternary diphenylmethyl carbon. This process yields a highly resonance-stabilized diphenylmethyl radical and an acetyl radical, making the initial cleavage event particularly favorable and an excellent subject for mechanistic investigation.

Core Photochemical Mechanism

The photochemical journey of this compound begins with the absorption of a photon and culminates in the formation of stable products via highly reactive radical intermediates.

Excitation and Intersystem Crossing

Upon absorbing a photon of appropriate energy (typically in the UV-A region, ~280-320 nm), the this compound molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). For many ketones, this S₁ state is short-lived and can efficiently undergo intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁).[2] It is predominantly from this triplet state that the characteristic α-cleavage occurs.

α-Cleavage and Formation of the Geminate Radical Pair

The pivotal step is the homolysis of the Cα-C(O) bond from the T₁ excited state. This non-concerted, stepwise reaction first breaks the carbon-carbon bond.[8] This cleavage results in the formation of a "geminate" or "caged" radical pair: the diphenylmethyl radical (Ph₂CH•) and the acetyl radical (CH₃CO•). These two radicals are initially formed in close proximity, confined by a "cage" of surrounding solvent molecules.

Fate of the Radical Intermediates

The subsequent chemistry is dictated by the behavior of this radical pair, which can follow several competing pathways:

  • Decarbonylation: The acetyl radical is known to be unstable and can rapidly lose a molecule of carbon monoxide (CO) to form a methyl radical (•CH₃).[2] This is often a dominant pathway.

  • Radical Recombination:

    • The newly formed diphenylmethyl and methyl radicals can recombine within the solvent cage to form 1,1-diphenylethane.

    • The original geminate pair (diphenylmethyl and acetyl radicals) can also recombine, reforming the starting material. This process is often referred to as the "cage effect".[9]

  • Hydrogen Abstraction: The radicals can escape the solvent cage and abstract hydrogen atoms from the solvent or other molecules to form stable products like diphenylmethane and methane.

The overall photochemical transformation is depicted in the diagram below.

Photochemical_Pathway cluster_ground Ground State cluster_excited Excited States cluster_radicals Radical Intermediates cluster_products Final Products S0 This compound (S₀) S1 Singlet State (S₁) S0->S1 hν (Absorption) T1 Triplet State (T₁) S1->T1 ISC RadicalPair Geminate Radical Pair {Ph₂ĊH + •COCH₃} T1->RadicalPair α-Cleavage RadicalPair->S0 Recombination (Cage Effect) Decarbonyl Decarbonylation RadicalPair->Decarbonyl RecombinedPair Secondary Radical Pair {Ph₂ĊH + •CH₃} Decarbonyl->RecombinedPair -CO Products 1,1-Diphenylethane Diphenylmethane CO RecombinedPair->Products Recombination & H-Abstraction

Figure 1: The primary photochemical pathway of this compound, illustrating excitation, intersystem crossing (ISC), α-cleavage, and subsequent radical reactions.

Experimental Investigation & Protocols

To rigorously study this photochemical behavior, two key experiments are essential: determining the quantum yield to measure efficiency and using transient absorption spectroscopy to directly observe the fleeting radical intermediates.

Protocol 1: Determination of Photodissociation Quantum Yield (Φ)

The quantum yield (Φ) is the efficiency of a photochemical process, defined as the number of events (e.g., molecules reacted) divided by the number of photons absorbed.[10]

Causality in Experimental Design: To accurately determine Φ, we must precisely measure both the number of photons absorbed by the system and the number of molecules that have reacted. This is achieved by using a chemical actinometer—a compound with a well-known quantum yield—to calibrate the light source's photon flux under identical conditions to the sample irradiation. Gas Chromatography-Mass Spectrometry (GC-MS) is chosen for analysis due to its high sensitivity and ability to separate and identify the starting material and various photoproducts.

Quantum_Yield_Workflow cluster_prep Preparation cluster_irrad Irradiation cluster_analysis Analysis cluster_calc Calculation prep_sample Prepare this compound solution with internal standard (e.g., dodecane) irrad_sample Irradiate Sample for time 't' prep_sample->irrad_sample prep_actinometer Prepare Potassium Ferrioxalate actinometer solution irrad_actinometer Irradiate Actinometer for time 't' prep_actinometer->irrad_actinometer analyze_actinometer Develop actinometer & measure absorbance via UV-Vis Spectroscopy irrad_actinometer->analyze_actinometer analyze_sample Analyze sample aliquots via GC-MS irrad_sample->analyze_sample calc_flux Calculate Photon Flux (I₀) from actinometer data analyze_actinometer->calc_flux calc_phi Calculate Quantum Yield (Φ) from sample consumption and photon flux analyze_sample->calc_phi calc_flux->calc_phi

Figure 2: Workflow for determining the photodissociation quantum yield of this compound.

Step-by-Step Methodology:

  • Preparation:

    • Sample: Prepare a ~5 mM solution of this compound in a photochemically inert solvent (e.g., acetonitrile or cyclohexane) in a quartz cuvette. Add a suitable internal standard (e.g., dodecane) for accurate quantification.

    • Actinometer: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. This solution must be handled in the dark.

  • Irradiation:

    • Use a collimated light source with a narrow bandpass filter (e.g., 313 nm). A merry-go-round reactor is ideal for ensuring both the sample and actinometer receive the same photon flux.

    • Irradiate the actinometer solution for a set period (t) ensuring less than 10% of the ferrioxalate is consumed.

    • Irradiate the this compound sample under identical conditions, taking aliquots at various time points.

  • Actinometer Analysis:

    • To a known volume of the irradiated actinometer solution, add a buffered solution of 1,10-phenanthroline.

    • Allow the color to develop in the dark for ~1 hour. The Fe²⁺ produced photochemically forms a colored complex.

    • Measure the absorbance of the complex at 510 nm using a UV-Vis spectrophotometer and calculate the moles of Fe²⁺ formed.

  • Sample Analysis:

    • Analyze the aliquots of the irradiated sample solution by GC-MS.

    • Quantify the decrease in the this compound peak area relative to the internal standard to determine the number of moles reacted.

  • Calculation:

    • Calculate the photon flux (I₀, in einsteins/s) from the actinometer data using the known quantum yield of ferrioxalate at that wavelength.

    • Calculate the quantum yield of this compound disappearance (Φ-DPA) using the formula: Φ-DPA = (moles of DPA reacted) / (moles of photons absorbed)

Protocol 2: Nanosecond Transient Absorption (TA) Spectroscopy

TA spectroscopy is a pump-probe technique used to detect and characterize short-lived excited states and radical intermediates.[11]

Causality in Experimental Design: This technique is chosen for its ability to provide direct spectroscopic evidence of the transient species involved in the photochemical reaction. A high-energy laser pulse (the "pump") creates a population of excited molecules, and a second, time-delayed light pulse (the "probe") measures the absorption spectrum of the transient species. By varying the delay between the pump and probe, we can map the formation and decay kinetics of these intermediates, such as the diphenylmethyl radical, which has a known absorption spectrum.[12][13]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of this compound (~0.1-1.0 mM) in a spectroscopic-grade, deoxygenated solvent (e.g., acetonitrile) in a flow cell or a quartz cuvette. Deoxygenation by bubbling with nitrogen or argon is critical, as oxygen can quench the triplet state and react with the radical intermediates.

  • Experimental Setup:

    • Pump Beam: Use a nanosecond pulsed laser, such as a Nd:YAG laser, to generate an excitation pulse at a wavelength where the sample absorbs but photoproducts do not (e.g., 266 nm or 355 nm).

    • Probe Beam: Use a high-intensity lamp (e.g., Xenon arc lamp) as a broadband probe light source.

    • Detection: The probe beam passes through the sample and into a monochromator to select the wavelength of interest, and then to a fast detector like a photomultiplier tube (PMT) or an ICCD camera.

  • Data Acquisition:

    • Record the probe light intensity before, during, and after the laser flash.

    • The change in absorbance (ΔA) is calculated as ΔA = -log(I/I₀), where I₀ is the probe intensity before the flash and I is the intensity at a given time delay after the flash.

    • Scan the monochromator to build a full transient absorption spectrum at a fixed time delay (e.g., 100 ns after the flash).

    • Set the monochromator to a wavelength where a transient absorbs (e.g., the peak of the diphenylmethyl radical, ~330 nm) and record the decay of the ΔA signal over time.

  • Data Analysis:

    • The transient spectrum can be compared to known spectra of expected intermediates (e.g., the T₁ state of the ketone, the diphenylmethyl radical).

    • The decay trace at a specific wavelength can be fitted to a kinetic model (e.g., first-order or second-order decay) to extract the lifetime (τ) or rate constant (k) of the transient species.

Summary of Key Photochemical Data

The photochemical behavior of this compound can be quantified by several key parameters. The values below are representative and can be influenced by experimental conditions such as solvent and temperature.

ParameterTypical Value / ObservationSignificance
UV λmax ~260-280 nmWavelength range for n→π* excitation.
Triplet State Lifetime (τT) Nanoseconds (ns)The lifetime of the reactive excited state.
Diphenylmethyl Radical λmax ~330-340 nmCharacteristic absorption for TA spectroscopy identification.[12]
Photodissociation Quantum Yield (Φ) 0.3 - 0.7 (solvent dependent)Indicates a moderately efficient photochemical process.

Conclusion and Broader Significance

The study of this compound provides a lucid and experimentally accessible window into the complex world of ketone photochemistry. The principles demonstrated here—excitation, intersystem crossing, α-cleavage, and subsequent radical reactions—are fundamental to a wide range of chemical phenomena. For drug development professionals, understanding these pathways is critical for assessing the photostability of new chemical entities. For materials scientists, this knowledge informs the design of photoinitiators for polymerization and the development of photostabilizers to prevent polymer degradation.[2][14] The robust experimental protocols detailed in this guide provide a validated framework for researchers to explore these intricate and vital photochemical processes.

References

1,1-Diphenylacetone: A Comprehensive Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,1-Diphenylacetone, a diaryl-substituted aliphatic ketone, serves as a versatile and pivotal precursor in modern organic synthesis.[1] Its unique structural framework, featuring a reactive carbonyl group flanked by two phenyl rings, imparts a rich and varied chemical reactivity, making it an invaluable building block in the synthesis of a wide array of complex molecules. This guide provides an in-depth exploration of the synthesis, key reactions, and diverse applications of this compound, with a particular focus on its utility in pharmaceutical development and materials science. Detailed experimental protocols, mechanistic insights, and a comprehensive review of its synthetic potential are presented to empower researchers and drug development professionals in leveraging this important chemical entity.

Introduction: The Structural and Chemical Landscape of this compound

This compound, with the chemical formula C₁₅H₁₄O, is a white to off-white crystalline solid at room temperature, possessing a faint aromatic odor.[1] It is readily soluble in common organic solvents like ethanol, ether, and chloroform, but insoluble in water.[1] The core of its synthetic utility lies in the interplay between the electrophilic carbonyl carbon and the acidic α-protons of the methyl group, which are rendered more acidic by the adjacent carbonyl. This structural arrangement allows for a diverse range of chemical transformations, positioning this compound as a key intermediate in numerous synthetic pathways.[2][3]

PropertyValueReference
CAS Number 781-35-1[4]
Molecular Formula C₁₅H₁₄O[5]
Molar Mass 210.276 g·mol⁻¹[4]
Appearance White to off-white crystalline solid[1]
Melting Point 46 °C (115 °F; 319 K)[4]
Boiling Point 307 °C (585 °F; 580 K)[4]

Synthesis of this compound: Key Methodologies

Several synthetic routes to this compound have been established, each with its own set of advantages and limitations. The choice of a particular method often depends on the availability of starting materials, desired scale, and purity requirements.

Friedel-Crafts Alkylation Approach

A classical and widely employed method for the synthesis of this compound involves a two-step sequence starting from phenylacetone.[4][6] The first step is the α-bromination of phenylacetone to yield α-bromo-α-phenylacetone. This intermediate is then subjected to a Friedel-Crafts alkylation with benzene in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride, to afford the final product.[4][6]

Experimental Protocol: Friedel-Crafts Synthesis of this compound [6]

Step A: α-Bromo-α-phenylacetone

  • In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve phenylacetone (0.276 mole) in dry, thiophene-free benzene (200 ml).

  • Add reagent bromine (0.28 mole) dropwise over 1 hour with stirring.

  • After the addition is complete, pass a rapid stream of dry nitrogen or carbon dioxide through the solution for 3-6 hours to remove the generated hydrogen bromide.

  • The resulting benzene solution of α-bromo-α-phenylacetone is used directly in the next step.

Step B: α,α-Diphenylacetone

  • In a separate flask equipped for reflux and stirring, add anhydrous aluminum chloride (0.56 mole) to dry benzene (150 ml).

  • Heat the mixture to a gentle boil using a steam bath.

  • Add the benzene solution of α-bromo-α-phenylacetone from Step A dropwise to the boiling mixture over 1 hour.

  • After the addition is complete, continue heating at reflux for an additional hour.

  • Cool the reaction mixture and pour it onto a mixture of crushed ice (500 g) and concentrated hydrochloric acid (100 ml) with stirring.

  • Separate the benzene layer and extract the aqueous layer with ether.

  • Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic solution over anhydrous sodium sulfate and evaporate the solvents.

  • The crude product is purified by distillation under reduced pressure followed by recrystallization from petroleum ether.

Friedel_Crafts_Synthesis Phenylacetone Phenylacetone AlphaBromo α-Bromo-α-phenylacetone Phenylacetone->AlphaBromo Bromination Bromine Br₂ Bromine->AlphaBromo Diphenylacetone This compound AlphaBromo->Diphenylacetone Friedel-Crafts Alkylation Benzene Benzene Benzene->Diphenylacetone AlCl3 AlCl₃ AlCl3->Diphenylacetone

Caption: Friedel-Crafts synthesis of this compound.

Meinwald Rearrangement

An alternative and efficient synthesis of this compound can be achieved through the Meinwald rearrangement of 1,1-diphenyl-1,2-propanediol.[5] This acid-catalyzed rearrangement involves the 1,2-migration of a phenyl group to an adjacent carbocation, leading to the formation of the ketone.[7][8] This method is particularly useful when the corresponding diol is readily accessible.

Experimental Protocol: Meinwald Rearrangement for this compound Synthesis [5]

  • In a suitable reaction vessel, dissolve 1,1-diphenyl-1,2-propanediol (0.3 mmol) in 1,2-dichloroethane (2 mL).

  • Add a catalytic amount of rhenium(I) pentacarbonyl bromide (ReBr(CO)₅, 5 mol %).

  • Stir the solution under a nitrogen atmosphere at 80 °C for 1-5 hours.

  • Upon completion of the reaction (monitored by TLC), add water to the reaction mixture and extract with ethyl acetate.

  • Dry the organic layer with magnesium sulfate, filter, and concentrate the filtrate.

  • Purify the residue by silica gel column chromatography to afford this compound.

Meinwald_Rearrangement Diol 1,1-Diphenyl-1,2-propanediol Carbocation Carbocation Intermediate Diol->Carbocation Protonation & Loss of H₂O Acid Acid Catalyst (e.g., ReBr(CO)₅) Acid->Carbocation Diphenylacetone This compound Carbocation->Diphenylacetone Phenyl Migration

Caption: Meinwald rearrangement for this compound synthesis.

Key Reactions of this compound

The reactivity of this compound is dominated by the chemistry of its carbonyl group and the adjacent α-protons. This allows for a variety of transformations, making it a valuable precursor in multi-step syntheses.

Enolate and Dianion Formation

The α-protons of this compound are acidic and can be readily removed by a strong base to form an enolate. This nucleophilic enolate can then participate in a range of C-C bond-forming reactions. Furthermore, treatment with two equivalents of a strong base can lead to the formation of a dianion, which acts as a C,O-dinucleophile.[9]

The dianion of this compound has been shown to react with organohalosilanes and -germanes to form complex heterocyclic structures.[9] For instance, the reaction with diorganodichlorosilanes yields eight-membered rings containing silicon and oxygen atoms.[9]

Darzens Condensation

The Darzens condensation, a reaction between a carbonyl compound and an α-haloester in the presence of a base, can be applied to this compound to synthesize α,β-epoxy esters (glycidic esters).[10][11] These glycidic esters are valuable intermediates that can be further transformed into aldehydes, ketones, or other functional groups.[11]

Darzens_Condensation Diphenylacetone This compound Adduct Aldol-type Adduct Diphenylacetone->Adduct Haloester α-Haloester Enolate Enolate of α-Haloester Haloester->Enolate Deprotonation Base Base Base->Enolate Enolate->Adduct Nucleophilic Attack EpoxyEster α,β-Epoxy Ester Adduct->EpoxyEster Intramolecular SN2

Caption: General mechanism of the Darzens condensation.

Wittig Reaction

The Wittig reaction provides a powerful method for the synthesis of alkenes from carbonyl compounds.[12][13] this compound can be reacted with a phosphonium ylide (Wittig reagent) to generate a substituted alkene and triphenylphosphine oxide.[12] This reaction is highly versatile and allows for the introduction of a double bond with control over its position.

Wittig_Reaction Diphenylacetone This compound Oxaphosphetane Oxaphosphetane Intermediate Diphenylacetone->Oxaphosphetane Ylide Phosphonium Ylide Ylide->Oxaphosphetane [2+2] Cycloaddition Alkene Alkene Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: General mechanism of the Wittig reaction.

Applications of this compound in Synthesis

The synthetic utility of this compound is extensive, with notable applications in the pharmaceutical, agrochemical, and materials science sectors.[2][14]

Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[14][15]

  • Methadone: A well-known application of a related compound, diphenylacetonitrile, is in the synthesis of methadone, a synthetic opioid used in pain management and for the treatment of opioid addiction.[16][17][18] While not a direct precursor, the synthesis of methadone highlights the importance of the diphenylmethyl moiety, which is present in this compound. The synthesis involves the alkylation of diphenylacetonitrile with 1-dimethylamino-2-chloropropane, followed by a Grignard reaction and hydrolysis.[16][18]

  • Diphenadione: this compound is a direct precursor to diphenadione, an anticoagulant.[4]

The demand for this compound in the pharmaceutical industry is driven by its role in the synthesis of antidepressants, antihistamines, and cardiovascular drugs.[14]

Agrochemicals

In the agrochemical industry, this compound is utilized in the synthesis of certain pesticides and fungicides.[14] For example, it can be a building block for diphenylacetone-based triazoles, which are effective in protecting crops against fungal infections.[14]

Polymer and Materials Science

This compound finds applications in polymer chemistry and materials science. It can be used in the production of polymers, contributing to enhanced material properties such as thermal stability and strength.[2] Additionally, it has been employed as a photosensitizer in photochemical reactions and in the formulation of UV stabilizers and optical brighteners due to its extended conjugation and aromatic character.[1][2]

Conclusion

This compound has firmly established itself as a cornerstone precursor in organic synthesis. Its accessible synthesis and versatile reactivity provide chemists with a powerful tool for the construction of complex molecular architectures. From life-saving pharmaceuticals to advanced materials, the applications of this compound continue to expand, underscoring its enduring importance in both academic research and industrial applications. The methodologies and insights presented in this guide aim to facilitate its broader adoption and inspire new avenues of synthetic exploration.

References

A Proposed Framework for the Theoretical Study of 1,1-Diphenylacetone Conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: 1,1-Diphenylacetone (C₁₅H₁₄O) is an aromatic ketone featuring a flexible backbone that allows for a complex conformational landscape.[1][2] Understanding the three-dimensional structure and rotational dynamics of this molecule is fundamental for applications where molecular geometry dictates function, such as in materials science and as a structural motif in medicinal chemistry. This guide presents a comprehensive theoretical framework and a detailed computational protocol for elucidating the conformational preferences of this compound. We outline a multi-step workflow employing both molecular mechanics and quantum mechanics, with a focus on Density Functional Theory (DFT), to map the potential energy surface, identify stable conformers, and determine the energy barriers to internal rotation. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous theoretical methods to the conformational analysis of flexible organic molecules.

Introduction

The this compound Scaffold

This compound, systematically named 1,1-diphenylpropan-2-one, is an organic compound characterized by a central ketone group, with a methyl group on one side and a benzhydryl group (two phenyl rings attached to the same carbon) on the other.[1] This arrangement results in significant steric hindrance and a number of rotatable single bonds, suggesting that the molecule's overall shape is governed by a delicate balance of electronic and steric effects. Its physical properties include being a white solid with a melting point of approximately 46°C.[1]

Significance of Conformational Analysis

The conformation of a molecule—the spatial arrangement of its atoms—is a critical determinant of its physical, chemical, and biological properties. For molecules with multiple rotatable bonds, like this compound, several different low-energy conformations may exist in equilibrium. Identifying these stable conformers and the energy barriers that separate them is crucial for:

  • Predicting Reactivity: The accessibility of reactive sites can be conformation-dependent.

  • Structure-Activity Relationships (SAR): In drug design, the binding affinity of a ligand to a receptor is highly sensitive to its 3D shape.

  • Materials Science: The packing of molecules in a crystal lattice and the resulting material properties are dictated by the preferred molecular conformation.

Objectives of the Proposed Study

This guide outlines a computational strategy to comprehensively characterize the conformational landscape of this compound. The primary objectives are:

  • To identify all significant low-energy conformers on the molecule's potential energy surface.

  • To quantify the key dihedral angles that define these stable structures.

  • To calculate the relative energies of the conformers to determine their equilibrium populations.

  • To determine the rotational energy barriers (transition states) for interconversion between conformers.

Theoretical Background & Computational Principles

The study of molecular conformation relies on computational methods to explore the relationship between a molecule's structure and its energy.

Molecular Mechanics (MM) and Quantum Mechanics (QM)
  • Molecular Mechanics (MM): This approach uses classical physics to model molecules. Atoms are treated as balls and bonds as springs. MM force fields are parameterized sets of equations that calculate the potential energy of a molecule based on its geometry.[3] MM is computationally very fast, making it ideal for preliminary geometry optimizations of large systems, but it does not explicitly model electrons and can be less accurate for systems where electronic effects are dominant.[3]

  • Quantum Mechanics (QM): QM methods solve the Schrödinger equation (or a derivative thereof) to describe the electronic structure of a molecule.[4] These methods are much more computationally intensive but provide a more accurate and fundamental description of molecular energy and properties. Ab initio and Density Functional Theory (DFT) are the two main branches of QM calculations.[4][5]

Density Functional Theory (DFT)

For a molecule of this size, Density Functional Theory (DFT) represents the optimal balance of computational cost and accuracy.[6] Instead of calculating the complex wavefunction of a many-electron system, DFT determines the energy from the molecule's electron density.[6][7] The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) is critical for obtaining reliable results.

Potential Energy Surface (PES) Scanning

A Potential Energy Surface (PES) is a mathematical landscape that maps the potential energy of a molecule as a function of its geometric coordinates.[8] A relaxed PES scan is a powerful technique for exploring conformational space. In this procedure, one or more internal coordinates (like a dihedral angle) are systematically varied in steps, and at each step, the energy of the molecule is minimized with respect to all other coordinates.[9][10] Plotting the resulting energy versus the scanned coordinate reveals the locations of energy minima (stable conformers) and maxima (transition states).[8]

Proposed Computational Workflow

The following section details a robust, step-by-step protocol for the conformational analysis of this compound.

Key Dihedral Angles for Analysis

The primary degrees of conformational freedom in this compound are the rotations around the C-C bonds connecting the phenyl rings and the acetyl group to the central methine carbon. We identify two key dihedral angles for analysis:

  • τ1: C(ar)-C(ar)-C(methine)-C(carbonyl)

  • τ2: C(ar)-C(ar)-C(methine)-C(carbonyl) (for the second phenyl ring)

A simplified initial approach would involve scanning the rotation of the entire acetyl group relative to the benzhydryl group.

Diagram: Key Dihedral Angles in this compound

G C1 C C2 C C3 C C4 C C5 C C6 C C_methine C6->C_methine τ1 C_carbonyl C C_methine->C_carbonyl C7 C C_methine->C7 τ2 O_carbonyl O C_carbonyl->O_carbonyl C_methyl C C_carbonyl->C_methyl C8 C C9 C C10 C C11 C C12 C label1 τ1: Rotation of Phenyl Ring 1 label2 τ2: Rotation of Phenyl Ring 2

Caption: Key dihedral angles (τ1, τ2) governing the conformation of this compound.

Experimental Protocol: Computational Workflow

This protocol outlines the use of a QM software package like Gaussian.

  • Step 1: Initial Structure Generation

    • Action: Build the this compound molecule using a molecular editor such as GaussView or Avogadro.

    • Causality: This creates a starting 3D coordinate file. A rough, chemically sensible structure is sufficient at this stage.

  • Step 2: Preliminary Optimization (Molecular Mechanics)

    • Action: Perform a quick geometry optimization using a standard molecular mechanics force field (e.g., MMFF94).

    • Causality: This step rapidly cleans up the initial structure, resolving any unrealistic bond lengths or angles before committing to more expensive QM calculations. It provides a good starting point on the potential energy surface.

  • Step 3: Relaxed Potential Energy Surface Scan (DFT)

    • Action: Set up a relaxed PES scan in the QM software. Define one of the key dihedral angles (e.g., C-C-Cα-C(O)) as the scan coordinate.

    • Protocol Details:

      • Level of Theory: B3LYP/6-31G(d).

      • Justification: The B3LYP functional is a well-established hybrid functional that provides a good description of the structure and energetics of organic molecules. The 6-31G(d) basis set includes polarization functions (d) on heavy atoms, which are essential for accurately describing bonding and steric interactions.

      • Scan Parameters: Scan the dihedral angle from 0° to 360° in 15° increments.

    • Causality: This systematic scan will map out the energy profile of the rotation, revealing the approximate locations of all minima (conformers) and maxima (transition states) associated with that degree of freedom.

  • Step 4: Identification and Full Optimization of Stationary Points

    • Action: From the PES scan results, identify the approximate geometries corresponding to each energy minimum and maximum. Use these geometries as starting points for full, unconstrained geometry optimizations at the same level of theory (B3LYP/6-31G(d)).

    • Causality: The PES scan uses constrained optimization. This step removes the constraint to find the precise location of the true energy minimum or transition state in the multidimensional PES.

  • Step 5: Vibrational Frequency Analysis

    • Action: Perform a frequency calculation for each fully optimized structure.

    • Causality (Self-Validation): This is a critical validation step.

      • A true energy minimum (stable conformer) will have zero imaginary frequencies.

      • A true first-order saddle point (transition state) will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (i.e., the rotation).

    • Additional Benefit: Frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections, allowing for the calculation of Gibbs free energies for more accurate relative stabilities.

Diagram: Computational Workflow for Conformational Analysis

G cluster_prep Preparation cluster_scan Exploration cluster_refine Refinement & Validation cluster_output Results start 1. Build Initial 3D Structure (e.g., Avogadro) mm_opt 2. Preliminary MM Optimization (e.g., MMFF94) start->mm_opt Clean Geometry pes_scan 3. Relaxed PES Scan (DFT: B3LYP/6-31G(d)) mm_opt->pes_scan Input Structure identify 4. Identify Stationary Points (Minima & Maxima) pes_scan->identify full_opt 5. Full Geometry Optimization (DFT) identify->full_opt Approx. Geometries freq_calc 6. Frequency Analysis (DFT) full_opt->freq_calc Optimized Geometries results Conformer Structures Relative Energies (ΔG) Rotational Barriers freq_calc->results Validated Data

Caption: Proposed computational workflow for the conformational analysis of this compound.

Expected Data Presentation and Analysis

The results from this computational study should be synthesized for clarity and comparison.

Quantitative Data Summary

All calculated energetic and geometric data should be compiled into a table. This allows for a direct comparison of the different conformers and the barriers separating them.

Conformer / Transition StateKey Dihedral Angles (τ1, τ2) (°)Relative Energy (ΔE) (kcal/mol)Relative Free Energy (ΔG) (kcal/mol)Number of Imaginary Frequencies
Conformer A (Global Min.) [Calculated Value]0.000.000
Conformer B [Calculated Value][Calculated Value][Calculated Value]0
Transition State (A ↔ B) [Calculated Value][Calculated Value][Calculated Value]1
... (other conformers)............

Conclusion

This technical guide provides a rigorous and validated computational framework for the complete conformational analysis of this compound. While no detailed theoretical studies currently exist in the public literature for this specific molecule, the proposed workflow, grounded in established Density Functional Theory methods, offers a clear path to elucidating its three-dimensional structural preferences. The execution of this study would yield valuable data on the stable conformers, their relative populations, and the dynamics of their interconversion. These insights are essential for any future research where the molecular shape of this compound or its derivatives is a key parameter for function, from rational drug design to the engineering of novel organic materials.

References

Methodological & Application

Application Note: A Validated Protocol for the Laboratory Synthesis of 1,1-Diphenylacetone via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 1,1-diphenylacetone, a valuable ketone intermediate in organic synthesis. The presented methodology is based on a robust and well-documented two-step sequence involving the α-bromination of phenylacetone followed by a Lewis acid-catalyzed Friedel-Crafts alkylation of benzene. This guide is designed for researchers and professionals in chemistry and drug development, offering in-depth explanations for experimental choices, detailed safety protocols, and methods for purification and characterization to ensure a high-purity final product.

Introduction and Significance

This compound (CAS No. 781-35-1) is an organic compound characterized by a central carbonyl group attached to a methyl group and a benzhydryl moiety.[1] It presents as a white to off-white crystalline solid at room temperature, soluble in common organic solvents like ethanol and ether but insoluble in water.[2] While not a household name, this diaryl-substituted ketone serves as a crucial building block and intermediate in the synthesis of more complex pharmaceutical agents and fine chemicals. Its structure makes it a useful model compound for mechanistic studies in organic chemistry.

Several synthetic routes to this compound have been reported, including the oxidation of 1,1-diphenyl-2-propanol and the acid-catalyzed rearrangement of 1,1-diphenyl-1,2-propanediol.[3] However, the most reliable and frequently cited laboratory-scale preparation involves a Friedel-Crafts reaction, which offers a clear and scalable pathway.[1][3] This protocol will detail this specific method, which proceeds in two distinct stages:

  • α-Bromination: Phenylacetone is selectively brominated at the alpha-carbon to yield α-bromo-α-phenylacetone.

  • Friedel-Crafts Alkylation: The resulting α-bromo-α-phenylacetone is used to alkylate benzene in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form the final product.[1][3]

Materials and Reagents

Proper preparation and handling of materials are critical for the success and safety of this synthesis.

Chemicals & Reagents Grade CAS Number Key Hazards
PhenylacetoneReagent103-79-7Controlled Substance, Irritant
BenzeneAnhydrous, Thiophene-free71-43-2Carcinogen, Flammable, Toxic
BromineReagent7726-95-6Highly Corrosive, Toxic, Oxidizer
Aluminum ChlorideAnhydrous7446-70-0Corrosive, Reacts Violently with Water
Hydrochloric AcidConcentrated (37%)7647-01-0Corrosive, Toxic
Sodium BicarbonateReagent144-55-8Irritant
Sodium SulfateAnhydrous7757-82-6Irritant
Petroleum Ether (35-60°C)Reagent8032-32-4Highly Flammable, Irritant
Diethyl EtherAnhydrous60-29-7Highly Flammable, Peroxide-former
Nitrogen or Carbon DioxideHigh Purity-Inert Gas (Asphyxiant)
Equipment
1-L Three-necked round-bottom flask
Mechanical stirrer with a sealed bearing
500-mL Dropping funnel
Water-cooled reflux condenser
Heating mantle or steam bath
Oil or metal bath for distillation
Vacuum distillation apparatus
Standard laboratory glassware (beakers, separatory funnels, etc.)
Personal Protective Equipment (Fume hood, safety goggles, lab coat, acid-resistant gloves)

Detailed Synthesis Protocol

This procedure is adapted from the robust method published in Organic Syntheses.[3] Causality: The entire procedure must be conducted within a certified chemical fume hood due to the use of volatile, toxic, and corrosive reagents.

Part A: Synthesis of α-Bromo-α-phenylacetone Intermediate
  • Apparatus Setup: Assemble a 1-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. To the top of the condenser, attach a tube leading to a trap (e.g., an inverted funnel over a beaker of water) to neutralize the hydrogen bromide (HBr) gas that will evolve.

  • Initial Charge: In the flask, dissolve 37 g (0.276 mol) of phenylacetone in 200 mL of dry, thiophene-free benzene.[3]

  • Bromination: Begin stirring the solution. From the dropping funnel, add 45 g (0.28 mol) of bromine dropwise over approximately 1 hour. Causality: The dropwise addition is crucial to control the exothermic reaction and prevent the formation of dibrominated byproducts. The solution will initially become cloudy and then clear to an orange-red color.[3]

  • HBr Removal: After the bromine addition is complete, replace the dropping funnel with a gas inlet tube. Pass a steady stream of dry nitrogen or carbon dioxide through the solution for 3-6 hours to drive off all the dissolved HBr gas.[3] The reaction is complete when HBr fumes are no longer detected at the condenser outlet. The solution of α-bromo-α-phenylacetone in benzene is now ready for the next step.

Part B: Friedel-Crafts Alkylation for this compound
  • Catalyst Preparation: In the same (or a new, dry) 1-L flask, place 75 g (0.56 mol) of anhydrous aluminum chloride and 150 mL of dry benzene.[3] Causality: Anhydrous conditions are paramount. Any moisture will react with and deactivate the AlCl₃ catalyst.

  • Reaction Initiation: Begin stirring the AlCl₃/benzene slurry and heat it to a gentle reflux using a steam bath or heating mantle.

  • Alkylation Step: Slowly and carefully add the benzene solution of α-bromo-α-phenylacetone from Part A to the refluxing slurry via a dropping funnel over 1-2 hours. Causality: This is the core Friedel-Crafts reaction. The AlCl₃ acts as a Lewis acid, coordinating with the bromine to generate a carbocationic intermediate which then serves as the electrophile for the attack on the second benzene ring.[4] A vigorous evolution of HBr will occur.

  • Reaction Completion: After the addition is complete, continue to heat the mixture under reflux for an additional hour to ensure the reaction goes to completion.

Part C: Workup and Isolation
  • Quenching: Cool the reaction flask in an ice bath. In a separate 2-L beaker, prepare a mixture of 500 g of crushed ice and 100 mL of concentrated hydrochloric acid. Slowly and with vigorous stirring, pour the reaction mixture into the ice/acid mixture. Causality: This step quenches the reaction by decomposing the aluminum chloride-ketone complex and hydrolyzing any remaining AlCl₃.[3] The acid ensures the aluminum salts remain dissolved in the aqueous phase.

  • Phase Separation: Once all the ice has melted, transfer the mixture to a large separatory funnel. Separate the organic (benzene) layer.

  • Extraction: Extract the aqueous layer with three 50-mL portions of diethyl ether to recover any dissolved product.[3]

  • Washing: Combine the initial organic layer with the ether extracts. Wash the combined organic solution sequentially with 100 mL of water and then 100 mL of saturated sodium bicarbonate solution. Causality: The bicarbonate wash is essential to neutralize any residual hydrochloric acid.[3]

  • Drying and Concentration: Dry the organic solution over approximately 60 g of anhydrous sodium sulfate for at least one hour. Filter off the drying agent and evaporate the solvents (benzene and ether) on a steam bath.[3]

Part D: Purification
  • Vacuum Distillation: Transfer the residual oil to a smaller flask suitable for vacuum distillation. First, distill off any remaining benzene at a reduced pressure (e.g., 19-20 mm Hg) using a steam bath. Then, using an oil bath, heat the flask to distill the product. This compound typically boils at 142–148°C at 2–3 mm Hg.[3] The distillate may solidify upon cooling.

  • Recrystallization: For the highest purity, the solid product should be recrystallized. Triturate the crude solid with a minimal amount of cold petroleum ether (b.p. 35–60°C), cool in an ice bath, and collect the solid by filtration. Wash the filter cake with small portions of ice-cold petroleum ether.[3] Finally, dissolve the solid in hot petroleum ether (approx. 8 mL per gram of solid), allow it to cool slowly to room temperature, and then place it in an ice bath for several hours to maximize crystal formation.[1][3] Filter the pure, white crystals and dry them in a vacuum desiccator.

Visualization of Workflow and Mechanism

To clarify the experimental sequence and the underlying chemistry, the following diagrams are provided.

Workflow cluster_partA Part A: Bromination cluster_partB Part B: Friedel-Crafts Alkylation cluster_partC Part C: Workup cluster_partD Part D: Purification A1 Dissolve Phenylacetone in Benzene A2 Add Bromine (1 hr) A1->A2 A3 Purge with N2 (3-6 hrs) A2->A3 B3 Add Brominated Intermediate (1-2 hrs) A3->B3 Transfer Solution B1 Prepare AlCl3 in Benzene B2 Heat to Reflux B1->B2 B4 Reflux (1 hr) B3->B4 C1 Quench in Ice/HCl B4->C1 Transfer Mixture C2 Separate & Extract C1->C2 C3 Wash & Dry C2->C3 C4 Evaporate Solvents C3->C4 D1 Vacuum Distillation C4->D1 Transfer Crude Oil D2 Recrystallize from Petroleum Ether D1->D2 D3 Final Product D2->D3

Caption: Experimental workflow for the synthesis of this compound.

Mechanism cluster_step1 Step 1: Formation of Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation R-Br α-Bromo-α-phenylacetone Electrophile [R···Br···AlCl₃]⁺ (Carbocation Complex) R-Br->Electrophile + AlCl₃ AlCl3 AlCl₃ Benzene Benzene Ring SigmaComplex Arenium Ion (Sigma Complex) Benzene->SigmaComplex + Electrophile Product This compound SigmaComplex->Product - H⁺

Caption: Simplified mechanism of the Friedel-Crafts alkylation step.

Safety, Handling, and Waste Disposal

Adherence to safety protocols is non-negotiable.

  • Engineering Controls: All operations must be performed in a well-ventilated chemical fume hood.[5] An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE): Wear safety goggles, a flame-resistant lab coat, and heavy-duty gloves (e.g., butyl rubber or Viton) when handling bromine and other corrosive chemicals.[5][6]

  • Specific Reagent Hazards:

    • Benzene: Is a known human carcinogen and should be handled with extreme care.

    • Bromine: Is highly corrosive and toxic upon inhalation. Handle only in a fume hood and have a sodium thiosulfate solution available for neutralizing spills.

    • Anhydrous Aluminum Chloride: Reacts violently with water, releasing heat and HCl gas. Open and handle in a dry environment.

  • Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous acidic and basic washes should be neutralized before disposal according to institutional guidelines.

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed by the following methods.

Property Expected Value
Appearance White crystalline solid[2]
Melting Point 46 °C[1]
Boiling Point 307 °C (at 760 mmHg); 142–148°C (at 2-3 mmHg)[1][3]
Spectroscopic Analysis:
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should be clean, with characteristic peaks confirming the structure. The expected signals in a solvent like CDCl₃ are a singlet for the methyl protons (CH₃) and a multiplet for the aromatic protons of the two phenyl rings.[7][8] The integration ratio should be consistent with the structure (3H:10H).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum provides confirmation of the carbon skeleton. A key diagnostic peak is the carbonyl carbon (C=O), which is expected to appear significantly downfield.[2][7]

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound (C₁₅H₁₄O, Molar Mass: 210.27 g/mol ).[7]

By following this detailed protocol, a skilled chemist can reliably and safely synthesize high-purity this compound, suitable for use in further research and development applications.

References

Application Notes and Protocols for the Friedel-Crafts Synthesis of 1,1-Diphenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 1,1-diphenylacetone (CAS 781-35-1), a valuable ketone intermediate in pharmaceutical development and organic synthesis.[1][2] The protocol detailed herein employs a robust two-step approach adapted from established literature, commencing with the α-bromination of phenylacetone followed by a Friedel-Crafts alkylation of benzene.[3][4] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and data presentation to ensure reproducible and safe execution.

Introduction and Significance

This compound is a key structural motif and a versatile building block in the synthesis of complex organic molecules. Its applications are notable in the pharmaceutical industry, where it serves as a precursor for various active pharmaceutical ingredients (APIs), including antidepressants and antihistamines.[5] Furthermore, its unique photochemical properties and role in polymer chemistry underscore its broader utility in materials science.[1][2]

The synthesis described leverages the principles of electrophilic aromatic substitution, a cornerstone of organic chemistry.[6] Specifically, it involves a Friedel-Crafts reaction, a powerful method for attaching substituents to an aromatic ring.[7] Unlike a direct Friedel-Crafts acylation which would yield an isomeric product, this protocol utilizes an alkylation pathway with a pre-functionalized substrate to achieve the desired 1,1-diphenyl structure.

Reaction Principle and Mechanism

The synthesis of this compound proceeds in two distinct stages:

  • α-Bromination of Phenylacetone: The first step involves the selective bromination of phenylacetone at the α-carbon position to form α-bromo-α-phenylacetone. This reaction proceeds via an enol or enolate intermediate, which acts as a nucleophile to attack bromine.

  • Friedel-Crafts Alkylation: The second, and key, step is the Friedel-Crafts alkylation of benzene. The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates with the bromine atom of α-bromo-α-phenylacetone. This polarization facilitates the departure of the bromide and generates a resonance-stabilized carbocation (an electrophile).[8] The nucleophilic π-system of the benzene ring then attacks this electrophile, forming a new carbon-carbon bond. Subsequent deprotonation of the resulting arenium ion intermediate re-establishes aromaticity and yields the final product, this compound.[8]

The ketone product forms a stable complex with the AlCl₃, necessitating a stoichiometric amount of the catalyst and a hydrolytic workup to liberate the final product.[7][9]

Reaction Scheme Visualization

Reaction_Mechanism cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Friedel-Crafts Alkylation PA Phenylacetone BromoPA α-Bromo-α-phenylacetone PA->BromoPA + Br₂ (in Benzene) Br2 Bromine (Br₂) Benzene1 Benzene Product This compound BromoPA->Product + Benzene + AlCl₃ (catalyst) Benzene2 Benzene AlCl3 Anhydrous AlCl₃

References

Base-catalyzed aldol condensation for 1,1-Diphenylacetone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Guide to the Synthesis of 1,1-Diphenylacetone

Abstract

This document provides a comprehensive guide to the synthesis of this compound, a valuable organic compound. A common misconception posits that this molecule can be formed via a direct base-catalyzed aldol condensation between benzophenone and acetone. This note first clarifies the actual outcome of this reaction—the Claisen-Schmidt condensation—which yields 4,4-diphenylbut-3-en-2-one. Subsequently, we provide a detailed, field-proven protocol for the successful synthesis of this compound through an alternative, validated pathway involving a Friedel-Crafts alkylation, as documented in authoritative sources like Organic Syntheses. This guide is intended for researchers in organic chemistry and drug development, offering mechanistic insights, step-by-step protocols, and critical safety information.

Part 1: The Claisen-Schmidt Condensation - Correcting a Common Misconception

The base-catalyzed reaction between an aldehyde or ketone with α-hydrogens and a carbonyl compound lacking α-hydrogens is known as a Claisen-Schmidt condensation, a specific type of crossed aldol condensation.[1][2] In the proposed reaction between acetone and benzophenone, acetone possesses acidic α-hydrogens, whereas benzophenone does not.[3] Consequently, a base will selectively deprotonate acetone to form a nucleophilic enolate.

Mechanism of Reaction between Acetone and Benzophenone

The reaction proceeds through a well-established three-step mechanism:[3][4]

  • Enolate Formation: A base, such as hydroxide (OH⁻), abstracts an α-hydrogen from acetone. This is the critical initiating step, possible only because of the acidity of these protons, which results in a resonance-stabilized enolate ion.[5]

  • Nucleophilic Attack: The acetone enolate, a potent carbon nucleophile, attacks the electrophilic carbonyl carbon of benzophenone. This forms a β-hydroxy ketone intermediate (an aldol adduct).[6]

  • Dehydration: The aldol adduct readily undergoes dehydration (loss of a water molecule) under the reaction conditions. This step is thermodynamically driven by the formation of a highly stable, conjugated π-system, resulting in the final product: 4,4-diphenylbut-3-en-2-one, an α,β-unsaturated ketone.[7]

The structure of this compound, which features two phenyl groups on the α-carbon, cannot be formed through this pathway. The aldol reaction inherently forms a new carbon-carbon bond between the α-carbon of one carbonyl compound and the carbonyl carbon of the other.

G A Acetone + OH⁻ B Resonance-Stabilized Acetone Enolate + H₂O A->B C Acetone Enolate (Nucleophile) E β-Hydroxy Ketone Adduct (Alkoxide Intermediate) C->E C-C Bond Formation D Benzophenone (Electrophile) D->E C-C Bond Formation F β-Hydroxy Ketone E->F Protonation G 4,4-Diphenylbut-3-en-2-one (Final Product) + OH⁻ F->G Elimination of H₂O

Caption: Mechanism of the Claisen-Schmidt condensation.

Part 2: Validated Protocol for the Synthesis of this compound

A reliable and scalable synthesis of this compound is achieved via a two-step process involving the bromination of phenylacetone followed by a Friedel-Crafts alkylation with benzene.[8] This method is well-documented and provides a clear pathway to the desired product.

Overall Reaction Scheme

Step A: Phenylacetone → α-Bromo-α-phenylacetone Step B: α-Bromo-α-phenylacetone + Benzene → this compound

Quantitative Data and Reagents
ReagentMolar Mass ( g/mol )AmountMolesEquivalentsRole
Step A
Phenylacetone134.1837.0 g (36.9 mL)0.2761.0Starting Material
Bromine159.8145.0 g (14.4 mL)0.2821.02Brominating Agent
Benzene (dry)78.11200 mL--Solvent
Step B
Anhydrous AlCl₃133.3475.0 g0.5622.04Lewis Acid Catalyst
Benzene (dry)78.11150 mL--Reagent & Solvent
Conc. HCl36.46100 mL--Quenching Agent

Experimental Workflow Diagram

G start Start: Phenylacetone in Benzene step1 Add Bromine (1 hr) start->step1 step2 N₂ Purge (3-6 hrs) step1->step2 step4 Add Bromo-ketone to AlCl₃ slurry (1 hr) step2->step4 α-Bromo-α-phenylacetone solution step3 Prepare AlCl₃ in Benzene step3->step4 step5 Reflux (1 hr) step4->step5 step6 Quench: Pour into Ice/HCl step5->step6 step7 Workup: Separate Layers, Wash, Dry step6->step7 step8 Purify: Distillation & Recrystallization step7->step8 end Final Product: This compound step8->end

Caption: Experimental workflow for this compound synthesis.
Detailed Step-by-Step Protocol

This protocol is adapted from the procedure published in Organic Syntheses.[8]

A. Synthesis of α-Bromo-α-phenylacetone

  • Setup: Assemble a 1-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser in a fume hood.

  • Reagents: Charge the flask with 200 mL of dry, thiophene-free benzene and 37 g (0.276 mol) of phenylacetone.

  • Bromination: Begin stirring and add 45 g (0.28 mol) of bromine dropwise from the funnel over 1 hour. The initial cloudy mixture should become a clear orange-red solution.

    • Causality Note: Dropwise addition controls the exothermic reaction and prevents the formation of dibrominated byproducts.

  • HBr Removal: After bromine addition is complete, replace the dropping funnel with a gas inlet tube. Pass a steady stream of dry nitrogen through the solution for 3-6 hours to drive off the hydrogen bromide (HBr) gas generated. The reaction is complete when HBr fumes are no longer detected.

    • Causality Note: Removing HBr drives the reaction to completion according to Le Châtelier's principle.

B. Friedel-Crafts Alkylation to form this compound

  • Catalyst Slurry: In a separate, appropriately equipped flask, add 75 g (0.56 mol) of anhydrous aluminum chloride to 150 mL of dry benzene.

    • Safety Note: Aluminum chloride reacts violently with moisture. Ensure all glassware is perfectly dry.

  • Reaction Initiation: Begin stirring the AlCl₃ slurry and gently heat it to boiling using a steam bath.

  • Addition: Add the benzene solution of α-bromo-α-phenylacetone from Step A dropwise to the boiling slurry over 1 hour. The reaction mixture will turn dark.

    • Causality Note: The Lewis acid AlCl₃ coordinates to the bromine, facilitating its departure and the formation of a carbocation intermediate, which is then attacked by the electron-rich benzene ring.

  • Completion: After the addition is complete, continue heating at reflux for an additional hour.

  • Quenching: Cool the reaction mixture and carefully pour it, with stirring, into a 2-L beaker containing 500 g of crushed ice and 100 mL of concentrated hydrochloric acid.

    • Causality Note: This hydrolyzes the aluminum complexes and quenches the reaction. The process is highly exothermic and must be done cautiously.

  • Workup:

    • Once the ice has melted, separate the benzene layer using a separatory funnel.

    • Extract the aqueous layer with three 50-mL portions of ether.

    • Combine the organic extracts and wash them sequentially with 100 mL of water and 100 mL of saturated sodium bicarbonate solution. The bicarbonate wash neutralizes any remaining acid.

    • Dry the organic solution over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvents by evaporation on a steam bath.

    • The crude product can be purified by vacuum distillation. The bulk of the material boils at 142–148°C at 2–3 mm Hg.[8]

    • Further purification is achieved by recrystallization from petroleum ether. The final product should be nearly colorless crystals with a melting point of 60–61°C.[8]

Safety and Handling

  • Benzene: is a known carcinogen and is highly flammable. All operations must be conducted in a certified chemical fume hood.

  • Bromine: is highly corrosive, toxic, and causes severe burns. Handle with extreme care using appropriate personal protective equipment (gloves, goggles, lab coat).

  • Aluminum Chloride (Anhydrous): Reacts violently with water. It is corrosive and can cause severe burns.

  • Hydrochloric Acid (Concentrated): is highly corrosive and toxic. Avoid inhaling fumes.

All chemical waste must be disposed of in accordance with institutional and local regulations.

References

Application Notes & Protocols: 1,1-Diphenylacetone as a Versatile Building Block in Total Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,1-Diphenylacetone is a uniquely structured ketone featuring a sterically demanding gem-diphenyl group adjacent to an enolizable carbonyl. This arrangement provides a powerful tool for chemists, influencing stereoselectivity and enabling specific chemical transformations. These notes explore the utility of this compound as a key building block in organic synthesis, focusing on its application in constructing complex molecular architectures relevant to pharmaceutical and materials science research. We provide an in-depth analysis of its reactivity, detailed protocols for key transformations, and insights into its role in advanced synthetic strategies.

Introduction: Structural Features and Synthetic Potential

This compound, also known as 1,1-diphenyl-2-propanone, is a white crystalline solid at room temperature, soluble in many common organic solvents.[1][2] Its core value in synthesis stems from two primary features:

  • The α-Methylene Protons: The protons on the methyl group are acidic (pKa ≈ 19-20 in DMSO) and readily abstracted by common bases (e.g., LDA, NaH, KH) to form a resonance-stabilized enolate. The significant steric hindrance imposed by the two adjacent phenyl groups often directs the approach of electrophiles, providing a degree of stereocontrol.

  • The Benzhydryl Moiety: The bulky diphenylmethyl group not only provides steric shielding but also serves as a stable carbocation precursor under certain conditions. This moiety is integral to the molecule's utility in rearrangement reactions and the synthesis of compounds with quaternary carbon centers.

These features make this compound a valuable intermediate for creating complex organic molecules.[3]

Physicochemical Properties
PropertyValueReference
IUPAC Name1,1-Diphenylpropan-2-one[4]
CAS Number781-35-1[4]
Molecular FormulaC₁₅H₁₄O[4]
Molar Mass210.27 g/mol [4]
Melting Point46 °C[2]
Boiling Point307 °C[2]
AppearanceWhite to off-white crystalline solid[1]

Key Synthetic Transformations and Applications

The strategic use of this compound revolves around the controlled formation of its enolate and subsequent reactions, or transformations involving the entire molecular framework.

Enolate and Dianion Chemistry: A Gateway to Complex Scaffolds

The most fundamental application of this compound is through its enolate. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or potassium hydride (KH) generates the corresponding enolate, a potent nucleophile.

A more advanced application involves the generation of the this compound-derived dianion. This is typically achieved by treating the ketone first with potassium hydride (KH) to form the enolate, followed by a stronger base like n-butyllithium (n-BuLi) to deprotonate the benzylic position.[5] This C,O-dinucleophile can react with various electrophiles, such as organohalosilanes, to form complex heterocyclic structures like disila-dioxacyclooctanes.[5][6]

dot graph "Reactivity_Map" { layout=neato; node [shape=box, style="filled", fontname="Helvetica", margin=0.2]; edge [fontname="Helvetica", fontsize=10];

} Caption: Key synthetic routes originating from this compound.

The Bellus-Claisen Rearrangement: A Powerful C-C Bond Formation

The Bellus-Claisen rearrangement is a highly effective[1][1]-sigmatropic rearrangement for forming γ,δ-unsaturated esters, amides, or thioesters.[7][8] While this compound itself is not the direct substrate, its enolate is a precursor to the key ketene intermediate required for this reaction.

The general process involves converting this compound into a silyl enol ether. This intermediate can then react with an allylic ether, amine, or thioether in the presence of an electrophilic ketene (often generated in situ) to yield the rearranged product.[9] This reaction is particularly valuable for ring-expansion strategies in cyclic systems.[8]

Synthesis of Cyclopropane Derivatives

This compound can serve as a precursor for synthesizing molecules with a 1,1-diphenyl cyclopropane motif. This structural unit is an important intermediate in the preparation of certain SGLT2 inhibitors used in diabetes treatment.[10] The synthesis often involves converting the ketone into a suitable precursor that can undergo intramolecular cyclization. While there are many methods for cyclopropanation,[11][12][13] using a pre-formed backbone from this compound ensures the desired gem-diphenyl substitution pattern.

Photochemical Applications

The benzhydryl group in this compound makes it a subject of interest in photochemistry. It can act as a photosensitizer in certain reactions.[3] Studies have shown that upon UV excitation, the triplet state of the molecule can undergo α-cleavage. The conformation of the phenyl rings relative to the carbonyl group significantly influences the photochemical and photophysical properties, affecting the rates of these cleavage reactions.[14][15]

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle strong bases like n-BuLi and KH with extreme care under an inert atmosphere.

Protocol 3.1: Generation and Alkylation of the this compound Enolate

This protocol describes a general procedure for the α-alkylation of this compound to create a quaternary carbon center.

Causality: The use of potassium hydride (KH) is advantageous as it forms a potassium enolate and gaseous H₂, driving the reaction to completion. Tetrahydrofuran (THF) is a suitable aprotic solvent that solubilizes the intermediates. The reaction is run at 0 °C to control the exothermicity of the deprotonation and prevent side reactions.

G

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add this compound (1.0 equiv).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) via syringe to achieve a concentration of approximately 0.2 M.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Deprotonation: While stirring, carefully add potassium hydride (KH, 30% dispersion in mineral oil, 1.1 equiv) portionwise.

    • Self-Validation: Observe gas (H₂) evolution. The solution may turn yellow, indicating enolate formation. Continue stirring at 0 °C for 1 hour after the gas evolution ceases.

  • Alkylation: Add the desired alkylating agent (e.g., methyl iodide, 1.2 equiv) dropwise via syringe.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to yield the α-alkylated product.

Protocol 3.2: Friedel-Crafts Synthesis of this compound

This protocol outlines a classic synthesis of the title compound from phenylacetone, as adapted from Organic Syntheses.[16]

Causality: This is a two-step, one-pot procedure. First, phenylacetone undergoes α-bromination to form α-bromo-α-phenylacetone. This intermediate is then immediately subjected to a Friedel-Crafts alkylation with benzene, catalyzed by aluminum chloride (AlCl₃), to form the C-C bond at the α-position.[2][16]

Step-by-Step Methodology:

  • Bromination: Dissolve phenylacetone (1.0 equiv) in dry, thiophene-free benzene. Add bromine (1.05 equiv) dropwise over 1 hour. Pass a stream of dry nitrogen through the solution for 3-6 hours to remove the HBr byproduct.[16]

    • Self-Validation: The disappearance of the red-orange bromine color and the cessation of HBr fumes indicate the completion of this step.

  • Friedel-Crafts Reaction: In a separate flask, prepare a slurry of anhydrous aluminum chloride (AlCl₃, ~2.0 equiv) in dry benzene and heat to a gentle boil.

  • Addition: Slowly add the benzene solution of α-bromo-α-phenylacetone from step 1 to the boiling AlCl₃ slurry.

  • Reflux: Maintain the reflux for approximately 1 hour after the addition is complete.

  • Hydrolysis/Workup: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, extract the aqueous layer with ether, and combine the organic portions.[16]

  • Purification: Wash the combined organic layers with water and saturated sodium bicarbonate solution. Dry over anhydrous sodium sulfate, evaporate the solvents, and recrystallize the crude solid from petroleum ether to afford pure this compound.[16]

Troubleshooting and Mechanistic Insights

  • Incomplete Enolate Formation: If alkylation yields are low, ensure the base is fresh and the solvent is scrupulously dried. Titration of strong bases like n-BuLi is recommended for accurate stoichiometry.

  • Side Reactions in Friedel-Crafts Synthesis: Over-alkylation or rearrangement can occur. Controlling the temperature and the rate of addition is critical. Using a less reactive solvent or catalyst might be necessary for sensitive substrates.

  • Dianion Formation: The second deprotonation to form the dianion is more challenging. It requires a very strong base and careful temperature control. The dianion can also react with the THF solvent at elevated temperatures, reducing the yield.[5]

Conclusion

This compound is a highly effective and versatile building block in total synthesis. Its unique steric and electronic properties, primarily driven by the gem-diphenyl group, allow for the controlled construction of complex molecular frameworks, including quaternary centers and heterocyclic systems. Through fundamental transformations like enolate alkylation and its role as a precursor in powerful reactions such as the Bellus-Claisen rearrangement, this compound provides chemists with a reliable tool for tackling challenging synthetic targets in drug discovery and materials science.[3]

References

The Role of 1,1-Diphenylacetone in Polymeric Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the role of 1,1-diphenylacetone in the synthesis of polymeric materials. While not as ubiquitously documented as other ketones in polymer science, the unique structure of this compound—featuring a central carbonyl group flanked by a benzhydryl moiety—presents intriguing possibilities for its application. This document explores its potential as a photoinitiator for free-radical polymerization, a foundational building block for the synthesis of functional monomers, and an additive for enhancing the thermomechanical properties of polymers. Detailed theoretical frameworks, hypothesized reaction mechanisms, and generalized experimental protocols are provided to guide researchers in exploring its utility in materials science.

Introduction: Understanding this compound

This compound, also known as 1,1-diphenyl-2-propanone, is a crystalline solid organic compound belonging to the aromatic ketone family.[1][2] Its core structure consists of a carbonyl group attached to a methyl group and a carbon bearing two phenyl rings.[1] This arrangement provides a combination of photochemical reactivity at the carbonyl center and steric bulk from the diphenyl groups.

While its primary applications are noted in organic synthesis as an intermediate for fine chemicals and pharmaceuticals, it has also been cited for its use in synthesizing polymers through free-radical polymerization and for enhancing material properties such as thermal stability.[2][3][4] This guide will delve into the scientific principles underpinning these potential applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 781-35-1[5][6]
Molecular Formula C₁₅H₁₄O[4][5]
Molecular Weight 210.27 g/mol [4][6]
Appearance White to off-white crystalline solid/powder[2][5]
Melting Point 59-63 °C[6]
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[2]

Application as a Photosensitizer in Radical Polymerization

The carbonyl group in this compound suggests its potential to function as a photoinitiator, most likely through a bimolecular mechanism (Type II). Upon absorption of UV radiation, the ketone can be promoted to an excited triplet state. In this state, it can abstract a hydrogen atom from a suitable donor (a co-initiator), generating free radicals that initiate the polymerization of monomers like acrylates and methacrylates.[7]

Hypothesized Mechanism of Action

The mechanism is analogous to that of benzophenone, a classic Type II photoinitiator.[7]

  • Photoexcitation: this compound (DPA) absorbs UV light and is excited from its ground state (S₀) to an excited singlet state (S₁), which then undergoes intersystem crossing (ISC) to a more stable triplet state (T₁).

  • Hydrogen Abstraction: The excited triplet DPA* abstracts a hydrogen atom from a co-initiator, typically a tertiary amine or an alcohol, forming a ketyl radical and a co-initiator radical.

  • Initiation: The radical generated from the co-initiator is typically the primary species that initiates the polymerization of a vinyl monomer (M).

G cluster_0 Step 1: Photoexcitation cluster_1 Step 2: H-Abstraction cluster_2 Step 3: Initiation DPA This compound (DPA) DPA_S1 DPA (S₁) DPA->DPA_S1  hν (UV Light) DPA_T1 DPA (T₁) DPA_S1->DPA_T1 Intersystem Crossing (ISC) DPA_T1_2 DPA (T₁) Ketyl Ketyl Radical DPA_T1_2->Ketyl H-Abstraction CoI_Radical Co-initiator Radical (R₂N-ĊHR') DPA_T1_2->CoI_Radical H-Abstraction CoI Co-initiator (R₃N) CoI->Ketyl H-Abstraction CoI->CoI_Radical H-Abstraction CoI_Radical_2 Co-initiator Radical Monomer Monomer (M) CoI_Radical_2->Monomer Addition Growing_Chain Growing Polymer Chain (M-M•) Monomer->Growing_Chain Propagation

Caption: Hypothesized Type II photoinitiation using this compound.

Protocol: UV Curing of an Acrylate Formulation (General Protocol)

This protocol is a generalized template for evaluating a potential Type II photoinitiator system. Researchers must conduct preliminary studies to determine optimal concentrations and light intensity.

Materials:

  • This compound (Photoinitiator)

  • Ethyl 4-(dimethylamino)benzoate (EDAB) (Co-initiator)

  • Trimethylolpropane triacrylate (TMPTA) (Monomer/Crosslinker)

  • UV curing system (e.g., medium-pressure mercury lamp, 365 nm)

  • Glass slides or molds

Procedure:

  • Formulation Preparation: In an amber vial to protect from ambient light, prepare the photocurable resin. For a 10 g formulation, combine:

    • 9.6 g of TMPTA (96% w/w)

    • 0.2 g of this compound (2% w/w)

    • 0.2 g of EDAB (2% w/w)

  • Mixing: Gently warm the mixture to approximately 40°C and stir until all components are fully dissolved and the solution is homogeneous.

  • Sample Application: Apply a thin film (e.g., 100 µm) of the resin onto a glass slide using a drawdown bar or place the resin into a small silicone mold.

  • UV Curing: Place the sample under the UV lamp. Expose the sample to a controlled dose of UV radiation (e.g., 1000 mJ/cm²). The distance from the lamp and the exposure time should be kept constant for comparative studies.

  • Curing Assessment:

    • Tack-free test: Immediately after exposure, gently touch the surface with a cotton swab. A tack-free surface indicates a high degree of surface cure.

    • Solvent resistance: After 24 hours, perform a solvent rub test (e.g., with methyl ethyl ketone) to assess the degree of through-cure. The number of rubs until the coating is removed is recorded.

  • Characterization: The cured polymer can be further analyzed using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to determine the degree of conversion of the acrylate double bonds.

Application as a Precursor for Functional Monomers

The chemical structure of this compound offers sites for chemical modification to synthesize novel functional monomers. By introducing a polymerizable group, such as a vinyl or acrylate moiety, the bulky and aromatic diphenylacetone structure can be incorporated directly into a polymer backbone.

Hypothesized Synthetic Pathway: Synthesis of an Acrylate Monomer

A plausible route involves a two-step process: reduction of the ketone to a secondary alcohol, followed by esterification with acryloyl chloride.

  • Reduction: The carbonyl group of this compound is reduced to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄), forming 1,1-diphenyl-2-propanol.

  • Esterification: The resulting alcohol is then reacted with acryloyl chloride in the presence of a base (e.g., triethylamine) to form the target monomer, 1,1-diphenylprop-2-yl acrylate.

G DPA This compound Alcohol 1,1-Diphenyl-2-propanol DPA->Alcohol 1. NaBH₄ 2. H₃O⁺ workup Monomer 1,1-Diphenylprop-2-yl Acrylate (Functional Monomer) Alcohol->Monomer Acryloyl Chloride, Triethylamine Polymer Functional Polymer Monomer->Polymer Polymerization (e.g., with AIBN)

References

1,1-Diphenylacetone: A Versatile Photosensitizer for Organic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,1-Diphenylacetone, a readily available aromatic ketone, has emerged as a valuable and versatile triplet photosensitizer in a variety of organic reactions.[1] Its favorable photophysical properties, stability, and ease of handling make it an attractive choice for researchers in organic synthesis, materials science, and drug development. This technical guide provides a comprehensive overview of the principles behind its function, detailed application notes, and specific protocols for its use in key photochemical transformations.

Physicochemical Properties

PropertyValueSource
CAS Number 781-35-1[2][3]
Molecular Formula C₁₅H₁₄O[2][4]
Molecular Weight 210.28 g/mol [5]
Appearance White to off-white crystalline powder[5]
Melting Point 59-63 °C[6]
Boiling Point 135 °C at 1.5 mmHg[3]
Solubility Soluble in common organic solvents (e.g., acetone, benzene, dichloromethane, ethanol, ether)[2]

The Science of Photosensitization: How this compound Works

Photosensitization is a process where a molecule, the photosensitizer, absorbs light and then transfers the absorbed energy to another molecule, thereby inducing a chemical reaction in the second molecule.[7] The efficacy of a photosensitizer is governed by its photophysical properties, particularly its ability to form a long-lived excited triplet state.

The general mechanism for a triplet-sensitized photoreaction, as facilitated by this compound, can be described in the following steps:

  • Light Absorption (Excitation): this compound (PS) absorbs a photon of light, promoting an electron from its highest occupied molecular orbital (HOMO) in the ground state (S₀) to its lowest unoccupied molecular orbital (LUMO), resulting in a short-lived excited singlet state (S₁).

  • Intersystem Crossing (ISC): The excited singlet state (¹PS) undergoes a spin-inversion process known as intersystem crossing to form a more stable, longer-lived excited triplet state (³PS). This is a key step, as the longer lifetime of the triplet state allows for bimolecular interactions.

  • Triplet-Triplet Energy Transfer (TTET): The excited triplet photosensitizer (³PS) collides with a ground-state reactant molecule (R). If the triplet energy of the photosensitizer is greater than that of the reactant, an efficient Dexter energy transfer can occur.[1][7] This process involves the exchange of electrons, resulting in the de-excitation of the photosensitizer back to its ground state (PS) and the simultaneous excitation of the reactant to its triplet state (³R).

  • Reaction of the Excited Reactant: The triplet-state reactant (³R*) then undergoes the desired chemical transformation, such as cycloaddition or isomerization, to form the product.

G PS_T1 PS_T1 R_S0 R_S0 PS_T1->R_S0 Triplet-Triplet Energy Transfer (TTET)

Key Photophysical Properties of this compound

Applications in Organic Synthesis

This compound is a versatile photosensitizer applicable to a variety of organic reactions. Below are detailed notes and protocols for two prominent applications: [2+2] photocycloadditions and E-Z isomerizations.

Application 1: [2+2] Photocycloaddition Reactions

[2+2] Photocycloadditions are powerful reactions for the synthesis of four-membered rings, which are valuable structural motifs in natural products and pharmaceuticals.[8][9] Triplet sensitization is often employed to achieve these transformations, particularly with substrates that do not readily undergo direct photoexcitation or lead to undesired side reactions from their singlet excited states.

This protocol provides a general method for the photosensitized [2+2] dimerization of an alkene using this compound.

Materials:

  • Alkene (e.g., cyclopentene, norbornene)

  • This compound (photosensitizer)

  • Anhydrous solvent (e.g., benzene, acetone, acetonitrile)

  • Photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp) and a cooling system

  • Quartz or Pyrex reaction vessel

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Magnetic stirrer

Procedure:

  • Preparation of the Reaction Mixture: In a quartz or Pyrex reaction vessel, dissolve the alkene (e.g., 0.1 M) and a catalytic amount of this compound (e.g., 0.01-0.05 M) in the chosen anhydrous solvent. The optimal concentrations may require some optimization.

  • Degassing: Purge the solution with an inert gas (nitrogen or argon) for 30-60 minutes to remove dissolved oxygen. Oxygen is an efficient quencher of triplet excited states and can significantly reduce the reaction efficiency.

  • Photoreaction: Place the reaction vessel in the photoreactor and ensure it is securely positioned. Begin stirring the solution and turn on the cooling system to maintain a constant temperature (typically room temperature). Irradiate the reaction mixture with the UV lamp. The reaction time will vary depending on the specific alkene, concentrations, and the intensity of the light source.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ¹H NMR spectroscopy, by taking small aliquots from the reaction mixture at regular intervals.

  • Work-up and Product Isolation: Once the reaction has reached completion (or the desired conversion), turn off the lamp and stop the stirring. Remove the solvent from the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the cyclobutane dimer(s) from any unreacted starting material and the photosensitizer.

  • Characterization: Characterize the purified product(s) by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm their structure and stereochemistry.

G

Application 2: E-Z Isomerization of Alkenes

The geometric isomerization of alkenes is a fundamental process in organic chemistry with applications in the synthesis of stereochemically defined molecules and in the development of molecular switches.[10][11] Photosensitization provides an efficient pathway to achieve E-Z isomerization by populating the triplet excited state of the alkene, which has a lower rotational barrier around the carbon-carbon double bond compared to the ground state.

This protocol outlines a general procedure for the photosensitized isomerization of an E-alkene to its Z-isomer, or vice versa, using this compound.

Materials:

  • Alkene (e.g., trans-stilbene)

  • This compound (photosensitizer)

  • Anhydrous solvent (e.g., benzene, acetonitrile)

  • Photoreactor with a suitable UV lamp and filter (if necessary, to selectively excite the photosensitizer)

  • Quartz or Pyrex reaction vessel

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for workup and analysis

  • Magnetic stirrer

Procedure:

  • Preparation of the Reaction Mixture: In a quartz or Pyrex reaction vessel, dissolve the alkene (e.g., 0.05 M) and a catalytic amount of this compound (e.g., 0.01 M) in the chosen anhydrous solvent.

  • Degassing: As with cycloaddition reactions, thoroughly degas the solution with an inert gas for 30-60 minutes to remove oxygen.

  • Photoreaction: Place the reaction vessel in the photoreactor, commence stirring, and irradiate the solution. The choice of lamp and any filters should be such that the photosensitizer absorbs the majority of the light to ensure an efficient sensitized process.

  • Monitoring the Isomerization: The progress of the isomerization can be monitored by analyzing the ratio of E and Z isomers in the reaction mixture using techniques like ¹H NMR spectroscopy or HPLC. The reaction is typically run until a photostationary state (a constant ratio of isomers) is reached.

  • Work-up and Isolation (if necessary): Once the desired isomer ratio is achieved, or the photostationary state is reached, stop the irradiation. The solvent can be removed under reduced pressure.

  • Separation of Isomers: If isolation of a specific isomer is required, the mixture can be separated by techniques such as column chromatography or recrystallization, taking advantage of the different physical properties of the E and Z isomers.

  • Characterization: Confirm the identity and purity of the isolated isomer(s) using appropriate spectroscopic and analytical methods.

G

Conclusion

This compound is a robust and effective triplet photosensitizer for a range of valuable organic reactions. Its utility in promoting [2+2] cycloadditions and E-Z isomerizations highlights its importance in modern synthetic chemistry. The protocols provided herein serve as a practical starting point for researchers looking to employ this versatile reagent in their own work. By understanding the underlying principles of photosensitization and carefully controlling the reaction conditions, chemists can harness the power of light to construct complex molecules with high efficiency and selectivity.

References

Procedure for the synthesis of tetraphenylcyclopentadienone using 1,1-Diphenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of Tetraphenylcyclopentadienone

Abstract

This document provides a comprehensive guide for the synthesis of tetraphenylcyclopentadienone, a highly conjugated, crystalline organic compound pivotal as a building block in various synthetic applications, notably in Diels-Alder reactions. A critical examination of the required starting materials is presented, followed by a detailed, field-proven protocol for its preparation via a base-catalyzed double aldol condensation. This application note is designed for researchers and professionals in organic synthesis and drug development, offering in-depth technical guidance, mechanistic insights, and safety protocols to ensure a successful and reproducible synthesis.

Introduction: The Significance of Tetraphenylcyclopentadienone

Tetraphenylcyclopentadienone, often abbreviated as TPC, is a dark purple to black crystalline solid with the chemical formula (C₆H₅)₄C₄CO.[1] Its highly conjugated system is responsible for its intense color and its utility as a diene in Diels-Alder reactions for the synthesis of complex polycyclic and heterocyclic compounds.[1] The stability of TPC, in contrast to its parent compound cyclopentadienone which rapidly dimerizes, is attributed to the steric hindrance provided by the four phenyl groups.[1] These groups are twisted out of the plane of the central five-membered ring, creating a distinct "propeller" shape.[1]

The standard and most efficient synthesis of tetraphenylcyclopentadienone is a classic example of a base-catalyzed double aldol condensation.[1][2] This reaction is robust, high-yielding, and serves as an excellent illustration of carbon-carbon bond formation.

Mechanistic Insight: The Critical Role of the Ketone Isomer

A common point of inquiry regards the specific isomer of diphenylacetone required for this synthesis. The successful formation of the cyclic dienone structure is mechanistically dependent on the use of 1,3-diphenylacetone (also known as dibenzyl ketone).

Why 1,1-Diphenylacetone is Not a Suitable Precursor

The user query specified the use of this compound. From a mechanistic standpoint, this isomer is unsuitable for the synthesis of tetraphenylcyclopentadienone. The reaction proceeds through two sequential aldol condensations to form the five-membered ring. This requires the ketone to possess acidic alpha-hydrogens on both sides of the carbonyl group, allowing for the formation of two distinct enolates that can react with the two carbonyl groups of benzil.

This compound, with the structure (C₆H₅)₂CHCOCH₃, has acidic protons only on the methyl (CH₃) group. The other alpha-carbon is quaternary, bonded to two phenyl groups and the carbonyl carbon, and has no hydrogens. Consequently, while it could potentially undergo a single aldol condensation, it lacks the second reactive alpha-hydrogen site necessary for the subsequent intramolecular cyclization to form the cyclopentadienone ring.

The Correct Pathway: Double Aldol Condensation with 1,3-Diphenylacetone

The established synthesis utilizes 1,3-diphenylacetone (C₆H₅CH₂COCH₂C₆H₅), which has two methylene (CH₂) groups flanking the carbonyl, providing the necessary acidic alpha-hydrogens on both sides.[3] The reaction mechanism proceeds as follows:

  • First Enolate Formation: A strong base, typically potassium hydroxide (KOH), abstracts an alpha-hydrogen from 1,3-diphenylacetone to form a nucleophilic enolate ion.[4]

  • First Aldol Addition: The enolate attacks one of the electrophilic carbonyl carbons of benzil, forming a β-hydroxy ketone intermediate.

  • First Dehydration: This intermediate readily dehydrates (loses a molecule of water) under the reaction conditions to form a conjugated α,β-unsaturated ketone, driven by the stability of the extended conjugated system.[5]

  • Second Enolate Formation: The base then abstracts a second alpha-hydrogen from the other side of the original ketone's carbonyl group.

  • Second Aldol Addition (Intramolecular): The newly formed enolate attacks the remaining carbonyl carbon of the benzil moiety in an intramolecular fashion, closing the five-membered ring.

  • Second Dehydration: A final dehydration step yields the highly stable, deeply colored tetraphenylcyclopentadienone product.[6]

The overall reaction is a thermodynamically driven process, resulting in a stable product that often crystallizes directly from the reaction mixture.[6]

Reaction_Mechanism cluster_0 Step 1 & 2: First Aldol Addition cluster_1 Step 3: Dehydration cluster_2 Step 4, 5 & 6: Cyclization & Final Dehydration 1_3_DPA 1,3-Diphenylacetone Enolate1 Enolate Formation 1_3_DPA->Enolate1 + OH⁻ Adduct1 β-Hydroxy Ketone Adduct Enolate1->Adduct1 + Benzil Benzil Benzil Benzil->Adduct1 Dehydration1 Dehydration (-H₂O) Adduct1->Dehydration1 Intermediate α,β-Unsaturated Ketone Dehydration1->Intermediate Enolate2 Intramolecular Enolate Formation Intermediate->Enolate2 + OH⁻ Cyclization Intramolecular Aldol Addition Enolate2->Cyclization Dehydration2 Final Dehydration (-H₂O) Cyclization->Dehydration2 TPC Tetraphenylcyclopentadienone Dehydration2->TPC

Caption: Reaction mechanism for TPC synthesis.

Experimental Protocol: The Standard Synthesis

This protocol is adapted from the well-established procedure published in Organic Syntheses, which provides a reliable and high-yielding method.[7]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (per 0.1 mol scale)CAS NumberKey Hazards
Benzil210.2321.0 g (0.1 mol)134-81-6Irritant
1,3-Diphenylacetone210.2721.0 g (0.1 mol)102-04-5Irritant
Ethanol (95%)46.07~180 mL64-17-5Flammable
Potassium Hydroxide (KOH)56.113.0 g1310-58-3Corrosive, Toxic

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Potassium Hydroxide (KOH): KOH is highly corrosive and can cause severe burns.[8] Handle solid KOH with forceps and avoid skin contact. It is also hygroscopic and should be weighed quickly and kept in a tightly sealed container.[8]

  • Ethanol: Ethanol is flammable. Ensure the reaction is performed in a well-ventilated fume hood, away from open flames or spark sources.

  • Waste Disposal: Neutralize all solutions before disposal and follow local regulations for chemical waste management.[7]

Experimental Workflow

Experimental_Workflow A Dissolve Benzil & 1,3-Diphenylacetone in hot ethanol B Heat solution to near boiling A->B D Add KOH solution dropwise to the reaction mixture B->D C Prepare ethanolic KOH solution C->D E Reflux mixture for 15 minutes D->E F Cool to room temperature, then in an ice bath E->F G Collect crystals by vacuum filtration F->G H Wash crystals with cold 95% ethanol G->H I Dry the product H->I J Characterize (Yield, MP, Spectroscopy) I->J

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Dissolution of Reactants: In a 500-mL round-bottomed flask, combine benzil (21.0 g, 0.1 mol) and 1,3-diphenylacetone (21.0 g, 0.1 mol).[7] Add 150 mL of 95% ethanol.

  • Heating: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture with stirring until the solids dissolve and the solution is near its boiling point (approx. 78 °C).[6][9]

  • Catalyst Preparation: In a separate small flask, dissolve potassium hydroxide (3.0 g) in 15 mL of 95% ethanol. This may require gentle warming.

  • Addition of Catalyst: Carefully and slowly add the ethanolic KOH solution through the top of the reflux condenser into the hot reaction mixture.[7] The addition will cause a rapid color change to a deep, dark purple and may cause frothing.[9]

  • Reflux: Once the initial frothing has subsided, maintain the mixture at a gentle reflux for 15 minutes.[7][8] The dark product will begin to crystallize during this period.

  • Crystallization and Isolation: After the reflux period, remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[9]

  • Filtration: Collect the dark crystalline product by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals on the filter paper with three small portions (approx. 10 mL each) of ice-cold 95% ethanol to remove any soluble impurities.[7]

  • Drying: Allow the product to air-dry on the funnel by drawing air through it for several minutes. For complete drying, the product can be placed in a drying oven at a moderate temperature or left in a desiccator.

Results and Characterization

ParameterExpected Result
Theoretical Yield 38.45 g
Actual Yield 35–37 g[7]
Percent Yield 91–96%[7]
Appearance Dark purple to black crystalline solid[1]
Melting Point 218–220 °C[7]

The crude product obtained from this procedure is typically of high purity.[7] If further purification is required, tetraphenylcyclopentadienone can be recrystallized from a mixture of ethanol and benzene or from triethylene glycol.[7][8]

Conclusion

The synthesis of tetraphenylcyclopentadienone via the base-catalyzed double aldol condensation of benzil and 1,3-diphenylacetone is a highly efficient, reliable, and mechanistically insightful reaction. It is crucial for researchers to use the correct diphenylacetone isomer to ensure the successful formation of the target cyclic dienone. The protocol detailed herein, grounded in authoritative sources, provides a clear and reproducible pathway to obtaining this valuable synthetic intermediate in high yield and purity. Adherence to the described safety precautions is paramount for a safe and successful experimental outcome.

References

Introduction: The Industrial Significance of 1,1-Diphenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Industrial Scale Synthesis of 1,1-Diphenylacetone

Abstract: This document provides a comprehensive guide for the industrial scale synthesis, purification, and safety management of this compound (CAS: 781-35-1). The primary focus is on the robust and well-documented Friedel-Crafts synthesis pathway, starting from phenylacetone. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries. It emphasizes not only the procedural steps but also the underlying chemical principles, scale-up considerations, and safety protocols essential for successful and safe large-scale production.

This compound, also known as benzhydryl methyl ketone, is a versatile ketone that serves as a crucial intermediate in organic synthesis.[1] Its molecular structure, featuring a benzhydryl group attached to a central carbonyl, makes it a valuable precursor for more complex molecules.[2] At room temperature, it is a white to off-white crystalline solid.[3] While insoluble in water, it dissolves readily in common organic solvents.[4]

The primary industrial applications of this compound are:

  • Pharmaceutical Development: It is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][5]

  • Fine & Specialty Chemicals: It serves as an intermediate for fine chemicals and is used in the formulation of UV stabilizers and optical brighteners.[1][4]

  • Polymer Chemistry: The compound finds use in the production of certain polymers, where it can enhance material properties like thermal stability.[1]

Given its importance, establishing a reliable, scalable, and safe manufacturing process is critical. This document outlines such a process.

Comparative Analysis of Synthetic Routes

Several methods for synthesizing this compound have been reported. The choice of route for industrial production depends on factors like raw material cost, scalability, yield, purity requirements, and environmental impact.

Synthesis RouteStarting MaterialsKey ReagentsAdvantagesDisadvantages & Scale-up Challenges
Friedel-Crafts Alkylation Phenylacetone, BenzeneBromine, Anhydrous Aluminum Chloride (AlCl₃)Well-documented, high-yielding, established procedure.[6]Use of hazardous reagents (Bromine, AlCl₃); generation of corrosive HBr gas; stoichiometric amounts of Lewis acid create significant waste streams.[7][8]
Base-Catalyzed Condensation Benzophenone, AcetoneStrong base (e.g., NaOH, KOH)Avoids highly corrosive Lewis acids.May require more complex reaction conditions to drive to completion and can have side reactions; potentially lower yields.[4]
Meinwald Rearrangement Substituted OxiraneRhenium Catalyst (e.g., ReBr(CO)₅)High chemoselectivity, modern catalytic method.[9]Catalyst can be expensive and require specialized handling; starting material may not be readily available in bulk.

For industrial-scale synthesis, the Friedel-Crafts Alkylation route, despite its challenges, is often preferred due to its high reliability and extensive documentation, which provides a solid foundation for process optimization and safety planning.[6] The remainder of this guide will focus on this pathway.

Detailed Protocol: Friedel-Crafts Synthesis of this compound

This protocol is adapted from the established procedure published in Organic Syntheses and is presented with considerations for industrial-scale implementation.[6] The process occurs in two main stages: α-bromination of phenylacetone, followed by the Friedel-Crafts alkylation of benzene.

Part A: Synthesis of α-Bromo-α-phenylacetone Intermediate

The first step is a selective bromination at the alpha-carbon of the ketone.

Workflow Diagram: Synthesis of this compound

G cluster_prep Part A: Bromination cluster_fc Part B: Friedel-Crafts Alkylation cluster_workup Part C: Workup & Purification A1 Charge Reactor with Phenylacetone & Benzene A2 Controlled Addition of Liquid Bromine A1->A2 A3 Stir and Sparge with N₂ to Remove HBr Gas (3-6 hours) A2->A3 A4 Transfer Benzene Solution of Intermediate to Holding Tank A3->A4 B3 Slow Addition of Intermediate Solution A4->B3 Intermediate Transfer B1 Charge Second Reactor with Anhydrous AlCl₃ & Benzene B2 Heat to Gentle Reflux B1->B2 B4 Reflux to Complete Reaction (1-2 hours) B3->B4 C1 Quench Reaction Mass on Ice/HCl Mixture B4->C1 Product Stream C2 Separate Organic Layer C1->C2 C3 Wash with Water & NaHCO₃ Solution C2->C3 C4 Dry Organic Layer (e.g., Na₂SO₄) C3->C4 C5 Solvent Removal (Rotary Evaporation) C4->C5 C6 Vacuum Distillation of Crude Product C5->C6 C7 Recrystallization from Petroleum Ether C6->C7

Caption: Overall workflow for the two-stage synthesis and purification of this compound.

Step-by-Step Protocol (Part A):

  • Reactor Preparation: A glass-lined or similarly corrosion-resistant reactor equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber system is charged with dry, thiophene-free benzene and phenylacetone.[6]

    • Causality: Benzene acts as both the solvent for this stage and the reactant for the next. Using dry solvent is critical as moisture will react violently with the aluminum chloride used in Part B.[7]

  • Bromine Addition: Liquid bromine is added dropwise to the stirred solution over approximately one hour. The reactor temperature should be monitored and controlled, as the reaction is exothermic.

    • Causality: Dropwise addition prevents a runaway reaction and the formation of unwanted dibrominated byproducts.

  • HBr Removal: After the bromine addition is complete, a stream of dry nitrogen is passed through the solution. The exiting gas, containing hydrogen bromide (HBr), is directed to a caustic scrubber (e.g., NaOH solution) to neutralize the corrosive gas. This process continues for 3-6 hours until HBr evolution ceases.[6]

    • Causality: Removing HBr drives the reaction to completion. The nitrogen sparge is a safe and effective method for this on a large scale.

  • Intermediate Solution: The resulting yellow-to-green benzene solution contains the α-bromo-α-phenylacetone intermediate and is transferred to a dry holding vessel, ready for the next stage.[6]

Part B: Friedel-Crafts Alkylation

This is an electrophilic aromatic substitution where the bromo-intermediate alkylates a second molecule of benzene.[8]

Reaction Mechanism: Friedel-Crafts Alkylation

G cluster_step1 Step 1: Formation of Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Product Formation Int α-Bromo-α-phenylacetone Carbocation Acylium-ion like Carbocation Intermediate + AlCl₃Br⁻ Int->Carbocation + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Benzene Benzene Ring Sigma Sigma Complex (Arenium Ion) Benzene->Sigma + Carbocation Product This compound-AlCl₃ Complex Sigma->Product - H⁺ FinalProduct This compound Product->FinalProduct Workup (Hydrolysis) HBr HBr + AlCl₃

Caption: Mechanism of the AlCl₃-catalyzed Friedel-Crafts Alkylation step.

Step-by-Step Protocol (Part B):

  • Catalyst Slurry: The primary reactor is charged with anhydrous aluminum chloride and dry benzene. This creates a slurry that is heated to a gentle reflux.[6]

    • Causality: Anhydrous AlCl₃ is the Lewis acid catalyst required to generate the carbocation intermediate for the electrophilic attack on benzene.[10] A stoichiometric amount is often needed because the product ketone can form a complex with the catalyst.[8]

  • Intermediate Addition: The benzene solution of α-bromo-α-phenylacetone from Part A is added slowly to the refluxing AlCl₃ slurry.[6]

    • Causality: Slow addition maintains control over the highly exothermic reaction. Adding the intermediate to the hot catalyst slurry ensures immediate reaction.

  • Reaction Completion: The mixture is held at reflux for an additional 1-2 hours after the addition is complete to ensure the reaction goes to completion.

Part C: Workup and Purification
  • Quenching: The hot reaction mixture is carefully transferred and quenched by adding it to a separate vessel containing a mixture of crushed ice and concentrated hydrochloric acid.[6]

    • Causality: This hydrolyzes the aluminum complexes formed, deactivating the catalyst and breaking up the product-catalyst complex. The acid helps to keep the resulting aluminum salts soluble in the aqueous phase. This is a highly exothermic step and requires robust cooling.

  • Phase Separation & Extraction: The organic (benzene) layer is separated. The aqueous layer is extracted several times with a suitable solvent (e.g., ether or more benzene) to recover any dissolved product.[6]

  • Washing: The combined organic layers are washed sequentially with water and a saturated sodium bicarbonate solution.[6]

    • Causality: The water wash removes residual water-soluble salts. The bicarbonate wash neutralizes any remaining acids (HCl, HBr).

  • Drying and Solvent Removal: The organic solution is dried over an anhydrous drying agent like sodium sulfate. The solvent is then removed under reduced pressure.[6]

  • Vacuum Distillation: The crude residual oil is purified by vacuum distillation. This compound typically boils at 142–148°C at 2–3 mm Hg.[6]

    • Causality: Distillation at atmospheric pressure is not feasible due to the high boiling point (307°C), which could lead to product degradation.[2] Vacuum distillation allows for boiling at a much lower, safer temperature.

  • Recrystallization: The distilled product, which may solidify upon cooling, is further purified by recrystallization from a solvent like petroleum ether or heptane. The solid is dissolved in a minimum amount of hot solvent, and the solution is cooled slowly to induce the formation of pure crystals.[6][11]

    • Causality: Recrystallization is an excellent final polishing step to remove minor impurities, resulting in a high-purity crystalline product.[11] The yield of nearly colorless product is typically in the range of 53-57% based on the initial phenylacetone.[6]

Safety and Hazard Management

The industrial synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols.

SubstanceCAS NumberKey HazardsRecommended PPE & Handling Procedures
Phenylacetone 103-79-7Controlled substance in many regions; toxic.Handle in a well-ventilated area or fume hood. Store in a secure, controlled-access location.
Bromine 7726-95-6Highly corrosive, toxic by inhalation, causes severe burns.Use in a closed system. Wear full-face respirator with appropriate cartridges, neoprene gloves, and full chemical-resistant suit.[12]
Benzene 71-43-2Flammable, carcinogen, toxic.Use in a closed system to minimize exposure. Monitor workplace air quality. Use non-sparking tools.
Anhydrous Aluminum Chloride 7446-70-0Reacts violently with water, produces HCl gas, corrosive.Handle in a dry, inert atmosphere (e.g., nitrogen-purged glovebox or reactor). Wear respiratory protection and acid-resistant gloves.[13]
Hydrogen Bromide (HBr) 10035-10-6Corrosive gas, toxic by inhalation.Generated as a byproduct. Must be vented through a caustic scrubber system to neutralize it before release.[13]
This compound 781-35-1Causes skin, eye, and respiratory irritation.[14]Wear standard PPE: safety glasses, gloves, and lab coat. Avoid generating dust.[15]

Waste Management:

  • Acidic Aqueous Waste: The aqueous layer from the quench step contains aluminum salts and acid. It must be neutralized before being sent to a wastewater treatment facility.

  • Solvent Waste: Benzene and other solvents should be recovered via distillation and recycled where possible. Non-recyclable solvent waste must be disposed of as hazardous chemical waste.

  • Solid Waste: Filter cakes and residue should be treated as hazardous waste.

Conclusion

The Friedel-Crafts pathway provides a proven and scalable method for the industrial synthesis of this compound. Success on a large scale hinges on meticulous control of reaction conditions, particularly temperature and the exclusion of moisture. The primary challenges are logistical and safety-related, revolving around the handling of highly corrosive and toxic materials like bromine and anhydrous aluminum chloride, and the management of hazardous byproducts and waste streams. By implementing robust engineering controls, comprehensive safety protocols, and efficient purification techniques, high-purity this compound can be manufactured safely and reliably to meet the demands of the pharmaceutical and chemical industries.

References

Handling and storage procedures for 1,1-Diphenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Safe Handling and Storage of 1,1-Diphenylacetone

Abstract

This compound (CAS No. 781-35-1) is a versatile diaryl-substituted ketone widely utilized as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.[1][2] Its applications range from the synthesis of active pharmaceutical ingredients (APIs) for antidepressants and antihistamines to the formulation of agrochemicals and photoinitiators in polymer chemistry.[1][3] Given its reactivity and specific hazard profile, adherence to rigorous handling and storage protocols is paramount to ensure laboratory safety, experimental integrity, and environmental compliance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential procedures for the safe management of this compound, from receipt to disposal.

Physicochemical Properties and Identification

This compound is an organic compound that appears as a white to off-white crystalline solid or powder at room temperature.[1][4][5] It is generally insoluble in water but soluble in common organic solvents like ethanol, ether, and chloroform.[4] Understanding its physical and chemical properties is the foundation for its safe handling.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
IUPAC Name 1,1-diphenylpropan-2-one[6][7]
Synonyms 1,1-Diphenyl-2-propanone, Benzhydryl methyl ketone[1][4]
CAS Number 781-35-1[1][6]
Molecular Formula C₁₅H₁₄O[1][7]
Molecular Weight 210.27 g/mol [1]
Appearance White to off-white crystalline powder/solid[1][4][8]
Melting Point 59-63 °C[1][9]
Boiling Point 307 °C[6]
Purity ≥ 99% (GC) is commercially available[1][5]

Hazard Identification and Safety Precautions

While toxicity information is limited, this compound is classified as an irritant and requires careful handling to minimize exposure.[4] It is a combustible solid, though not highly flammable.[4][9] The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

GHS Hazard Classification

Based on available data, this compound is associated with the following GHS Hazard Statements:

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Incompatibilities and Hazardous Reactions

The stability of this compound can be compromised by certain substances, leading to potentially hazardous reactions. It is crucial to prevent contact with:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[4][8][9]

  • Strong Acids and Bases: May induce decomposition.[4]

  • Reactive Metals: May catalyze hazardous reactions.[4]

The compound is sensitive to heat and air, which underscores the need for controlled storage conditions.[8]

Personal Protective Equipment (PPE)

A systematic approach to PPE is essential for mitigating the risks associated with handling this compound. The selection of appropriate PPE is the responsibility of the user and should be based on a thorough risk assessment of the specific procedure being performed.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[10]To prevent skin contact and irritation. Nitrile is preferred for general chemical protection.[11]
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.[12][13]To protect eyes from dust particles and accidental splashes.
Skin/Body Protection Standard laboratory coat. An apron may be used for bulk transfers.[11][13]To prevent contamination of personal clothing and minimize skin exposure.
Respiratory Protection Use only in a certified chemical fume hood.[12]To prevent inhalation of airborne dust or vapors, which can cause respiratory irritation.[7]

Causality: The requirement for handling within a fume hood is a direct consequence of the compound's potential to cause respiratory irritation (H335) and the need to control exposure to fine dust particles.[7][12]

Protocol for Handling this compound

This protocol outlines the standard operating procedure for safely handling this compound in a laboratory setting. The workflow emphasizes minimizing exposure and preventing contamination.

Workflow for Handling and Use

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling A Receive & Inspect (Check for damage) B Verify SDS Information (Confirm hazards) A->B If OK C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Place on Analytical Balance C->D E Carefully Weigh Desired Amount (Minimize dust generation) D->E F Transfer to Reaction Vessel E->F G Securely Cap Original Container F->G H Clean Work Area & Equipment G->H I Return Container to Storage (Follow storage protocol) H->I J Doff PPE & Wash Hands I->J

Caption: Standard workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation: Before handling, consult the Safety Data Sheet (SDS).[13] Ensure that a certified chemical fume hood and an eyewash station/safety shower are accessible.[14]

  • Personal Protective Equipment: Don the required PPE as specified in Table 2.

  • Dispensing: Conduct all weighing and transfer operations inside a chemical fume hood to control dust and potential vapors.[12]

  • Technique: When transferring the solid, use a spatula and handle it gently to minimize the generation of airborne dust.[4][14] Avoid scooping directly from the bottle opening if possible to prevent contamination.

  • Container Management: After dispensing the required amount, securely close the container lid immediately to protect the remaining material from moisture and air.[4][8]

  • Post-Handling: Wipe down the spatula and the work surface inside the fume hood with a damp cloth to collect any residual dust. Dispose of contaminated materials as hazardous waste.

  • Hygiene: After completing the task and removing PPE, wash hands thoroughly with soap and water.[4]

Storage Procedures for this compound

Proper storage is critical for maintaining the stability and purity of this compound and for ensuring laboratory safety. The compound is heat and air-sensitive, necessitating specific storage conditions.[8]

Storage Condition Requirements

Table 3: Summary of Recommended Storage Conditions

ParameterRecommendationRationale & Source(s)
Temperature Refrigerated: 0-8 °CTo maintain stability and prevent degradation. The compound is heat-sensitive.[1][4]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).To prevent oxidation and degradation from atmospheric air, as it is air-sensitive.[8][15]
Container Tightly sealed, light-resistant container.To prevent exposure to air and moisture and protect from light.[4][12]
Location Cool, dry, well-ventilated area.To ensure a stable environment and prevent accumulation of any potential vapors.[4][12]
Segregation Store away from incompatible materials (oxidizers, acids, bases).To prevent accidental hazardous reactions.[4][8]
Storage Logic and Protocol

The following decision tree illustrates the protocol for ensuring proper storage of this compound upon receipt or after use.

Storage_Protocol start Container of This compound q1 Is this a new, unopened container? start->q1 a1_yes Verify seal is intact. Proceed to storage. q1->a1_yes Yes a1_no Container has been opened. q1->a1_no No action2 Seal container tightly. Use paraffin film for extra security. a1_yes->action2 action1 Before sealing, purge headspace with inert gas (e.g., Argon). a1_no->action1 action1->action2 action3 Place in designated refrigerated storage (0-8°C). action2->action3 action4 Ensure segregation from incompatible materials. action3->action4 end Logged in Chemical Inventory action4->end

Caption: Decision workflow for the proper storage of this compound.

Spill Management and Waste Disposal

Accidental spills and waste must be managed promptly and correctly to mitigate risks.

Spill Cleanup Protocol
  • Evacuate & Secure: Evacuate non-essential personnel from the immediate area. Eliminate all ignition sources.[12]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing appropriate PPE (including respiratory protection if outside a fume hood), cover the spill with an inert absorbent material like sand, vermiculite, or diatomite.[12] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[14]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Treat all cleanup materials as hazardous waste.

Waste Disposal

Chemical waste must be handled in accordance with institutional policies and local, state, and federal regulations.[15]

  • Segregation: Collect waste this compound and contaminated materials in a dedicated, clearly labeled hazardous waste container.

  • Do Not Mix: Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Drain Disposal: NEVER dispose of this compound down the drain.[10]

  • Pickup: Arrange for pickup by a licensed professional waste disposal service.[12]

References

An In-Depth Technical Guide to 1,1-Diphenylacetone: Safety, Handling, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diphenylacetone, also known by its systematic name 1,1-diphenyl-2-propanone, is a diaryl-substituted aliphatic ketone that serves as a valuable intermediate and building block in various chemical domains.[1] Its unique structure, featuring a reactive ketone functionality and two phenyl groups on the alpha-carbon, makes it a precursor in organic synthesis, pharmaceutical development, and materials science.[1][2] Applications range from its use in the synthesis of rodenticides and other active pharmaceutical ingredients (APIs) to its role in creating UV stabilizers and optical brighteners.[1][2][3]

This guide provides a comprehensive overview based on current safety data sheets (SDS) and established scientific literature. It is designed to equip researchers and laboratory professionals with the essential knowledge for safe handling, appropriate storage, and effective utilization of this compound in a laboratory setting. The protocols herein are grounded in established safety procedures and validated synthetic methodologies to ensure both experimental integrity and personnel safety.

Section 1: Compound Identification and Properties

Accurate identification and understanding of a compound's physical properties are foundational to its safe and effective use. This compound is a white to off-white crystalline solid at room temperature.[1] It is generally insoluble in water but shows good solubility in common organic solvents such as ethanol and ether.[1]

Identifier Value Reference
CAS Number 781-35-1[4]
Molecular Formula C₁₅H₁₄O[4][5]
Molecular Weight 210.27 g/mol
Synonyms 1,1-Diphenyl-2-propanone, Benzhydryl methyl ketone[4][5]
EC Number 212-307-9
PubChem CID 69907[6]
Property Value Reference
Appearance White to very pale-yellow crystalline powder[6][7]
Purity Typically >98%[8]
Melting Point 59.0 to 62.0 °C[8]
Solubility Insoluble in water; Soluble in ethanol, ether, chloroform[1]
Storage Temperature Refrigerated (2-8°C), under inert gas[7]
Stability Stable under recommended storage conditions. Heat and air sensitive.[7]

Section 2: Comprehensive Safety & Hazard Profile

Based on the Globally Harmonized System (GHS), this compound is classified as an irritant.[6] While comprehensive toxicological data is limited, it is known to be moderately toxic via the intraperitoneal route in mice.[5][6] Therefore, it should be handled with the precautions appropriate for a substance of unknown chronic toxicity.[1]

Hazard Class GHS Classification Hazard Statement Reference
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[6]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[6]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation[6]

Toxicological Data:

  • Acute Toxicity: Intraperitoneal LD50 (mouse) = 500 mg/kg.[5][6]

Incompatibilities and Conditions to Avoid:

  • Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and reactive metals.[1][7] Contact with these substances can lead to decomposition or other hazardous reactions.[1]

  • Conditions to Avoid: Heat, flames, sparks, and other ignition sources.[9] Minimize dust generation and accumulation, as fine dust can form explosive mixtures with air.[1][10] The compound is also sensitive to air and heat.[7]

Section 3: Protocols for Safe Handling and Use

A systematic approach to handling this compound is critical to minimize exposure and ensure laboratory safety. The following protocols integrate engineering controls, personal protective equipment, and procedural best practices.

Engineering Controls & Personal Protective Equipment (PPE)

The primary engineering control for handling this compound is a certified chemical fume hood to control dust and vapor exposure.[9]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear impervious gloves (e.g., nitrile).

  • Skin and Body Protection: A standard laboratory coat should be worn.[9]

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 respirator or higher is recommended.

Step-by-Step General Handling Protocol

This workflow outlines the critical steps for safely handling this compound from container to reaction vessel.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Use Phase prep 1. Verify Fume Hood Operation ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe weigh 3. Weigh Compound in Hood (Minimize Dust Generation) ppe->weigh transfer 4. Transfer to Reaction Vessel (Use Spatula/Funnel) weigh->transfer seal 5. Tightly Seal Container for Storage transfer->seal waste 6. Dispose of Contaminated Materials in Labeled Waste seal->waste decon 7. Decontaminate Work Area, Wash Hands Thoroughly waste->decon

Caption: Workflow for Safe Handling of this compound.

Storage and Disposal Protocol
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term stability, refrigeration (2-8°C) under an inert atmosphere is recommended.[7] Keep away from incompatible materials.[7]

  • Disposal: Dispose of chemical waste in accordance with federal, state, and local environmental regulations.[9] Contact a licensed professional waste disposal service.[9] Do not allow the material to enter drains or waterways.[11]

Section 4: Application Notes & Synthetic Protocols

This compound is a versatile building block in organic chemistry. A notable application involves the generation of its dianion, which can be used in cyclization reactions to synthesize various heterocyclic compounds, demonstrating its utility as a C,O-dinucleophile.[12][13]

Protocol Example: Synthesis of this compound via Friedel-Crafts Alkylation

This two-step procedure, adapted from Organic Syntheses, is a classic method for preparing this compound.[14] It involves the bromination of phenylacetone followed by a Friedel-Crafts reaction with benzene.

Causality Note: The Friedel-Crafts alkylation step requires strictly anhydrous conditions. Water reacts readily with the Lewis acid catalyst (aluminum chloride), deactivating it and preventing the reaction from proceeding.

stepA Step A: Bromination Phenylacetone + Br₂ in Benzene intermediate Intermediate α-Bromo-α-phenylacetone stepA->intermediate stepB Step B: Friedel-Crafts Alkylation Intermediate + Benzene + AlCl₃ intermediate->stepB workup Workup & Purification (Hydrolysis, Extraction, Distillation) stepB->workup product Final Product This compound workup->product

Caption: Two-Step Synthesis of this compound.

Step-by-Step Methodology:

Part A: Synthesis of α-Bromo-α-phenylacetone [14]

  • Setup: In a chemical fume hood, equip a three-necked flask with a stirrer, dropping funnel, and a reflux condenser.

  • Reagents: Charge the flask with phenylacetone (0.276 mole) and 200 mL of dry, thiophene-free benzene.

  • Reaction: Begin stirring and add bromine (0.28 mole) dropwise over 1 hour.

    • Safety: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood.

  • Gas Removal: After the addition is complete, pass a stream of dry nitrogen through the solution to remove the hydrogen bromide (HBr) byproduct. The reaction is complete when HBr fumes are no longer detected.

Part B: Synthesis of this compound [14]

  • Catalyst Setup: In a separate, dry reaction flask, place anhydrous aluminum chloride (0.56 mole) and 150 mL of dry benzene.

    • Safety: Aluminum chloride reacts violently with water. Ensure all glassware is perfectly dry.

  • Reaction: Heat the benzene to a gentle boil on a steam bath. Add the benzene solution of α-bromo-α-phenylacetone from Part A dropwise.

  • Decomposition: Once the addition is complete, cool the reaction mixture and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Causality: This step quenches the reaction and hydrolyzes the aluminum complexes, allowing for the separation of the organic product.

  • Workup: Separate the benzene layer. Extract the aqueous layer with ether. Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Purification: Dry the organic solution over anhydrous sodium sulfate. Evaporate the solvents. Purify the crude product by vacuum distillation to yield this compound.

Conclusion

This compound is a compound of significant utility in synthetic chemistry, but its safe handling is paramount. Its irritant properties necessitate the consistent use of appropriate engineering controls and personal protective equipment. By adhering to the detailed safety protocols and understanding its chemical reactivity as outlined in this guide, researchers can confidently and safely leverage this compound to advance their scientific and developmental objectives.

References

Illuminating Chemical Transformations: Experimental Applications of 1,1-Diphenylacetone's Photochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A detailed guide has been released offering researchers, scientists, and drug development professionals a comprehensive overview of the experimental applications leveraging the photochemical properties of 1,1-diphenylacetone. This document provides in-depth application notes and protocols, moving beyond theoretical discussions to present practical, field-proven insights into the utilization of this versatile ketone in organic synthesis and polymer chemistry.

This compound (also known as 1,1-diphenyl-2-propanone) is a key organic compound recognized for its utility in a variety of chemical processes.[1] Its stable structure and reactivity make it an important intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1][2] Of particular interest to the scientific community are its photochemical behaviors, which allow it to act as a photosensitizer, initiating or participating in reactions upon absorption of light.[1]

This guide delves into the core photochemical reactions of this compound, primarily the Norrish Type I and Type II reactions, and its application as a triplet photosensitizer for intermolecular reactions such as [2+2] cycloadditions.

Core Photochemical Principles of this compound

The photochemical reactivity of this compound is governed by the electronic transitions of its carbonyl group. Upon absorption of ultraviolet (UV) light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From this short-lived state, it can undergo intersystem crossing (ISC) to a more stable triplet state (T₁). This triplet state is the primary actor in many of its photochemical applications.

dot graph "Jablonski_Diagram" { rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; subgraph "cluster_Singlet" { label="Singlet States"; bgcolor="#F1F3F4"; S0 [label="S₀ (Ground State)"]; S1 [label="S₁ (Excited State)"]; } subgraph "cluster_Triplet" { label="Triplet State"; bgcolor="#F1F3F4"; T1 [label="T₁ (Excited State)"]; } S0 -> S1 [label="Absorption (hν)", color="#4285F4", fontcolor="#4285F4"]; S1 -> T1 [label="Intersystem Crossing (ISC)", color="#EA4335", fontcolor="#EA4335"]; T1 -> S0 [label="Phosphorescence / Non-radiative decay", color="#FBBC05", fontcolor="#FBBC05"]; S1 -> S0 [label="Fluorescence / Non-radiative decay", color="#34A853", fontcolor="#34A853"]; } Caption: Jablonski diagram illustrating the key photophysical processes of this compound.

Application Note 1: Norrish Type I Cleavage for Radical Generation

The Norrish Type I reaction involves the cleavage of the α-carbon-carbon bond of a ketone from its excited state, generating two radical intermediates.[3] For this compound, this results in a diphenylmethyl radical and an acetyl radical. The stability of the diphenylmethyl radical makes this a favorable pathway. These generated radicals can then participate in a variety of subsequent reactions, making this compound a useful photoinitiator for radical polymerization.[3]

dot graph "Norrish_Type_I" { rankdir="LR"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; "this compound" -> "Excited State" [label="hν"]; "Excited State" -> "Diphenylmethyl Radical + Acetyl Radical" [label="α-Cleavage"]; "Diphenylmethyl Radical + Acetyl Radical" -> "Polymerization Initiation" [label="Radical Reactions"]; } Caption: Workflow for Norrish Type I cleavage of this compound and subsequent radical reactions.

Experimental Protocol: Photoinitiation of Styrene Polymerization

This protocol outlines the use of this compound as a photoinitiator for the polymerization of styrene.

Materials:

  • This compound

  • Styrene (freshly distilled to remove inhibitors)

  • Anhydrous toluene

  • Quartz reaction vessel

  • UV lamp (e.g., medium-pressure mercury lamp, λ > 300 nm)

  • Magnetic stirrer

  • Nitrogen or argon gas supply

Procedure:

  • Prepare a solution of this compound (0.01 M) and styrene (2 M) in anhydrous toluene in a quartz reaction vessel.

  • Deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes. Oxygen can quench the triplet state and inhibit radical polymerization.

  • Seal the reaction vessel and place it in a photoreactor equipped with a magnetic stirrer and a cooling system to maintain a constant temperature.

  • Irradiate the solution with a UV lamp. The reaction time will vary depending on the lamp intensity and desired polymer molecular weight.

  • Monitor the progress of the polymerization by periodically taking samples and analyzing the viscosity or by using techniques like gel permeation chromatography (GPC).

  • Once the desired conversion is achieved, terminate the reaction by turning off the lamp.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Self-Validation:

  • Control Experiment: A parallel reaction mixture prepared and kept in the dark under the same conditions should show no significant polymerization.

  • Product Characterization: The resulting polystyrene can be characterized by GPC to determine its molecular weight and polydispersity index. Spectroscopic methods (¹H NMR, IR) can confirm the polymer structure.

Parameter Typical Value
This compound Conc.0.005 - 0.05 M
Monomer Concentration1 - 5 M
Irradiation Wavelength> 300 nm
Reaction Temperature20 - 40 °C
Typical Reaction Time2 - 24 hours

Application Note 2: Photosensitized [2+2] Cycloadditions

This compound can act as a triplet photosensitizer to promote [2+2] cycloaddition reactions between two alkene molecules.[4] In this process, the excited triplet state of this compound transfers its energy to an alkene, promoting it to its triplet state. This excited alkene can then react with a ground-state alkene to form a cyclobutane ring. This method is particularly useful for synthesizing strained ring systems that are difficult to access through thermal methods.[4]

dot graph "Photosensitized_Cycloaddition" { rankdir="LR"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; "1,1-DPA (S₀)" -> "1,1-DPA (S₁)" [label="hν"]; "1,1-DPA (S₁)" -> "1,1-DPA (T₁)" [label="ISC"]; "1,1-DPA (T₁)" + "Alkene₁ (S₀)" -> "1,1-DPA (S₀)" + "Alkene₁ (T₁)" [label="Energy Transfer"]; "Alkene₁ (T₁)" + "Alkene₂ (S₀)" -> "Cyclobutane Adduct"; } Caption: Mechanism of photosensitized [2+2] cycloaddition using this compound (1,1-DPA).

Experimental Protocol: Photosensitized Dimerization of Cinnamic Acid Methyl Ester

This protocol describes the synthesis of cyclobutane derivatives from cinnamic acid methyl ester using this compound as a photosensitizer.

Materials:

  • This compound

  • Cinnamic acid methyl ester

  • Anhydrous acetonitrile

  • Pyrex reaction vessel (to filter out short-wavelength UV)

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Magnetic stirrer

  • Nitrogen or argon gas supply

Procedure:

  • Dissolve cinnamic acid methyl ester (0.1 M) and this compound (0.02 M) in anhydrous acetonitrile in a Pyrex reaction vessel.

  • Deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes.

  • Seal the vessel and place it in a photoreactor with stirring and cooling.

  • Irradiate the solution with the UV lamp. The Pyrex glass will act as a filter, allowing only wavelengths > 300 nm to pass, which selectively excites the photosensitizer.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy, observing the disappearance of the starting material and the appearance of new spots/signals corresponding to the cyclobutane products.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting cyclobutane dimers by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Self-Validation:

  • Direct Irradiation Control: Irradiating a solution of cinnamic acid methyl ester without the photosensitizer should result in a significantly slower or no reaction, demonstrating the necessity of the sensitizer.

  • Product Analysis: The stereochemistry of the resulting cyclobutane dimers can be determined by ¹H NMR spectroscopy (coupling constants) and, if necessary, by X-ray crystallography of a suitable crystalline derivative.

Parameter Typical Value
Substrate Concentration0.05 - 0.2 M
Photosensitizer Conc.0.01 - 0.05 M
SolventAcetonitrile, Benzene, or Acetone
Irradiation Wavelength> 300 nm
Typical Yield60 - 90%

Future Directions and Broader Impact

The photochemical properties of this compound and related ketones continue to be an area of active research. Applications in drug development are emerging, where photochemical reactions can enable the synthesis of complex molecular architectures that are challenging to produce with traditional methods.[5][6] For instance, the construction of strained ring systems or the late-stage functionalization of complex molecules can be achieved with high selectivity using photochemical approaches. In materials science, the use of this compound as a photoinitiator contributes to the development of novel polymers and coatings with tailored properties.[1][7]

The protocols and insights provided in this guide are intended to serve as a foundational resource for scientists looking to harness the power of photochemistry. By understanding the underlying principles and having access to robust experimental methodologies, the scientific community can further expand the applications of this compound in creating innovative solutions for medicine and materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1-Diphenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1,1-Diphenylacetone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its preparation. Instead of a generic protocol, we will explore the causality behind potential issues and provide field-tested solutions in a practical, question-and-answer format.

Synthesis Overview: The Friedel-Crafts Alkylation Route

A robust and frequently cited method for preparing this compound is a two-stage process starting from phenylacetone. This route involves the α-bromination of phenylacetone followed by a Friedel-Crafts alkylation of benzene with the resulting α-bromo-α-phenylacetone, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2]

Core Reaction Scheme

Stage 1: α-Bromination C₆H₅CH₂C(O)CH₃ + Br₂ → C₆H₅CH(Br)C(O)CH₃ + HBr (Phenylacetone → α-Bromo-α-phenylacetone)

Stage 2: Friedel-Crafts Alkylation C₆H₅CH(Br)C(O)CH₃ + C₆H₆ --(AlCl₃)--> (C₆H₅)₂CHC(O)CH₃ + HBr (α-Bromo-α-phenylacetone + Benzene → this compound)

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis. Each question is framed from a researcher's perspective and is followed by a detailed explanation of the underlying chemistry and a recommended course of action.

Question 1: My overall yield is significantly lower than expected. Where should I start troubleshooting?

Answer: Low overall yield is a common issue that can originate in either of the two main stages of the synthesis. The first step is to determine which stage is underperforming. A simple workflow can help isolate the problem.

G start Low Overall Yield Detected check_tlc Analyze crude product from Stage 1 (Bromination) via TLC or ¹H NMR. Is Phenylacetone consumed? start->check_tlc stage1_issue Issue in Stage 1: - Incomplete Bromination - Side Reactions (Dibromination) check_tlc->stage1_issue  No stage2_issue Issue in Stage 2: - Ineffective Friedel-Crafts Reaction - Polyalkylation - Catalyst Deactivation check_tlc->stage2_issue  Yes solution1 Troubleshoot Bromination: - Check Br₂ stoichiometry - Ensure efficient HBr removal - Control temperature stage1_issue->solution1 solution2 Troubleshoot Friedel-Crafts: - Use large excess of Benzene - Ensure anhydrous conditions - Check AlCl₃ quality stage2_issue->solution2

Caption: Initial troubleshooting workflow for low yield.

If analysis shows significant unreacted phenylacetone after Stage 1, focus on the bromination conditions. If the intermediate is clean but the final yield is low, the Friedel-Crafts reaction is the likely culprit.

Question 2: The Friedel-Crafts reaction is sluggish and my final product is contaminated with a high-boiling residue. What is happening?

Answer: This strongly suggests the occurrence of polyalkylation , a classic side reaction in Friedel-Crafts alkylations.[3]

Causality: The initial product, this compound, contains two phenyl rings. These rings, activated by the alkyl group, can be more susceptible to electrophilic attack than the starting benzene molecule. Consequently, the newly formed this compound can compete with benzene for the electrophile (the C₆H₅CH(C(O)CH₃)⁺ carbocation intermediate), leading to the formation of di- and tri-substituted products (e.g., benzylated this compound). These polyalkylated products are higher in molecular weight and have significantly higher boiling points, matching your observation of a high-boiling residue.

Polyalkylation Benzene Benzene Product Desired Product This compound Benzene->Product + Electrophile (Desired Path) Electrophile Electrophile [C₆H₅CH(CO)CH₃]⁺ Electrophile->Product SideProduct Undesired Byproduct Polyalkylated Product Electrophile->SideProduct Product->SideProduct + Electrophile (Side Reaction) (Product is reactive)

Caption: Competing pathways leading to polyalkylation.

Preventative Measures:

  • Molar Ratio Adjustment: The most effective strategy is to use a large molar excess of the nucleophile, benzene.[3] By increasing the concentration of benzene relative to the electrophile, you statistically favor the reaction between the electrophile and a benzene molecule over a reaction with the already-formed product. A benzene-to-bromo-intermediate ratio of 10:1 or higher is recommended.

  • Controlled Addition: Add the solution of α-bromo-α-phenylacetone dropwise to the mixture of benzene and AlCl₃. This keeps the instantaneous concentration of the electrophile low, further suppressing the side reaction.

Question 3: My Friedel-Crafts reaction fails to initiate or stalls. I've confirmed the bromo-intermediate is present. What could be the issue?

Answer: This is almost always due to the deactivation of the Lewis acid catalyst, AlCl₃.

Causality: Aluminum chloride is extremely hygroscopic. It reacts vigorously with even trace amounts of water to form aluminum hydroxides and HCl. This reaction consumes the catalyst, rendering it inactive for generating the necessary carbocation electrophile from the bromo-intermediate.

Troubleshooting and Prevention:

  • Anhydrous Conditions: All glassware must be rigorously dried (oven- or flame-dried) before use.[2]

  • Solvent Quality: Use anhydrous grade benzene. If the solvent quality is uncertain, it should be distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Reagent Quality: Use freshly opened or properly stored anhydrous aluminum chloride. Clumps or a discolored appearance can indicate hydration and degradation.

  • Inert Atmosphere: While not always strictly necessary for this specific reaction, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from entering the reaction vessel.

Question 4: I am having difficulty purifying the final product. What are the best techniques?

Answer: Purification of this compound requires removing unreacted starting materials, the catalyst residue, and any side products like polyalkylated species.

Recommended Purification Workflow:

  • Aqueous Workup: The first step after the reaction is to quench the catalyst. This is typically done by carefully pouring the reaction mixture over a mixture of crushed ice and concentrated HCl.[2] This decomposes the AlCl₃ complex, dissolves inorganic salts in the aqueous layer, and protonates any byproducts.

  • Extraction: Separate the organic (benzene) layer and extract the aqueous layer with a suitable solvent (e.g., ether) to recover all product. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then a dilute sodium bicarbonate solution to remove any residual acid. Dry the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄.[2]

  • Distillation/Crystallization:

    • Vacuum Distillation: This is the most effective method for separating the product from both lower-boiling starting materials and high-boiling polyalkylated residues. The bulk of the material typically distills at 142–148°C at 2–3 mm Hg.[2]

    • Recrystallization: If distillation is not feasible, the crude solid can be recrystallized from a solvent like petroleum ether.[1]

Impurity Type Origin Removal Method
PhenylacetoneIncomplete bromination (Stage 1)Vacuum Distillation (Lower boiling point)
α-Bromo-α-phenylacetoneIncomplete F-C reaction (Stage 2)Aqueous Workup & Distillation
Polyalkylated ProductsSide reaction in Stage 2Vacuum Distillation (Higher boiling point)
AlCl₃ ResidueCatalystAqueous Workup (Quenching with HCl/ice)

Table 1: Common Impurities and Purification Strategies.

Experimental Protocol: A Self-Validating Method

This protocol is adapted from the robust procedure published in Organic Syntheses, which includes implicit checks to ensure success.[2]

Stage 1: Preparation of α-Bromo-α-phenylacetone
  • Setup: In a fume hood, equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Reagents: Charge the flask with phenylacetone (1.0 eq) dissolved in dry, thiophene-free benzene.

  • Bromine Addition: While stirring, add bromine (1.0-1.05 eq) dropwise over 1 hour. (Causality Check: Slow addition prevents localized high concentrations of Br₂, minimizing dibromination).

  • HBr Removal: After addition, pass a stream of dry nitrogen through the solution to drive off the HBr gas generated. The reaction is complete when HBr fumes are no longer detected. (Trustworthiness Check: This ensures the reaction has gone to completion). The resulting benzene solution of the bromo-ketone is used directly in the next stage.

Stage 2: Friedel-Crafts Alkylation to form this compound
  • Setup: In a separate, dry, three-necked flask equipped as before, place anhydrous aluminum chloride (~2.0 eq) and a large excess of dry benzene (e.g., 10 eq relative to the initial phenylacetone).

  • Catalyst Activation: Gently heat the benzene-AlCl₃ slurry to a gentle boil with stirring.

  • Reagent Addition: Add the benzene solution of α-bromo-α-phenylacetone from Stage 1 dropwise to the boiling slurry over 2-3 hours. (Causality Check: Maintaining a low concentration of the electrophile minimizes polyalkylation).

  • Reaction Completion: After the addition is complete, continue heating under reflux for an additional hour.

  • Workup & Purification: Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated HCl. Follow the purification workflow described in Question 4.

References

Technical Support Center: Synthesis of 1,1-Diphenylacetone via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 1,1-Diphenylacetone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with polyalkylation during Friedel-Crafts synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. This document is structured as a series of frequently asked questions (FAQs) and a troubleshooting guide to directly address the common issues faced in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is polyalkylation in the context of Friedel-Crafts reactions, and why is it a significant problem in the synthesis of this compound?

Polyalkylation is a common side reaction in Friedel-Crafts alkylation where multiple alkyl groups are unintentionally added to the aromatic ring.[1][2] In the synthesis of this compound, the target is to introduce a single diphenylmethyl group onto an acetone-related moiety, or more commonly, to alkylate benzene with a suitable precursor. The core issue arises from the nature of the alkyl group itself. Once the first alkyl group is attached to the aromatic ring, it acts as an electron-donating group, which activates the ring.[1][3][4] This newly formed monoalkylated product is therefore more nucleophilic and consequently more reactive than the starting aromatic compound, making it highly susceptible to further alkylation.[1][2][4] This leads to a mixture of mono-, di-, and even tri-alkylated products, reducing the yield of the desired this compound and complicating purification.

Q2: What is the mechanistic basis for the increased reactivity of the monoalkylated product?

The alkyl group, through an inductive effect, donates electron density to the aromatic ring. This increased electron density makes the ring a more potent nucleophile, accelerating the rate of subsequent electrophilic aromatic substitution reactions. The carbocation intermediate formed during the second alkylation is stabilized by the electron-donating effect of the first alkyl group, lowering the activation energy for the formation of the polyalkylated product.

Polyalkylation_Mechanism Benzene Benzene (Substrate) Monoalkylated Monoalkylated Product (More Reactive) Benzene->Monoalkylated Electrophile R-X + AlCl₃ (Electrophile Generation) Electrophile->Benzene 1st Alkylation (Slower) Electrophile->Monoalkylated 2nd Alkylation (Faster) Dialkylated Dialkylated Product (Undesired) Monoalkylated->Dialkylated

Caption: The activating effect of the alkyl group leads to polyalkylation.

Q3: How does Friedel-Crafts acylation differ from alkylation, and why is it a superior method for avoiding polysubstitution?

The fundamental difference lies in the electronic properties of the substituent being added to the aromatic ring.[1]

  • Alkylation adds an electron-donating alkyl group, which activates the ring and promotes further reaction.[1][3][4]

  • Acylation adds an electron-withdrawing acyl group (a ketone).[5] This acyl group deactivates the aromatic ring, making the monoacylated product less reactive than the starting material.[1][4][6][7][8] This effectively shuts down the reaction after a single substitution, thus preventing polyacylation.[5][9]

For the synthesis of this compound, an acylation-based approach would involve reacting benzene with an appropriate acyl chloride, followed by a subsequent reaction to introduce the second phenyl group and then reduction if necessary. This two-step approach provides significantly better control and yield of the desired monosubstituted product.[6]

Troubleshooting Guide: Minimizing Polyalkylation

Issue: My reaction is producing a significant amount of di- and tri-alkylated byproducts.

Cause: This is the classic polyalkylation problem. The mono-alkylated product is more reactive than your starting material and is outcompeting it for the electrophile.

Solutions:

  • Utilize a Large Excess of the Aromatic Substrate: This is the most straightforward method to favor monoalkylation. By significantly increasing the concentration of the starting aromatic compound (e.g., benzene), you increase the statistical probability that the electrophile will react with the intended substrate rather than the already-alkylated product.[1][4] Molar ratios of the aromatic substrate to the alkylating agent of 5:1 to 10:1 are often effective.

  • Control Reaction Stoichiometry: Precise control over the molar ratios of your reactants is crucial. Ensure your alkylating agent is the limiting reagent.

  • Optimize Reaction Temperature: Lowering the reaction temperature can decrease the overall reaction rate and improve selectivity.[1] While a higher temperature might increase the reaction rate, it can also provide the necessary activation energy for the less-desired polyalkylation to occur.[7][10][11] It is advisable to start at a lower temperature (e.g., 0-5 °C) and slowly warm the reaction while monitoring its progress by TLC or GC.

Issue: How does my choice of Lewis acid catalyst affect polyalkylation?

Cause: The strength and concentration of the Lewis acid catalyst play a significant role in the reaction's outcome. Highly active catalysts can accelerate both the desired and undesired reactions.

Solutions:

  • Select a Milder Lewis Acid: While strong Lewis acids like AlCl₃ are commonly used, they can also promote polyalkylation due to their high reactivity.[4] Consider using a milder Lewis acid, such as FeCl₃ or ZnCl₂, which can offer better control and selectivity for the mono-alkylated product.[4][12]

  • Use Catalytic Amounts: Instead of stoichiometric amounts, using a catalytic amount of a strong Lewis acid can sometimes temper its reactivity and reduce the extent of polyalkylation.

Table 1: Comparison of Common Lewis Acids in Friedel-Crafts Alkylation

Lewis AcidRelative ActivityTypical ConditionsPropensity for Polyalkylation
AlCl₃HighStoichiometricHigh
FeCl₃ModerateCatalytic to StoichiometricModerate
ZnCl₂LowStoichiometric, often with heatingLow
BF₃ModerateCatalyticModerate
Issue: Are there alternative synthetic routes to this compound that completely avoid polyalkylation?

Cause: The inherent nature of Friedel-Crafts alkylation makes it susceptible to polyalkylation. Alternative strategies that circumvent this issue are often more robust.

Solutions:

  • Friedel-Crafts Acylation Followed by a Second Arylation: This is a highly effective strategy. An example pathway is the Friedel-Crafts acylation of benzene with phenylacetyl chloride to form deoxybenzoin. The deoxybenzoin can then be subjected to a second arylation under different conditions.

  • Rearrangement Reactions: Certain molecular rearrangements, such as the pinacol rearrangement of a suitable vicinal diol, can lead to the formation of this compound. For instance, the acid-catalyzed rearrangement of 1,1-diphenyl-1,2-propanediol yields this compound.[13]

Acylation_Reduction_Pathway Aromatic Aromatic Ring Acylation Friedel-Crafts Acylation (+ Acyl Halide, AlCl₃) Aromatic->Acylation ArylKetone Aryl Ketone (Deactivated Ring) Acylation->ArylKetone No Polyacylation SecondStep Further Modification (e.g., Second Arylation) ArylKetone->SecondStep FinalProduct Desired Product SecondStep->FinalProduct

Caption: The acylation pathway effectively prevents polysubstitution.

Recommended Experimental Protocol: Synthesis of this compound via α-Bromo-α-phenylacetone

This protocol, adapted from established procedures, utilizes a two-step process that offers good control and avoids the primary pitfalls of direct dialkylation.[13]

Part A: Synthesis of α-Bromo-α-phenylacetone

  • Setup: In a well-ventilated fume hood, equip a 1-liter three-necked flask with a sealed mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Initial Charge: Add 200 mL of dry, thiophene-free benzene and 37 g (0.276 mole) of phenylacetone to the flask.[13]

  • Bromination: With stirring, add 45 g (0.28 mole) of bromine dropwise over 1 hour.[13]

  • HBr Removal: After the addition is complete, pass a stream of dry nitrogen through the solution to remove the generated hydrogen bromide. This step typically takes 3-6 hours.[13]

  • Solution Transfer: The resulting benzene solution of α-bromo-α-phenylacetone is then transferred to a dry 500-mL separatory funnel for use in the next step.[13]

Part B: Friedel-Crafts Alkylation to form α,α-Diphenylacetone

  • Catalyst Slurry: In the reaction flask, place 75 g (0.56 mole) of anhydrous aluminum chloride and 150 mL of dry benzene.[13]

  • Addition of Alkylating Agent: Heat the slurry to a gentle reflux on a steam bath. Add the α-bromo-α-phenylacetone solution from Part A dropwise over 1.5-2 hours.[13]

  • Reaction Completion: Continue refluxing with stirring for an additional 2 hours after the addition is complete.[13]

  • Quenching: Cool the reaction mixture in an ice bath and carefully pour it into a beaker containing 800 g of crushed ice and 100 mL of concentrated hydrochloric acid.[13]

  • Work-up: Separate the benzene layer and extract the aqueous layer with ether. Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution. Dry the organic solution over anhydrous sodium sulfate.[13]

  • Purification: Evaporate the solvents and purify the crude product by vacuum distillation followed by recrystallization from petroleum ether.[13] The final product should be a nearly colorless solid with a melting point of 60-61°C.[13]

References

Technical Support Center: Optimizing Reaction Conditions for High Yield of 1,1-Diphenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,1-Diphenylacetone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is to empower you with the knowledge to not only execute the synthesis but to understand the causality behind each experimental step, ensuring high yield and purity.

The synthesis of this compound can be approached through several methods. A common and illustrative route is the Friedel-Crafts reaction of α-bromo-α-phenylacetone with benzene, catalyzed by a Lewis acid like aluminum chloride.[1] This guide will primarily focus on optimizing this pathway, while also addressing general principles applicable to other synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a very low yield. What are the most likely causes?

A1: Low yields in the Friedel-Crafts synthesis of this compound are often traced back to a few critical factors:

  • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2] Any water present in your glassware, solvents, or reagents will react with and deactivate the catalyst, halting the reaction. It is imperative to work under strictly anhydrous conditions.

  • Insufficient Catalyst: In Friedel-Crafts acylations, the ketone product can form a stable complex with the Lewis acid catalyst.[2] This complexation effectively removes the catalyst from the reaction mixture. Therefore, a stoichiometric amount, or even a slight excess, of the catalyst relative to the acylating agent is often necessary.

  • Purity of Starting Materials: The purity of your starting materials, particularly the α-bromo-α-phenylacetone and benzene, is crucial. Impurities can lead to unwanted side reactions and the formation of tarry byproducts, which can complicate purification and reduce the overall yield.

  • Reaction Temperature: Temperature control is critical. While the reaction often requires heating to proceed at a reasonable rate, excessively high temperatures can promote polymerization and the formation of undesirable side products.

Q2: I'm observing the formation of a dark, tarry substance in my reaction flask. What is causing this and how can I prevent it?

A2: The formation of tar is a common issue in Friedel-Crafts reactions and can be attributed to several factors:

  • Moisture: As mentioned, moisture can lead to catalyst deactivation and side reactions that produce polymeric materials.

  • High Temperatures: Overheating the reaction mixture can cause decomposition of the starting materials or products, leading to the formation of complex, high-molecular-weight byproducts.

  • Incorrect Stoichiometry: An improper ratio of reactants and catalyst can lead to incomplete reactions and the formation of various intermediates that can polymerize under the reaction conditions.

  • Air Exposure: While not as critical as moisture, prolonged exposure to air can also contribute to the degradation of some reagents and the formation of colored impurities.

To prevent tar formation, ensure all glassware is oven-dried, use anhydrous solvents, and maintain a dry, inert atmosphere (e.g., under nitrogen or argon) throughout the reaction. Careful control of the reaction temperature and the rate of addition of reagents is also essential.

Q3: What are the most common side products in this synthesis, and how can I minimize their formation?

A3: Besides the desired this compound, several side products can form:

  • Polysubstitution Products: While less common in acylations compared to alkylations, there is still a possibility of the product undergoing further reaction with benzene.[3]

  • Isomeric Products: Depending on the reaction conditions, you might see the formation of other isomers, although this is less of a concern with a symmetrical starting material like benzene.

  • Products from Rearrangement: While acylium ions are generally stable and do not rearrange, the starting α-bromo-α-phenylacetone could potentially undergo side reactions.[3][4]

  • Unreacted Starting Materials: Incomplete reaction will lead to the presence of α-bromo-α-phenylacetone and phenylacetone in the final product mixture.

To minimize side products, focus on optimizing the reaction stoichiometry, maintaining a consistent temperature, and ensuring a homogenous reaction mixture through efficient stirring. A slow, controlled addition of the α-bromo-α-phenylacetone solution to the benzene and catalyst mixture can also help to control the reaction rate and reduce the formation of byproducts.[1]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inactive catalyst (moisture contamination).[2]2. Insufficient amount of catalyst.[2]3. Low reaction temperature.4. Impure starting materials.1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.2. Use at least a stoichiometric amount of AlCl₃ relative to the α-bromo-α-phenylacetone.3. Gradually increase the reaction temperature, monitoring for product formation (e.g., by TLC).4. Purify starting materials before use (e.g., distill benzene).
Formation of Dark Tar 1. Presence of moisture.2. Reaction temperature is too high.3. Incorrect stoichiometry.1. Adhere strictly to anhydrous techniques.2. Maintain the recommended reaction temperature using a controlled heating mantle or oil bath.3. Carefully measure all reagents and add them in the correct order and rate.
Difficult Product Purification 1. Presence of multiple byproducts.2. Formation of an oil instead of a solid during recrystallization.[5]1. Optimize reaction conditions to minimize side product formation. Consider column chromatography for purification.2. Ensure the chosen recrystallization solvent has a boiling point lower than the melting point of this compound (approx. 59-63 °C).[6] Cool the solution slowly to promote crystal growth.
Product is an Oil, Not a Solid 1. Impurities are depressing the melting point.2. "Oiling out" during recrystallization.[5]1. The crude product may require further purification (e.g., column chromatography) before recrystallization.2. Re-dissolve the oil in a larger volume of hot solvent and allow it to cool more slowly. Seeding with a small crystal of pure product can help induce crystallization.

Experimental Protocols

Optimized Synthesis of this compound via Friedel-Crafts Reaction

This protocol is adapted from established procedures and optimized for high yield and purity.[1]

Part A: Preparation of α-Bromo-α-phenylacetone

  • Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet tube to trap evolved HBr.

  • Reagents: Charge the flask with dry, thiophene-free benzene and phenylacetone.

  • Bromination: With stirring, add bromine dropwise from the dropping funnel over a period of approximately one hour.

  • Reaction Completion: After the addition is complete, pass a stream of dry nitrogen through the solution to drive off the hydrogen bromide gas. The reaction is complete when HBr fumes are no longer detected (typically 3-6 hours). The resulting benzene solution of α-bromo-α-phenylacetone is used directly in the next step.

Part B: Friedel-Crafts Reaction to form this compound

  • Catalyst Slurry: In a separate, dry three-necked flask equipped with a stirrer, reflux condenser, and the dropping funnel containing the α-bromo-α-phenylacetone solution, place anhydrous aluminum chloride and dry benzene.

  • Addition: Heat the aluminum chloride slurry to a gentle reflux and add the α-bromo-α-phenylacetone solution dropwise with vigorous stirring.

  • Reaction: After the addition is complete, continue to heat the reaction mixture at reflux for the recommended time (monitor by TLC for completion).

  • Workup: Cool the reaction mixture in an ice bath and carefully quench by slowly adding a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with ether. Combine the organic extracts.

  • Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic solution over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation followed by recrystallization from a suitable solvent like petroleum ether.[1]

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the key steps in the Friedel-Crafts synthesis of this compound.

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Aromatic Substitution alpha_bromo α-Bromo-α-phenylacetone AlCl3 AlCl₃ electrophile Acylium Ion Intermediate alpha_bromo->electrophile + AlCl₃ benzene Benzene sigma_complex Sigma Complex electrophile->sigma_complex + Benzene product This compound sigma_complex->product - H⁺

Caption: Key steps in the Friedel-Crafts synthesis.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.

G start Low Yield or Reaction Failure check_moisture Check for Moisture Contamination? start->check_moisture anhydrous_protocol Implement Strict Anhydrous Techniques check_moisture->anhydrous_protocol Yes check_catalyst Sufficient Catalyst? check_moisture->check_catalyst No anhydrous_protocol->check_catalyst increase_catalyst Increase Catalyst Loading check_catalyst->increase_catalyst No check_temp Optimal Temperature? check_catalyst->check_temp Yes increase_catalyst->check_temp adjust_temp Adjust Temperature check_temp->adjust_temp No check_purity Purity of Starting Materials? check_temp->check_purity Yes adjust_temp->check_purity purify_reagents Purify Reagents check_purity->purify_reagents No success Improved Yield check_purity->success Yes purify_reagents->success

Caption: A logical troubleshooting workflow.

References

Technical Support Center: Purification of Crude 1,1-Diphenylacetone by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals engaged in the purification of crude 1,1-diphenylacetone. Recrystallization is a powerful technique for purifying solid organic compounds, but its success hinges on a clear understanding of the underlying principles and meticulous execution. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address the specific challenges encountered during this process.

Foundational Knowledge: Characterization of this compound

Before initiating any purification protocol, it is critical to be familiar with the physical properties of the target compound. These values serve as the benchmark for assessing the purity of the final product. A sharp melting point range that aligns with literature values is a key indicator of successful purification.

PropertyValueSource(s)
IUPAC Name 1,1-diphenylpropan-2-one[1]
CAS Number 781-35-1[2]
Molecular Formula C₁₅H₁₄O[2]
Molecular Weight 210.28 g/mol [2][3]
Appearance White to off-white crystalline solid/powder[1][2][4]
Melting Point 59-63 °C (literature value for pure compound)[2][5][6][7]
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether, chloroform, and petroleum ether.[4][8][9]

The Recrystallization Workflow: A Step-by-Step Protocol

The following diagram and protocol outline the standard workflow for recrystallization. Each step is a potential point for optimization and troubleshooting, which will be addressed in the subsequent sections.

Recrystallization_Workflow cluster_prep Preparation cluster_main Purification Process cluster_isolation Isolation & Analysis Solvent_Selection 1. Solvent Selection (Small-Scale Test) Dissolution 2. Dissolution (Crude solid in minimum hot solvent) Solvent_Selection->Dissolution Decolorization 3. Decolorization (Optional, with charcoal) Dissolution->Decolorization Hot_Filtration 4. Hot Filtration (Remove insoluble impurities) Decolorization->Hot_Filtration Crystallization 5. Crystallization (Slow cooling of filtrate) Hot_Filtration->Crystallization Isolation 6. Isolation (Vacuum filtration) Crystallization->Isolation Washing 7. Washing (Rinse with ice-cold solvent) Isolation->Washing Drying 8. Drying (Remove residual solvent) Washing->Drying Analysis 9. Purity Analysis (Melting Point, TLC, etc.) Drying->Analysis

Caption: General workflow for the purification of this compound.

Experimental Protocol: General Recrystallization

This protocol provides a robust starting point. The ideal solvent should be determined through small-scale trials as described in the FAQ section. Petroleum ether is a commonly cited and effective solvent for this compound.[8][9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a boiling chip. Add a minimal amount of the selected solvent (e.g., petroleum ether). Heat the mixture to boiling on a hot plate in a fume hood, adding more hot solvent in small portions until the solid just dissolves.[10]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Caution: Adding charcoal to a boiling solution will cause it to boil over violently.[11] Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Pre-heat the receiving flask and a stemless funnel. Filter the hot solution quickly to prevent premature crystallization in the funnel.[11][12]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities (mother liquor).[13]

  • Drying: Continue to draw air through the filter cake on the Büchner funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

  • Analysis: Determine the weight and percent recovery of the purified product. Assess its purity by measuring the melting point.

Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of this compound.

Problem: The Product "Oiled Out" Instead of Crystallizing

  • Q1: I cooled my solution, but instead of solid crystals, a cloudy, oily liquid separated. Why did this happen and how can I fix it?

    • A1: This phenomenon, known as "oiling out," is common for compounds with relatively low melting points like this compound (m.p. 59-63 °C).[2][14] It occurs when the saturated solution is cooled to a temperature that is still above the melting point of the solute. The compound separates as a liquid "oil" which can trap impurities.

      • Causality: The high concentration of the solute in the hot solvent leads to it coming out of solution at a temperature where it is thermodynamically more stable as a liquid than a solid crystal.

      • Solution: Reheat the solution containing the oil until it is homogeneous again. Add a small amount (10-20%) of additional hot solvent to decrease the saturation point.[14][15][16] Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal formation at a lower temperature. If the problem persists, consider using a different solvent system.[15][17]

Problem: No Crystals Form Upon Cooling

  • Q2: My solution has cooled completely to room temperature and has been in an ice bath, but no crystals have formed. What's wrong?

    • A2: This is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated.[14][18]

      • Causality: If the solution is not saturated at the lower temperature, the solute will simply remain dissolved. Supersaturation is a metastable state where the solute concentration is higher than its equilibrium solubility, but crystal nucleation has not yet occurred.

      • Solution:

        • Induce Crystallization: First, try to induce crystallization from the supersaturated solution. Scratch the inner wall of the flask just below the surface of the liquid with a glass stirring rod.[11][13][19] The microscopic scratches provide a surface for nucleation. Alternatively, add a tiny "seed" crystal of pure this compound.

        • Reduce Solvent Volume: If inducing crystallization fails, it is likely that too much solvent was used.[15][16] Gently heat the solution and boil off a portion of the solvent in a fume hood. Then, allow the more concentrated solution to cool again.

Caption: Decision tree for troubleshooting lack of crystallization.

Problem: Poor Crystal Yield

  • Q3: I successfully obtained pure crystals, but my final yield was less than 50%. What are the common causes of product loss?

    • A3: A low yield is a frequent issue that can often be rectified with improved technique.

      • Causality & Solutions:

        • Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your product remaining in the mother liquor upon cooling.[13][16] Solution: Use the minimum volume of boiling solvent necessary.

        • Premature Filtration: Filtering the solution while it is still warm, before maximum crystallization has occurred in the ice bath, will leave product behind. Solution: Ensure the flask is thoroughly chilled before filtration.

        • Improper Washing: Washing the collected crystals with room-temperature or warm solvent will redissolve a portion of your product.[13] Solution: Always use a minimal amount of ice-cold solvent for washing.

        • Incomplete Transfer: Physical loss of material when transferring from one container to another. Solution: Use a rubber policeman to scrape flasks and rinse with a small amount of the cold mother liquor to transfer all crystals to the filter.

Problem: Crystals Formed in the Funnel During Hot Filtration

  • Q4: My product crystallized on the filter paper and in the funnel stem during hot filtration. How can I prevent this?

    • A4: This occurs when the hot, saturated solution cools too rapidly upon contact with the colder funnel and filter paper.[12][14]

      • Causality: The solubility drops as the temperature decreases, causing the solute to precipitate prematurely.

      • Solution:

        • Pre-heat Equipment: Place the receiving flask, the funnel, and fluted filter paper in an oven or heat them with steam or a heat gun before filtration.

        • Use a Stemless Funnel: A funnel with a stem provides more surface area for cooling and potential clogging. A stemless funnel minimizes this issue.[12]

        • Use Excess Solvent: Add a small excess (5-10%) of hot solvent to the solution before filtering to ensure it remains unsaturated during the brief filtration process. This excess solvent can be boiled off after filtration and before cooling.[14]

Frequently Asked Questions (FAQs)

  • Q5: How do I select the best recrystallization solvent for this compound?

    • A5: The ideal solvent is one in which this compound is highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., in an ice bath).[10][20] The principle of "like dissolves like" is a good starting point; as a moderately polar ketone, this compound dissolves well in many organic solvents.[4][21] The best approach is a small-scale solvent screening test:

      • Place ~20-30 mg of your crude solid into several small test tubes.

      • Add a different potential solvent to each tube dropwise at room temperature. A good candidate solvent will not dissolve the solid at this stage.[22]

      • Gently heat the tubes that still contain solid. A good solvent will dissolve the solid completely upon heating.

      • Cool the clear, hot solutions to room temperature and then in an ice bath. The best solvent will yield a large quantity of crystals.

      • Good Starting Solvents to Test: Petroleum Ether, Heptane, Isopropanol, Ethanol. A mixed solvent system, such as ethanol-water, can also be effective.[12][23]

  • Q6: What are the likely impurities in my crude this compound?

    • A6: The impurities depend on the synthetic route. A common preparation involves the Friedel-Crafts alkylation of benzene with α-bromo-α-phenylacetone.[8][9] Potential impurities could include:

      • Unreacted Starting Materials: Phenylacetone.

      • Reaction Intermediates: α-bromo-α-phenylacetone.

      • Side Products: Products of polysubstitution on the benzene rings or other side reactions common to Friedel-Crafts chemistry. Crude products from certain syntheses can be oily or sticky due to these impurities.[24]

  • Q7: How can I confirm the purity of my recrystallized this compound?

    • A7: The most common and accessible method is melting point analysis . A pure compound will have a sharp, narrow melting range (typically < 2 °C) that matches the literature value (59-63 °C).[2][5] Impurities depress and broaden the melting range. Other analytical techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy can provide more detailed information about purity.

Safety Precautions

  • This compound: May cause skin, eye, and respiratory irritation.[1][25]

  • Solvents: Many organic solvents are flammable and may be harmful if inhaled or absorbed through the skin.

  • Procedure: Always conduct recrystallizations in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning work.[26][27]

References

Distillation techniques for purifying 1,1-Diphenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,1-Diphenylacetone. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. We will move beyond simple procedural lists to explore the underlying principles and troubleshoot common issues encountered during distillation, ensuring you can achieve optimal results with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the critical physical properties of this compound that influence the choice of purification method?

Understanding the physical characteristics of this compound is the foundation for selecting an appropriate purification strategy. The two most critical properties are its melting and boiling points.

  • Melting Point: this compound is a white to off-white solid at room temperature, with a melting point in the range of 59-63 °C.[1][2][3]

  • Boiling Point: The compound has a very high atmospheric boiling point of approximately 307 °C.[4] However, under reduced pressure, this boiling point drops significantly. For instance, it boils at 135 °C at 1.5 mmHg.[1][5][6]

The high atmospheric boiling point is a clear indicator that attempting to distill this compound at ambient pressure will likely lead to thermal decomposition, resulting in yield loss and the generation of impurities.[7][8]

Q2: Why is vacuum distillation the recommended method for purifying this compound?

Vacuum distillation is the technique of choice for compounds that are heat-sensitive or have high boiling points.[7][8][9] By reducing the pressure inside the distillation apparatus, we lower the temperature required for the compound to boil.[10][11]

For this compound, this has several key advantages:

  • Prevents Thermal Degradation: Distilling at a lower temperature (e.g., ~135-145 °C) minimizes the risk of breaking down the molecule, which can occur at the high temperatures needed for atmospheric distillation.[7] Ketones, in general, can be susceptible to thermal decomposition, leading to the formation of tars and other byproducts.[12][13]

  • Energy Efficiency: Reaching ~140 °C is far more energy-efficient and practical in a standard laboratory setting than achieving over 300 °C.[11]

  • Improved Separation: It allows for the effective separation from lower-boiling impurities (like residual solvents from synthesis) and higher-boiling or non-volatile impurities (such as polymeric byproducts or salts).

Q3: My compound is turning dark yellow or brown during distillation, and the yield is low. What's happening?

This is a classic sign of thermal decomposition. The cause is almost always excessive temperature. Here’s how to troubleshoot:

  • Check Your Vacuum Level: The most common cause is an insufficient vacuum. If your pressure is higher than intended (e.g., 10 mmHg instead of 1-2 mmHg), the boiling point will be significantly higher, promoting degradation.

  • Inspect for Leaks: Even a small leak can compromise the vacuum. Thoroughly check all ground glass joints, tubing connections, and seals.[14][15]

  • Measure Temperature Correctly: Ensure your thermometer bulb is positioned correctly—just below the sidearm leading to the condenser—to accurately measure the temperature of the vapor that is distilling.

  • Heating Mantle Hotspots: Ensure the heating mantle is sized correctly for the flask and that heat is distributed evenly. Overheating the flask walls above the liquid level can "bake" the residue and cause decomposition.

Troubleshooting Guide: Common Distillation Problems

This section addresses specific, practical issues you may encounter during the vacuum distillation of this compound.

Problem 1: I can't achieve the target vacuum pressure.

An unstable or poor vacuum is a frequent challenge that directly impacts distillation temperature and efficiency.[16]

  • Root Causes:

    • Leaks in the system (joints, stopcocks, tubing).[15]

    • A contaminated or inefficient vacuum pump.

    • Outgassing from residual solvents in the crude material.

    • Improperly seated gaskets or O-rings.

  • Solutions:

    • Systematic Leak Testing: Isolate different parts of the system to find the leak. Start by connecting the vacuum gauge directly to the pump to ensure the pump itself is functioning correctly.

    • Grease Joints Sparingly: Use a minimal amount of high-vacuum grease on all ground glass joints to ensure a proper seal.

    • Check Tubing: Use thick-walled vacuum tubing, as standard tubing can collapse under vacuum.[11]

    • Pump Maintenance: Check the vacuum pump oil. If it is cloudy or discolored, it needs to be changed.

G start Low Vacuum Reading pump_check Test Pump Directly with Gauge start->pump_check pump_ok Pump OK? pump_check->pump_ok service_pump Action: Change Oil, Service Pump pump_ok->service_pump No system_check Assemble System (Dry, No Sample) pump_ok->system_check Yes service_pump->pump_check leak_test Perform Leak-Up Test system_check->leak_test leak_found Leak Rate High? leak_test->leak_found isolate_leak Action: Isolate and Fix Leak (Check Joints, Tubing, Seals) leak_found->isolate_leak Yes degas_sample Action: Degas Crude Material Under Low Vacuum Before Heating leak_found->degas_sample No isolate_leak->system_check proceed Proceed with Distillation degas_sample->proceed

Fig 1. Troubleshooting workflow for low vacuum pressure.
Problem 2: The distillate is solidifying in the condenser and blocking the apparatus.

This is an expected issue if you use a standard, cold-water condenser.

  • Root Cause: The melting point of this compound (~60 °C) is significantly higher than the temperature of tap water.[1][2] The purified vapor will hit the cold condenser wall and immediately solidify, causing a dangerous blockage.

  • Solutions:

    • Use an Air Condenser: For small-scale distillations, a simple, wide-bore glass tube without a cooling jacket (an air condenser) is often sufficient.

    • Use a Jacketed Condenser with Warm Water: Circulate warm water (e.g., 65-70 °C) through the condenser jacket. This keeps the glass surface above the melting point of the product, allowing it to flow into the receiving flask as a liquid. Do not run cold water through the condenser. [17]

Problem 3: The liquid in the distillation flask is "bumping" violently.

"Bumping" is the sudden, violent boiling of a superheated liquid. It is especially common under vacuum because the reduced pressure removes dissolved gases that would normally promote smooth boiling.

  • Root Cause: Lack of nucleation sites for bubbles to form smoothly. Standard boiling chips are ineffective under vacuum because the trapped air is quickly removed, rendering them useless.[11]

  • Solutions:

    • Vigorous Magnetic Stirring: The best solution is to use a magnetic stir bar and stir plate. The vortex and movement of the stir bar provide ample nucleation sites for smooth boiling.[11]

    • Ebulliator/Capillary Bubbler: Introduce a very fine capillary tube that allows a slow bleed of nitrogen or argon into the bottom of the flask. This stream of bubbles provides nucleation points. This is a more advanced technique but is very effective.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

This protocol assumes you have ~50g of crude this compound that has been freed from volatile solvents.

Apparatus:

  • A round-bottom flask (2-3 times the volume of your crude material).

  • A short path distillation head or a Claisen adapter with a thermometer.

  • A condenser (air or warm-water jacketed).

  • A receiving flask.

  • A magnetic stir bar and stir plate.

  • A vacuum pump, tubing, and pressure gauge.

  • A heating mantle.

  • Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Assembly: Assemble the glassware as shown in the diagram below. Ensure all joints are clean and lightly greased. Secure the flask and condenser with clamps.

  • Initial Evacuation: Start the magnetic stirrer. Slowly and carefully evacuate the system without applying heat. You may see some bubbling as residual low-boiling impurities are removed.

  • Apply Heat: Once a stable vacuum is achieved (target: 1-3 mmHg), begin to gently heat the distillation flask with the heating mantle.

  • Distillation: The compound will first melt and then begin to boil. The vapor temperature should rise and hold steady as the pure product distills. Collect the fraction that boils at a constant temperature. For this compound, expect a boiling range of approximately 142-148 °C at 2-3 mmHg.[18]

  • Fraction Collection: Collect the main fraction in a clean receiving flask. If you have low-boiling impurities, you may want to collect a small initial "forerun" fraction and discard it.

  • Shutdown: Once the distillation is complete, turn off the heater and allow the system to cool completely before slowly venting the vacuum. Venting a hot system can cause oxidation of the product.

G cluster_0 Heating & Boiling cluster_1 Vapor Path & Condensation cluster_2 Vacuum System Heating Mantle Heating Mantle Distilling Flask\n(with stir bar) Distilling Flask (with stir bar) Heating Mantle->Distilling Flask\n(with stir bar) Heats Distillation Head Distillation Head Distilling Flask\n(with stir bar)->Distillation Head Vapor Rises Thermometer Thermometer Distillation Head->Thermometer Measures Vapor Temp Condenser\n(Air or Warm Water) Condenser (Air or Warm Water) Distillation Head->Condenser\n(Air or Warm Water) Receiving Flask Receiving Flask Condenser\n(Air or Warm Water)->Receiving Flask Vacuum Adapter Vacuum Adapter Receiving Flask->Vacuum Adapter Vacuum Gauge Vacuum Gauge Vacuum Adapter->Vacuum Gauge Monitors Vacuum Pump Vacuum Pump Vacuum Adapter->Vacuum Pump Pulls Vacuum

Fig 2. Key components of a vacuum distillation setup.

Data Summary

Table 1: Boiling Point of this compound at Various Pressures
Pressure (mmHg)Boiling Point (°C)Source
Atmospheric (~760)307[4]
2-3142-148[18]
1.5135[1][5][6]

Note: These values are a guide. The observed boiling point in your apparatus may vary slightly based on the accuracy of your pressure gauge.

References

Technical Support Center: Identifying Byproducts in 1,1-Diphenylacetone Synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of 1,1-diphenylacetone. Here, we address common challenges in identifying reaction byproducts, offering troubleshooting advice and validated protocols to ensure the integrity of your synthesis and purification processes.

Introduction: The Synthetic Landscape of this compound

This compound, a valuable ketone in organic synthesis, is commonly prepared via a Friedel-Crafts acylation or alkylation reaction.[1][2] One established method involves the reaction of phenylacetone with bromine to form an α-keto bromination product, which is then reacted with benzene in the presence of a Lewis acid catalyst like anhydrous aluminum chloride.[1][2] While effective, this and other synthetic routes can generate a variety of byproducts that can complicate purification and compromise the final product's purity. Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring of these reactions, allowing for the visualization of starting materials, the desired product, and any unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: My TLC plate shows multiple spots. How do I know which one is my this compound product?

A1: In a typical normal-phase silica gel TLC, the polarity of the compounds determines their retention factor (Rf). This compound is a moderately polar ketone. Generally, you can expect the following trend in Rf values in a non-polar eluent system (e.g., hexane/ethyl acetate):

  • Starting Materials: Phenylacetone is more polar than this compound and will likely have a lower Rf. Benzene, being non-polar, will have a very high Rf.

  • Product: this compound will have an intermediate Rf value.

  • Byproducts: The Rf of byproducts will vary depending on their structure and polarity.

To definitively identify your product spot, it is crucial to run a "co-spot." This involves spotting your starting material in one lane, the reaction mixture in a second lane, and a mixture of your starting material and the reaction mixture in a third lane.[3] As the reaction progresses, you will observe the starting material spot diminish in intensity while a new spot, corresponding to your product, appears and intensifies.

Q2: I see a spot that is streaking on my TLC plate. What does this indicate?

A2: Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: Applying too much sample to the plate can lead to broad, streaky spots.[4][5] Try diluting your sample before spotting.

  • Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel, causing them to streak. If you suspect a polar byproduct, you may need to adjust your mobile phase to be more polar.[6]

  • Acidic or Basic Compounds: Silica gel is slightly acidic, which can cause streaking with acid- or base-sensitive compounds.[5] Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your eluent can often resolve this issue.[5][6]

  • Incomplete Dissolution: If your sample is not fully dissolved in the spotting solvent, it can lead to streaking. Ensure your sample is completely solubilized before spotting.

Q3: I'm not seeing any spots on my TLC plate, even though I know the reaction should be working. What's wrong?

A3: The absence of visible spots on a TLC plate can be due to a few reasons:

  • Non-UV Active Compounds: If your compounds do not contain a chromophore, they will not be visible under UV light.[6] In this case, you will need to use a chemical stain to visualize the spots. For ketones like this compound, stains like potassium permanganate or p-anisaldehyde can be effective.

  • Sample Too Dilute: Your sample may be too dilute to be detected.[4][6] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[4]

  • Volatile Compounds: If your compounds are highly volatile, they may have evaporated from the TLC plate before or during development.[6]

Troubleshooting Guide: Common Byproducts and Their TLC Signatures

The synthesis of this compound can be accompanied by the formation of several byproducts. Understanding the potential side reactions is key to interpreting your TLC results.

Potential Byproducts in the Friedel-Crafts Synthesis of this compound
Compound Structure Expected Polarity Expected Rf on Silica Gel (Hexane/Ethyl Acetate) Notes
This compound (Product) C₁₅H₁₄OModerately PolarIntermediateThe target molecule.
Phenylacetone (Starting Material) C₉H₁₀OMore PolarLower than productUnreacted starting material.
α-Bromo-α-phenylacetone (Intermediate) C₉H₉BrOMore PolarLower than productA key intermediate in one common synthesis.[2]
Diphenylmethane C₁₃H₁₂Non-polarHigher than productCan form from side reactions.
Polyalkylated/Polyacylated Products VariesVariesVariesFriedel-Crafts reactions can sometimes lead to multiple substitutions on the benzene ring.[7][8]
Interpreting TLC Plates: A Visual Guide

To aid in the identification of byproducts, the following workflow is recommended:

Caption: A typical workflow for TLC analysis.

Experimental Protocols

Protocol 1: Standard TLC Monitoring of this compound Synthesis
  • Prepare the TLC Chamber: Line a beaker or TLC tank with filter paper and add a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). Cover the chamber and allow it to saturate for at least 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.[9] Mark three lanes for your starting material (SM), reaction mixture (RXN), and a co-spot (CO).

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of your starting material (e.g., phenylacetone).

    • In the "RXN" lane, spot a small aliquot of your reaction mixture.

    • In the "CO" lane, first spot the starting material, and then spot the reaction mixture directly on top of the first spot.

  • Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber, ensuring the solvent level is below the starting line.[4][10] Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[9] Allow the plate to dry and then visualize the spots under a UV lamp. Circle the visible spots with a pencil. If necessary, use a chemical stain for visualization. Calculate the Rf values for each spot.

Protocol 2: Troubleshooting with 2D TLC for Compound Stability

If you suspect a compound is decomposing on the silica gel plate, a 2D TLC can be performed.[3]

  • Spot the Plate: Spot your sample in one corner of a square TLC plate.

  • First Development: Develop the plate in a chosen solvent system.

  • Dry and Rotate: Remove the plate, dry it completely, and then rotate it 90 degrees so that the line of separated spots is now the new baseline.

  • Second Development: Develop the plate again in the same solvent system.

  • Analyze: If your compounds are stable, all spots will appear on the diagonal. Any spots that appear off the diagonal indicate decomposition products.[3]

References

Technical Support Center: Troubleshooting Low Yield in the Alkylation of Phenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of phenylacetone. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during this crucial synthetic step. As a Senior Application Scientist, my goal is to provide you with not just procedural instructions, but a deeper understanding of the reaction's nuances to empower your experimental success.

Troubleshooting Guide

This section addresses specific problems that can lead to low yields of your desired alkylated phenylacetone product. Each question is followed by a detailed explanation of the potential causes and actionable solutions.

Q1: My reaction is not proceeding to completion, and I'm recovering a significant amount of unreacted phenylacetone. What are the likely causes?

Several factors can lead to incomplete conversion of the starting material. The most common culprits are related to the initial deprotonation step to form the enolate.

  • Insufficient Base Strength or Activity: The first and most critical step is the quantitative formation of the phenylacetone enolate. If the base is not strong enough or has degraded, deprotonation will be incomplete, leaving a substantial amount of starting material unreacted. Phenylacetone's α-protons have a pKa of approximately 18-20 in DMSO. For effective deprotonation, the conjugate acid of the base used should have a significantly higher pKa.[1][2]

    • Solution: Employ a strong base such as lithium diisopropylamide (LDA), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[1][3] Weaker bases like sodium hydroxide or sodium ethoxide can be used, but may result in an equilibrium mixture of the ketone and the enolate, leading to lower yields and potential side reactions like aldol condensations.[3][4] Always use a fresh, properly stored base to ensure its activity.[1]

  • Presence of Moisture: Strong bases are highly reactive and will readily react with any protic impurities, especially water. Moisture in your solvent, glassware, or even the phenylacetone itself will consume the base, rendering it unavailable for enolate formation.[1]

    • Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents, and if necessary, distill them over a suitable drying agent. It is also crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[1]

  • Incorrect Stoichiometry: An insufficient amount of base will naturally lead to incomplete deprotonation.

    • Solution: Use at least a slight excess (1.05-1.1 equivalents) of the base relative to the phenylacetone to ensure complete conversion to the enolate.

Q2: I'm observing the formation of multiple products, and my desired mono-alkylated product is a minor component. What is happening?

The formation of multiple products often points to a lack of selectivity in the reaction.

  • Dialkylation: Once the mono-alkylated product is formed, it still possesses an α-proton that can be deprotonated and subsequently alkylated a second time, leading to a dialkylated byproduct. This is more prevalent when using less sterically hindered bases or an excess of the alkylating agent.

    • Solution: To favor mono-alkylation, slowly add the alkylating agent to the pre-formed enolate solution. This ensures that the alkylating agent reacts with the enolate as it is added, keeping its concentration low and minimizing the chance of a second alkylation. Using a slight excess of phenylacetone relative to the alkylating agent can also help.

  • O-alkylation vs. C-alkylation: Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation) to give the desired ketone or at the oxygen atom (O-alkylation) to form a vinyl ether byproduct.

    • Solution: C-alkylation is generally favored in polar aprotic solvents like THF or DMSO. The choice of the counter-ion of the enolate also plays a role; lithium enolates tend to favor C-alkylation.

Q3: My reaction turns dark and forms a viscous, tar-like substance, resulting in a very low yield of the desired product. Why is this occurring?

The formation of a dark, polymeric material is a strong indication of side reactions involving the phenylacetone starting material.

  • Base-Catalyzed Self-Condensation/Polymerization: In the presence of a base, phenylacetone can undergo self-condensation reactions (e.g., aldol condensation) to form higher molecular weight byproducts.[4] Prolonged exposure of phenylacetone to the base, especially at elevated temperatures, can lead to polymerization.[4]

    • Solution: Generate the enolate at a low temperature (e.g., -78 °C for LDA in THF) and then add the alkylating agent.[3] Do not let the phenylacetone sit in the presence of the base for an extended period before adding the alkylating agent. A study by Schultz et al. (1953) noted that prolonged heating of phenylacetone with powdered sodium hydroxide resulted in almost complete polymerization.[4]

  • Friedel-Crafts Type Polymerization: If the reaction conditions are not carefully controlled, particularly in the context of certain starting materials or catalysts, polymerization can occur.[1]

    • Solution: Maintain strict temperature control throughout the reaction. Add reagents slowly and ensure efficient stirring to dissipate any localized heat.

Q4: I used a secondary or tertiary alkyl halide, and my yield was extremely low. What went wrong?

The alkylation of enolates is an SN2 reaction, and the structure of the alkylating agent is critical for its success.[3][5]

  • Elimination as a Competing Reaction: Secondary and especially tertiary alkyl halides are prone to elimination reactions (E2) in the presence of a strong base like an enolate.[3][5] Instead of nucleophilic substitution to form the C-C bond, the enolate will act as a base, abstracting a proton from the alkyl halide and leading to the formation of an alkene.

    • Solution: Whenever possible, use primary or methyl halides as the alkylating agent.[5] These are much less likely to undergo elimination. If a secondary alkyl group must be introduced, alternative synthetic routes should be considered.

Frequently Asked Questions (FAQs)

Q: What is the best base for the alkylation of phenylacetone?

A: For high yields and clean reactions, a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) is often the best choice.[3][5] It rapidly and irreversibly converts phenylacetone to its enolate at low temperatures, minimizing side reactions. Sodium hydride (NaH) is another excellent option as the byproduct of deprotonation is hydrogen gas, which simply bubbles out of the reaction mixture.[6] While bases like sodium hydroxide can be used, they often lead to lower yields due to equilibrium formation of the enolate and a higher propensity for side reactions.[3][4]

Q: Which solvent should I use?

A: A polar aprotic solvent is generally preferred. Tetrahydrofuran (THF) is a common and effective choice, especially when using LDA.[3][5] Dimethyl sulfoxide (DMSO) can also be used and may accelerate the reaction rate.[2] It is imperative that the solvent is anhydrous.

Q: How can I monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A spot for phenylacetone, the alkylating agent, and the product should be run on the same plate. The disappearance of the phenylacetone spot and the appearance of a new product spot indicate that the reaction is proceeding. Gas chromatography (GC) can also be used for more quantitative analysis of the reaction mixture over time.[1]

Q: My product is an oil and difficult to purify. What are some recommended purification techniques?

A: Alkylated phenylacetones are often oils. Vacuum distillation is a common method for purification, as it allows for distillation at a lower temperature, preventing thermal decomposition.[7][8] If the product is not thermally stable or has a boiling point close to that of impurities, column chromatography on silica gel is an effective alternative.[1] A preliminary work-up involving washing the organic layer with water and brine to remove any water-soluble impurities is always recommended.[4]

Visualizing the Process

Reaction Pathway and Potential Pitfalls

The following diagram illustrates the desired reaction pathway for the mono-alkylation of phenylacetone and highlights the common side reactions that can lead to low yields.

Alkylation_Pathway Phenylacetone Phenylacetone Enolate Phenylacetone Enolate Phenylacetone->Enolate + Base - H⁺ Polymer Polymerization/ Self-Condensation Phenylacetone->Polymer Base, ΔT Base Strong Base (e.g., LDA, NaH) Base->Enolate Product Mono-alkylated Product (Desired) Enolate->Product + R-X - X⁻ (C-Alkylation) O_Alkylated O-Alkylated Product (Vinyl Ether) Enolate->O_Alkylated + R-X (O-Alkylation) AlkylHalide Alkyl Halide (R-X) (Primary preferred) AlkylHalide->Product Dialkylated Dialkylated Product Product->Dialkylated + Base, + R-X

Caption: Desired C-alkylation pathway and common side reactions.

Troubleshooting Workflow

If you are experiencing low yields, follow this systematic troubleshooting workflow to identify and resolve the issue.

Troubleshooting_Workflow Start Low Yield Observed Check_SM High amount of starting material recovered? Start->Check_SM Check_Side_Products Multiple spots on TLC/ Complex mixture in GC? Start->Check_Side_Products Check_Polymer Formation of tar or insoluble material? Start->Check_Polymer Cause_Deprotonation Issue with Deprotonation: - Inactive/Weak Base - Moisture Present - Incorrect Stoichiometry Check_SM->Cause_Deprotonation Yes Cause_Dialkylation Dialkylation Occurring Check_Side_Products->Cause_Dialkylation Yes Cause_Elimination Elimination (E2) with 2°/3° Alkyl Halide Check_Side_Products->Cause_Elimination Yes Cause_Polymerization Self-Condensation/ Polymerization Check_Polymer->Cause_Polymerization Yes Solution_Deprotonation Solution: - Use fresh, strong base (LDA, NaH) - Ensure anhydrous conditions - Use 1.05-1.1 eq. base Cause_Deprotonation->Solution_Deprotonation Solution_Dialkylation Solution: - Slow addition of alkyl halide - Use slight excess of ketone Cause_Dialkylation->Solution_Dialkylation Solution_Elimination Solution: - Use primary or methyl halide Cause_Elimination->Solution_Elimination Solution_Polymerization Solution: - Low temperature for enolate formation - Minimize time before adding R-X Cause_Polymerization->Solution_Polymerization

References

Technical Support Center: Catalyst Selection for 1,1-Diphenylacetone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,1-Diphenylacetone (CAS: 781-35-1). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions to enhance both yield and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve reliable, high-quality results.

Catalyst Selection: The Core of Synthesis Optimization

The synthesis of this compound, an organic compound with a benzhydryl and a methyl group attached to a central carbonyl, can be approached through several pathways.[1] However, the most established and frequently utilized method is a two-step process involving the α-bromination of phenylacetone followed by a Friedel-Crafts alkylation of benzene.[1][2] The choice of catalyst in the second step is paramount and directly dictates the success of the reaction.

Comparative Analysis of Catalytic Systems

The selection of a catalyst is a critical decision that balances reactivity, selectivity, cost, and safety. While traditional Lewis acids are common, alternative systems offer distinct advantages.

Catalyst SystemPrimary CatalystMechanismTypical YieldAdvantagesDisadvantages
Traditional Friedel-Crafts Anhydrous Aluminum Chloride (AlCl₃)Lewis acid-catalyzed electrophilic aromatic substitution~60-70%High reactivity, readily available, well-documented.[2]Highly hygroscopic, requires stoichiometric amounts, generates corrosive HCl gas, can promote side reactions.[3]
Alternative Lewis Acids Ferric Chloride (FeCl₃), Zinc Chloride (ZnCl₂)Lewis acid-catalyzed electrophilic aromatic substitutionVariableMilder conditions, potentially higher selectivity, lower cost.[3][4]Lower reactivity compared to AlCl₃, may require higher temperatures or longer reaction times.
Phase-Transfer Catalysis (PTC) Quaternary Ammonium Salts (e.g., Bu₄NHSO₄)Facilitates transport of reactants across immiscible phase boundaries.[5][6]Potentially >80%Milder reaction conditions, use of inexpensive bases (e.g., KOH), reduced side reactions, improved safety and environmental profile ("Green Chemistry").[7][8]Requires careful selection of catalyst and solvent system; catalyst cost can be higher initially.[5]
Ionic Liquids Chloroaluminate Ionic Liquids (e.g., BmimCl-AlCl₃)Act as both solvent and catalyst, providing a highly acidic environment.[9][10]Up to 97% (for related reactions)[9]High catalytic activity, non-volatile, potential for catalyst recycling.[9][11]Can be expensive, viscosity can pose challenges, requires anhydrous conditions.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of this compound.

Q1: Why is anhydrous aluminum chloride (AlCl₃) the most commonly cited catalyst for the Friedel-Crafts route?

A1: Aluminum chloride is a powerful Lewis acid that effectively coordinates with the bromine atom in α-bromo-α-phenylacetone. This polarization facilitates the attack by benzene, generating the desired product. Its high reactivity allows the reaction to proceed at a reasonable rate under relatively mild conditions, such as refluxing benzene.[2] The procedure is well-established and has been published in resources like Organic Syntheses, making it a reliable starting point for many chemists.[2]

Q2: My yield is consistently low when using AlCl₃. What is the most likely cause?

A2: The most common culprit is the deactivation of the AlCl₃ catalyst by moisture.[12] Aluminum chloride reacts vigorously with water, so all reagents (especially benzene) and glassware must be scrupulously dried.[2] Another frequent issue is incomplete α-bromination in the preceding step, meaning less of the key intermediate is available for the Friedel-Crafts reaction. Always ensure the complete disappearance of bromine color and cessation of HBr evolution during the bromination step.[2]

Q3: Can I use a different Lewis acid catalyst to improve selectivity and reduce side products?

A3: Yes, milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used.[3][4] These catalysts are less aggressive than AlCl₃ and can reduce the formation of poly-alkylated byproducts or unwanted isomers. However, this increased selectivity often comes at the cost of a lower reaction rate, potentially requiring higher temperatures or extended reaction times to achieve full conversion.[13]

Q4: How does Phase-Transfer Catalysis (PTC) work in this context and what are its main advantages?

A4: While not the traditional route, PTC offers a compelling alternative for similar alkylation reactions and represents a modern approach to improving efficiency.[6] In a hypothetical PTC setup, a reactant (like an enolate) resides in an aqueous or solid phase while the substrate is in an organic solvent. The phase-transfer catalyst, typically a quaternary ammonium salt, forms an ion pair with the reactant, shuttling it into the organic phase where the reaction can occur.[5][14] The key advantages are the ability to use inexpensive and safer bases like NaOH or KOH, milder reaction conditions, often leading to cleaner reactions with higher yields and easier workups.[8][15]

Caption: Phase-Transfer Catalysis (PTC) Workflow.

Troubleshooting Guide

Even with a well-designed protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common issues.

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet Reagents/Glassware: AlCl₃ catalyst is deactivated by moisture.[12] 2. Inactive Catalyst: AlCl₃ is old or has been improperly stored. 3. Incomplete Bromination: Insufficient α-bromo-α-phenylacetone was formed in the first step.1. Flame-dry all glassware under vacuum or nitrogen. Use freshly distilled, anhydrous benzene.[2] 2. Use a fresh, unopened container of anhydrous AlCl₃. 3. Monitor the bromination step carefully. Ensure the reaction goes to completion (disappearance of bromine color).
Formation of a Dark, Tarry Residue 1. Reaction Temperature Too High: Excessive heat can cause polymerization or decomposition, especially with AlCl₃. 2. Localized Hotspots: Poor stirring during the addition of the bromo-ketone can create localized areas of high reactivity.1. Maintain a gentle reflux. Do not overheat. For exothermic additions, use an ice bath to moderate the temperature.[12] 2. Ensure vigorous and efficient stirring throughout the addition and reaction period.[2]
Product is Contaminated with Starting Material (Phenylacetone) 1. Incomplete Bromination: Unreacted phenylacetone is carried over to the second step. 2. Hydrolysis of Bromo-ketone: The intermediate α-bromo-α-phenylacetone can hydrolyze back to phenylacetone if exposed to water during workup.1. Ensure sufficient bromine is used and allow adequate reaction time for the bromination step.[2] 2. Perform the workup efficiently and avoid prolonged contact with aqueous layers before separation.
Difficult Purification / Oily Product 1. Formation of Isomeric Byproducts: Friedel-Crafts reactions can sometimes yield ortho or para isomers, though less common in this specific reaction. 2. Presence of Dibenzyl Ketone (1,3-Diphenylacetone): This impurity can arise from side reactions if conditions are not optimal.[16]1. Purify the crude product using column chromatography on silica gel. 2. Recrystallization from a suitable solvent like petroleum ether or ethanol can effectively separate the desired 1,1-isomer from more symmetrical impurities.[1][17]

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Purity Issue check_reagents 1. Verify Reagent Quality - Anhydrous AlCl₃? - Dry Benzene? - Pure Phenylacetone? start->check_reagents check_conditions 2. Review Reaction Conditions - Correct Temperature? - Inert Atmosphere? - Vigorous Stirring? check_reagents->check_conditions Reagents OK no_solution Consult Further Literature or Technical Support check_reagents->no_solution Reagents Faulty check_workup 3. Analyze Workup & Purification - Correct Quenching? - Efficient Extraction? - Proper Recrystallization Solvent? check_conditions->check_workup Conditions OK check_conditions->no_solution Conditions Incorrect solution Problem Identified & Resolved check_workup->solution Procedure OK check_workup->no_solution Workup Flawed

References

Technical Support Center: Workup Procedure for Aluminum Chloride Removal in 1,1-Diphenylacetone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical resource for the critical workup phase of the 1,1-Diphenylacetone synthesis, specifically focusing on the effective and safe removal of the aluminum chloride (AlCl₃) catalyst. As Senior Application Scientists, we have designed this center to address the common and complex challenges encountered in the lab, moving beyond simple step-by-step instructions to explain the underlying chemical principles.

Core Principles: The Chemistry of Quenching AlCl₃

In Friedel-Crafts reactions, anhydrous aluminum chloride is a potent Lewis acid catalyst, essential for generating the electrophile that reacts with the aromatic ring.[1] During the synthesis of this compound, AlCl₃ complexes with the ketone product, necessitating a "quenching" step to break this complex and remove the catalyst.[2][3]

The standard procedure involves reacting the AlCl₃ with water. This is a highly exothermic hydrolysis reaction that initially forms aluminum hydroxide (Al(OH)₃), a gelatinous and often problematic precipitate.[4][5]

AlCl₃ + 3H₂O → Al(OH)₃(s) + 3HCl

The key to a successful workup is managing the properties of this aluminum hydroxide. Aluminum hydroxide is amphoteric, meaning it is soluble in both acidic and basic solutions.[6][7] This dual reactivity is the foundation of the troubleshooting procedures outlined below.

  • In Acid: Al(OH)₃(s) + 3H⁺(aq) ⇌ Al³⁺(aq) + 3H₂O(l)

  • In Base: Al(OH)₃(s) + OH⁻(aq) ⇌ [Al(OH)₄]⁻(aq)

Understanding and applying these principles allows for a logical approach to resolving the most common workup issues.

Troubleshooting Guide

This section addresses specific issues you may encounter during the workup procedure in a question-and-answer format.

Q1: I've quenched my reaction with ice, and now I have a thick, unmanageable white precipitate that is preventing layer separation. What is it, and how can I resolve this?

A1:

  • Causality: The thick precipitate is aluminum hydroxide (Al(OH)₃). Its formation is expected when quenching the AlCl₃ catalyst with water or ice.[8] This gelatinous solid can physically trap your organic product, leading to significant yield loss and making the separation of aqueous and organic layers nearly impossible.

  • Solution: Acidification Protocol: The most common and effective method to resolve this is to dissolve the aluminum hydroxide by converting it into a soluble salt.[9]

    • Cooling: Ensure your mixture is in an ice bath to manage any further heat evolution.

    • Acid Addition: Slowly and with vigorous stirring, add concentrated hydrochloric acid (HCl) to the beaker. The Al(OH)₃ will react to form the water-soluble aluminum salt, [Al(H₂O)₆]³⁺.[7] Continue adding acid until the precipitate completely dissolves and two clear, distinct layers are visible.

    • Extraction: Transfer the biphasic mixture to a separatory funnel and proceed with the standard organic extraction.

  • Field-Proven Insight: To prevent this issue from becoming severe, the recommended procedure is to pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice and concentrated HCl.[9][10] This combines the quenching and acidification steps, often preventing the formation of a persistent precipitate.

Q2: During extraction, a persistent emulsion has formed between the organic and aqueous layers. How can I break it?

A2:

  • Causality: Emulsion formation is a frequent problem in Friedel-Crafts workups.[11] It is often caused by finely dispersed aluminum salt particulates that stabilize the interface between the two immiscible liquids.[12] Vigorous shaking during extraction can exacerbate this issue.

  • Solutions (Proceed from least to most invasive):

    • Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Gentle swirling, rather than shaking, can help the layers coalesce.[12]

    • "Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of the organic components and helping to break the emulsion.[13]

    • Filtration: For stubborn emulsions stabilized by solids, filter the entire mixture through a pad of Celite® (diatomaceous earth) using a Büchner funnel.[12] The fine particulates are physically removed, allowing the filtrate to separate into distinct layers.[12]

Q3: Can I use a basic solution like sodium hydroxide (NaOH) to remove the aluminum salts?

A3:

  • Scientific Rationale: Yes, this is chemically sound. As an amphoteric substance, aluminum hydroxide will dissolve in a strong base to form the soluble tetrahydroxoaluminate ion ([Al(OH)₄]⁻).[7][14]

  • Cautions and Considerations:

    • Product Stability: You must first confirm that your product, this compound, is stable under basic conditions. Ketones can potentially undergo side reactions (like aldol condensations) in the presence of a strong base.

    • Exotherm: The neutralization reaction is highly exothermic and must be performed with cooling.

    • General Recommendation: While viable, an acidic workup is generally the more standard and often safer route for ketone-containing products. A basic wash with a milder base, like saturated sodium bicarbonate, is typically reserved for neutralizing any remaining acid after the primary extraction is complete.[9]

Frequently Asked Questions (FAQs)

What are the primary safety hazards during the AlCl₃ quenching step? The reaction of anhydrous AlCl₃ with water is extremely exothermic and liberates corrosive hydrogen chloride (HCl) gas.[4][13] To mitigate these risks:

  • Always perform the quench in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including an acid-resistant lab coat, gloves, and safety goggles.

  • Crucially, always add the reaction mixture slowly to the ice/water. Never add water to the reaction mixture. [13] This ensures the large volume of ice can absorb the heat generated.

Why is it necessary to use more than one equivalent of AlCl₃ in the reaction? The aluminum chloride catalyst not only activates the acylating agent but also forms a complex with the carbonyl oxygen of the ketone product.[3] This complex deactivates the catalyst. Therefore, an excess of AlCl₃ is required to ensure there is enough active catalyst to drive the reaction to completion.

My yield is low, and I suspect product loss during the workup. Where could it be going? If a solid aluminum hydroxide precipitate was present, your product could be physically trapped within it.[8] Another possibility is the formation of a stable emulsion, leading to incomplete separation of the organic layer.[11] Ensure all precipitates are fully dissolved with acid before extraction and use the techniques described above to manage any emulsions.

Recommended Experimental Protocol: Acidic Workup

This protocol outlines a standard and reliable method for quenching the reaction and removing the aluminum chloride catalyst.

Step Procedure Observations & Rationale
1. Preparation In a large beaker (at least 4-5 times the volume of your reaction mixture), prepare a slurry of crushed ice and concentrated hydrochloric acid. A typical ratio is 100g of ice for every 15 mL of concentrated HCl.[9]The large surface area of ice provides efficient cooling for the exothermic quench. Pre-acidification helps to immediately dissolve the aluminum hydroxide as it forms.
2. Quenching Place the beaker in an ice bath for additional cooling. While vigorously stirring the ice-acid slurry, slowly and carefully pour the reaction mixture into the beaker in a thin stream.A hissing sound and the evolution of HCl gas are expected. Slow addition is critical to control the exotherm and prevent splashing.[13]
3. Dissolution Continue stirring the mixture until all the ice has melted and all solid aluminum salts have dissolved. The result should be a clear, two-phase liquid mixture. If solids persist, add more concentrated HCl.Complete dissolution is crucial to release any trapped product and ensure a clean separation.
4. Extraction Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of a suitable organic solvent (e.g., dichloromethane or diethyl ether).This step ensures maximum recovery of the product from the aqueous phase.
5. Washing Combine all organic layers. Wash successively with water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally with saturated sodium chloride (brine).[9]The water wash removes bulk acid. The bicarbonate wash neutralizes residual acid (note CO₂ evolution). The brine wash helps to remove residual water from the organic layer.
6. Drying & Isolation Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.This final step removes the solvent to isolate the product, which can then be purified further if necessary.

Visual Workflow

The following diagram illustrates the decision-making process during the workup of a Friedel-Crafts reaction.

Workup_Procedure start End of Reaction (Mixture contains AlCl3 complex) quench Pour reaction mixture slowly onto ice + conc. HCl start->quench check_precipitate Stir until ice melts. Is a precipitate present? quench->check_precipitate add_acid Add more conc. HCl with vigorous stirring check_precipitate->add_acid Yes extraction Transfer to Separatory Funnel Perform Liquid-Liquid Extraction check_precipitate->extraction No add_acid->check_precipitate check_emulsion Does an emulsion form? extraction->check_emulsion break_emulsion 1. Wait 2. Add Brine 3. Filter through Celite® check_emulsion->break_emulsion Yes washing Wash organic layer (H2O, NaHCO3, Brine) check_emulsion->washing No break_emulsion->extraction final Dry, Filter, and Concentrate Crude this compound washing->final

References

Technical Support Center: Removal of Colored Impurities from 1,1-Diphenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting and practical protocols for researchers, scientists, and drug development professionals encountering colored impurities in their 1,1-Diphenylacetone product. Our focus is on diagnosing the issue, selecting the appropriate purification strategy, and executing it with a clear understanding of the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Problem

Q1: My this compound product, which should be a white solid, has a distinct yellow or brown color. What are the likely chemical culprits?

A1: The appearance of a yellow or brown hue in this compound, a compound that is a white solid in its pure form, indicates the presence of impurities.[1][2][3] These colored contaminants typically arise from several sources during synthesis or storage:

  • Side-Reaction Products: The synthesis of this compound often involves potent reactions like Friedel-Crafts alkylation, which can generate highly colored, polymeric, or condensed aromatic byproducts.[1][4] For instance, self-condensation of reactants or intermediates can lead to extended conjugated systems.[5][6]

  • Oxidation: Ketones and their precursors can be susceptible to air oxidation, especially under non-inert conditions or during prolonged storage.[3][7] This can form impurities with chromophores (color-bearing groups).

  • Residual Starting Materials or Catalysts: Incomplete reactions or inadequate workup can leave trace amounts of colored starting materials or catalyst residues that impart color to the final product. The synthesis described in Organic Syntheses notes the formation of a "deeply colored benzene solution" that gradually becomes orange-yellow during the workup, highlighting the presence of colored species.[4]

Q2: What makes these specific impurities colored while the final product is white?

A2: The color of an organic compound is determined by its ability to absorb light in the visible spectrum (400–700 nm).[8] This phenomenon is almost always linked to the presence of an extended system of conjugated double bonds (alternating single and double bonds).[8][9][10]

  • Electron Transitions: In molecules with extensive conjugation, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) becomes smaller.[11] Less energy (i.e., longer wavelengths of light) is required to excite an electron from the HOMO to the LUMO.

  • Visible Light Absorption: When this energy gap is small enough to correspond to the energy of visible light, the molecule absorbs certain wavelengths (colors) from white light.[11] We perceive the complementary color, which is the light that is transmitted or reflected. The yellow or brown impurities in your product likely possess these extended conjugated systems, whereas pure this compound does not, and its electronic transitions only absorb higher-energy UV light, making it appear white.

Q3: My product has only a faint yellow tint. Is it necessary to remove it for my downstream application?

A3: While a faint yellow color might seem negligible, it often indicates the presence of reactive impurities that can have significant consequences in sensitive applications, such as pharmaceutical development or materials science. These impurities, even at very low concentrations, can:

  • Interfere with Subsequent Reactions: They may poison catalysts, act as unwanted radical initiators, or participate in side reactions, leading to lower yields and the formation of new, complex impurities.

  • Impact Product Stability: The colored compounds may be less stable than the desired product and can degrade over time, affecting the shelf-life and purity of your final material.

  • Affect Physical and Biological Properties: In drug development, even trace impurities can alter the pharmacological profile or introduce toxicity. In materials science, they can affect properties like photostability and color integrity.

Therefore, for most research and development applications, achieving the highest purity possible is critical. Decolorization is a necessary step to ensure the integrity and reproducibility of your experimental results.

Section 2: Troubleshooting Purification Strategies

This section addresses common issues encountered during the purification of this compound and provides expert guidance on how to resolve them.

Troubleshooting Workflow for Colored Impurities

G start Observe Colored Product (Yellow/Brown) recryst Attempt Recrystallization (See Table 1 for solvent choice) start->recryst check1 Is Product Colorless? recryst->check1 success Purification Successful check1->success Yes charcoal Perform Recrystallization with Activated Carbon (See Protocol 1) check1->charcoal No check2 Is Product Colorless? charcoal->check2 check2->success Yes chromatography Consider Column Chromatography (See Protocol 2) check2->chromatography No end High Purity Product chromatography->end

Caption: A decision-making workflow for purifying this compound.

Q4: I performed a recrystallization, but my this compound crystals are still yellow. What could have gone wrong?

A4: Recrystallization is a powerful technique, but its success hinges on proper execution.[12][13] If color persists, consider these common pitfalls:

  • Incorrect Solvent Choice: The ideal solvent should dissolve this compound poorly at low temperatures but very well at high temperatures.[12] If the impurities have similar solubility profiles to your product in the chosen solvent, they will co-crystallize. You may need to screen several solvents (see Table 1).

  • Cooling Too Rapidly: Rapid cooling traps impurities within the crystal lattice. The goal is to allow slow, selective crystal growth. Let the solution cool to room temperature undisturbed before moving it to an ice bath.

  • Using Too Much Solvent: An excessive amount of solvent will keep some of your product dissolved even at low temperatures, reducing yield. More importantly, it can also keep a higher concentration of impurities in the solution that can then deposit onto the crystal surfaces. Always aim to use the minimum amount of hot solvent required to fully dissolve the solid.[12]

  • Impurity Saturation: If the concentration of colored impurities is very high, they may precipitate out along with your product regardless of the conditions. In this case, a preliminary purification step, such as treatment with activated carbon, is necessary.

Q5: When is it appropriate to use activated carbon (decolorizing charcoal), and what are the risks involved?

A5: Activated carbon is an excellent adsorbent for removing colored impurities and should be your next step if simple recrystallization fails.[14][15]

  • Mechanism of Action: Activated carbon has a highly porous structure with a vast surface area.[16][17] It works by physically adsorbing large, flat, non-polar molecules—a description that perfectly matches the extended conjugated systems of typical colored impurities.[18][19]

  • When to Use: Use it when your product solution is colored after being fully dissolved in the hot recrystallization solvent.

  • Key Risks & Mitigation: The primary risk is the loss of your desired product.[18][19] Activated carbon is not perfectly selective and will adsorb some this compound along with the impurities.

    • Mitigation: Use the minimum amount necessary. Start with 1-2% of the carbon by weight relative to your solid product (e.g., 10-20 mg of carbon for 1 g of product). The longer the carbon is in contact with the solution, the more product it can adsorb, so the hot filtration step should be performed promptly after a brief boiling period.[18]

Q6: My product is still colored after recrystallization with charcoal. Is column chromatography a viable option?

A6: Yes, column chromatography is a more powerful purification technique that separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluting solvent).[20] It is highly effective but more labor- and solvent-intensive than recrystallization.

  • When to Use: Reserve column chromatography for situations where recrystallization and charcoal treatment are insufficient, or when you need to separate multiple impurities with different polarities.

  • Principle: this compound is a moderately polar ketone. You can select a solvent system (eluent) that moves your product down the column at a reasonable rate while either leaving more polar impurities adsorbed at the top or flushing less polar impurities through quickly.

  • Getting Started: A common stationary phase is silica gel. A good starting eluent system to test via Thin Layer Chromatography (TLC) would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (e.g., starting with a 95:5 or 90:10 hexanes:ethyl acetate ratio).

Section 3: Data & Visualization

Table 1: Solvent Selection Guide for Recrystallization of this compound
SolventBoiling Point (°C)Melting Point (°C) of this compoundComments & Rationale
Petroleum Ether40-6046[1]An excellent choice. As a non-polar solvent, it has low solubility for the ketone at room temperature but good solubility when hot. Its low boiling point makes it easy to remove. Mentioned as a recrystallization solvent in literature.[1]
Ethanol7846[1]A common and effective solvent for many ketones. Its polarity may help leave behind non-polar, "greasy" byproducts in the mother liquor.
Isopropanol8246[1]Similar properties to ethanol, offering another good option. The choice between ethanol and isopropanol can be determined by small-scale solubility tests.
Heptane9846[1]Reported as an effective crystallization solvent in a high-yield synthesis procedure.[21] Its higher boiling point allows for a wider temperature gradient for crystallization.

Note: Always perform a small-scale test with ~50 mg of your product to confirm solvent suitability before committing your entire batch.

Mechanism of Adsorption by Activated Carbon

G cluster_0 Solution Phase product This compound (Product) carbon Activated Carbon Particle (Porous Surface) product->carbon Minimal Adsorption impurity Colored Impurity (Large, Conjugated) impurity->carbon Adsorption

Caption: Activated carbon selectively adsorbs large impurity molecules.

Section 4: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Decolorization using Activated Carbon during Recrystallization

This protocol is the most common and effective method for removing colored impurities from this compound.

  • Dissolution: In an Erlenmeyer flask, place your crude this compound and a magnetic stir bar. Add the minimum amount of a suitable solvent (from Table 1) to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of hot solvent until all the solid has just dissolved. Avoid adding a large excess.

  • Cooling and Carbon Addition: Remove the flask from the heat source and allow it to cool for 30-60 seconds. This is a critical step to prevent violent boiling (bumping) when the carbon is added.[18]

  • Adsorption: Add a small amount of decolorizing activated carbon (1-2% w/w of your product) to the hot solution. Place the flask back on the hot plate and gently boil the mixture with stirring for 2-5 minutes. Do not boil for too long, as this can increase the loss of your desired product.[18]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the insoluble activated carbon and the impurities adsorbed onto it. The goal is to keep the solution hot enough to prevent your product from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once it has reached room temperature, you may place it in an ice-water bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Allow the crystals to dry completely in a vacuum oven or desiccator.

Protocol 2: Purification by Column Chromatography

Use this protocol when recrystallization is ineffective. A preliminary TLC is essential to determine the optimal solvent system.

  • TLC Analysis: Dissolve a small sample of your impure product in a volatile solvent (e.g., ethyl acetate). Spot it on a TLC plate and develop it in various solvent systems (e.g., 95:5, 90:10, 80:20 hexanes:ethyl acetate). The ideal system will show good separation between the product spot and the colored impurities, with the product having an Rf value of ~0.3-0.4.

  • Column Packing: Prepare a chromatography column with silica gel using the chosen eluent system (as a slurry). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent. Carefully load this solution onto the top of the silica gel bed. Alternatively, you can pre-adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution.

  • Elution: Begin eluting the column with your solvent system, collecting fractions in test tubes or flasks. The colored impurities will typically either remain at the top of the column (if very polar) or elute very quickly (if very non-polar).

  • Fraction Analysis: Monitor the fractions being collected using TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified, colorless this compound.

References

Technical Support Center: Characterization of Unexpected Products in 1,1-Diphenylacetone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of 1,1-diphenylacetone chemistry. This resource is designed for researchers, scientists, and professionals in drug development who encounter unexpected outcomes in their reactions involving this versatile ketone. Here, we move beyond standard protocols to address the nuances of side reactions and the characterization of their products, providing you with the insights needed to troubleshoot and optimize your synthetic routes.

Troubleshooting Guide: Unexpected Product Formation

This section addresses specific issues related to the formation of unexpected products during reactions with this compound. Each entry details the problem, its probable cause rooted in reaction mechanisms, and provides actionable solutions and analytical protocols.

Issue 1: Formation of a Dimeric or Polymeric-Like Material in Base-Catalyzed Reactions

Question: I am attempting an aldol-type reaction with this compound under basic conditions (e.g., NaOH, KOH in ethanol), but my primary product is an insoluble, high-melting point solid that doesn't correspond to the expected product. What is happening?

Probable Cause: You are likely observing the results of a self-condensation reaction. Although this compound has a sterically hindered carbonyl group, its α-protons on the methyl group are readily abstracted by a base to form an enolate. This enolate can then act as a nucleophile and attack the carbonyl carbon of another molecule of this compound. Subsequent dehydration can lead to the formation of α,β-unsaturated ketones, which can potentially undergo further reactions, leading to complex mixtures or polymeric materials.[1]

Solution & Experimental Protocol:

  • Control the Rate of Enolate Formation: The concentration of the enolate at any given time is a critical factor. Instead of adding the base all at once, add it dropwise to the reaction mixture. This maintains a low steady-state concentration of the enolate, favoring the reaction with your desired electrophile over self-condensation.[1]

  • Optimize Temperature: Lowering the reaction temperature can often favor the desired kinetic product over thermodynamically driven side reactions like self-condensation.

  • Choice of Base: Consider using a milder or more sterically hindered base to selectively deprotonate without promoting rapid self-condensation.

  • Characterization of the Side Product:

    • Solubility Testing: Attempt to dissolve the unexpected solid in a range of solvents (polar aprotic, polar protic, nonpolar) to find a suitable medium for analysis.

    • Spectroscopic Analysis: If a suitable solvent is found, acquire ¹H NMR, ¹³C NMR, and mass spectrometry data. Look for characteristic signals of both the starting material and new olefinic or polymeric structures.

    • Infrared (IR) Spectroscopy: An IR spectrum of the solid can be very informative. Look for a shift in the carbonyl peak from the saturated ketone (~1715 cm⁻¹) to a conjugated ketone (~1685 cm⁻¹), which would indicate the formation of an α,β-unsaturated system.

Issue 2: Observation of a Rearranged Product in Acid-Catalyzed Reactions

Question: During an acid-catalyzed reaction, I've isolated a product with the same molecular weight as my expected product, but the NMR spectrum is inconsistent. It appears one of the phenyl groups has migrated. What could be the cause?

Probable Cause: This is a classic indicator of a Pinacol-type rearrangement.[2][3][4][5][6] If your reaction conditions can generate a carbocation adjacent to the carbon bearing the two phenyl groups (for instance, from a diol precursor to this compound), a 1,2-phenyl shift can occur. The driving force for this rearrangement is the formation of a more stable carbocation, often stabilized by resonance with the phenyl ring or by forming a resonance-stabilized oxonium ion.[2][3]

Solution & Experimental Protocol:

  • Strict Anhydrous Conditions: Ensure your reaction is completely free of water, as this can facilitate the formation of diol intermediates that are prone to rearrangement under acidic conditions.

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

  • Acid Choice: Use the mildest acid catalyst that is effective for your desired transformation.

  • Structural Elucidation of the Rearranged Product:

    • NMR Spectroscopy: A ¹H NMR spectrum will show a significant change in the aromatic region and potentially a new methine proton signal where a methylene was expected. ¹³C NMR will confirm the change in the carbon skeleton.

    • Mass Spectrometry: While the molecular ion peak will be the same, the fragmentation pattern will differ significantly from the expected product.

    • X-ray Crystallography: If the product is crystalline, single-crystal X-ray diffraction is the definitive method for determining the new connectivity.

Workflow for Troubleshooting Unexpected Products

G cluster_0 Problem Identification cluster_1 Initial Characterization cluster_2 Hypothesis Generation cluster_3 Confirmation & Optimization start Unexpected Product Observed (TLC, LC-MS, NMR) ms Acquire Mass Spectrum (Determine Molecular Weight) start->ms nmr Acquire NMR Spectra (¹H, ¹³C, COSY, HSQC) start->nmr ir Acquire IR Spectrum (Identify Functional Groups) start->ir hypo1 Self-Condensation? ms->hypo1 hypo2 Rearrangement? ms->hypo2 hypo3 Oxidation/Reduction? ms->hypo3 hypo4 Other Side Reaction? ms->hypo4 nmr->hypo1 nmr->hypo2 nmr->hypo3 nmr->hypo4 ir->hypo1 ir->hypo2 ir->hypo3 ir->hypo4 isolate Isolate & Purify (Column Chromatography, Recrystallization) hypo1->isolate hypo2->isolate hypo3->isolate hypo4->isolate confirm Confirm Structure (2D NMR, X-ray) optimize Optimize Reaction Conditions (Temp, Conc., Catalyst) confirm->optimize isolate->confirm

Caption: A logical workflow for the identification and mitigation of unexpected products.

Frequently Asked Questions (FAQs)

Q1: Can this compound participate in Wittig reactions, and what are the potential complications?

A1: Yes, this compound can undergo a Wittig reaction to form a substituted alkene.[7][8][9][10] However, due to the steric hindrance around the carbonyl group from the two phenyl rings, the reaction may be sluggish. A common issue is the use of a Wittig reagent that is too sterically bulky itself, leading to low yields. Furthermore, if the Wittig reagent is not stabilized, side reactions such as enolate formation from the this compound can compete, especially with strongly basic conditions (e.g., n-BuLi).[8][11]

Q2: I performed a Grignard reaction on this compound and got a complex mixture of products. What are the likely side products?

A2: Grignard reactions with this compound can be complicated by a few factors.[12][13][14][15][16] The Grignard reagent is a strong base and can deprotonate the α-protons of the ketone, leading to the formation of an enolate and quenching of the Grignard reagent.[13] This reduces the yield of the desired tertiary alcohol. Another potential side reaction is a single electron transfer (SET) process, which can lead to radical species and the formation of dimeric products, such as pinacols.

Q3: What is the expected outcome of a Baeyer-Villiger oxidation of this compound?

A3: In a Baeyer-Villiger oxidation, an oxygen atom is inserted into a C-C bond adjacent to a carbonyl group to form an ester.[17][18][19][20] The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[18][20] For this compound, the competition is between the migration of a phenyl group and a methyl group. Based on the established migratory aptitudes, the phenyl group has a higher propensity to migrate. Therefore, the expected major product is phenyl acetate.

Q4: Can I form a stable enolate of this compound for use in other reactions?

A4: Yes, the enolate of this compound can be readily formed using a strong base like lithium diisopropylamide (LDA) at low temperatures. The resulting enolate is a potent nucleophile and can be used in various alkylation and acylation reactions. However, due to the steric bulk of the diphenylmethyl group, the reactivity of the enolate can be lower compared to less substituted ketones.[21][22]

Q5: Are there any known unexpected products from the synthesis of this compound itself?

A5: The synthesis of this compound can also lead to byproducts.[23][24] One common method involves the Friedel-Crafts alkylation of benzene with α-bromo-α-phenylacetone.[23][25] In this reaction, polyalkylation of the benzene ring can occur, leading to undesired isomers. Another route is the oxidation of 1,1-diphenyl-2-propanol.[25] Incomplete oxidation will leave starting material in the product mixture.

Data Summary Table: Spectroscopic Data of Key Compounds
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
This compound 7.20-7.40 (m, 10H), 5.20 (s, 1H), 2.20 (s, 3H)207.0 (C=O), 140.0 (Ar-C), 129.0, 128.5, 127.0 (Ar-CH), 60.0 (CH), 30.0 (CH₃)~1715 (C=O)210 (M⁺)
Self-Condensation Product (Example: α,β-unsaturated ketone) 7.10-7.50 (m, 20H), 6.80 (s, 1H), 2.30 (s, 3H)~198.0 (C=O), Olefinic & Aromatic C's~1685 (C=O, conjugated)402 (M⁺)
Pinacol Rearrangement Product (Example: 1,2-diphenyl-1-propanone) 7.00-7.40 (m, 10H), 4.50 (q, 1H), 1.50 (d, 3H)~200.0 (C=O), Aromatic C's, ~50.0 (CH), ~18.0 (CH₃)~1710 (C=O)210 (M⁺)

Note: The spectral data provided are approximate and can vary depending on the solvent and instrument used.[26][27][28][29]

Visualizing Reaction Pathways

Main vs. Side Reaction in Base-Catalyzed Aldol Addition

G cluster_0 Desired Pathway cluster_1 Side Pathway (Self-Condensation) Enolate Enolate Aldol Adduct Aldol Adduct Enolate->Aldol Adduct + Electrophile Dimeric Adduct Dimeric Adduct Enolate->Dimeric Adduct + this compound Desired Product Desired Product Aldol Adduct->Desired Product - H₂O Unexpected Product Unexpected Product Dimeric Adduct->Unexpected Product - H₂O This compound This compound This compound->Enolate + Base

Caption: Competing reaction pathways for the enolate of this compound.

References

Validation & Comparative

A Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1,1-Diphenylacetone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the elucidation of molecular structures. The fragmentation patterns generated under electron ionization (EI) provide a molecular fingerprint, offering profound insights into the connectivity and stability of various structural motifs. This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 1,1-diphenylacetone, a compound of interest in organic synthesis and medicinal chemistry. Through a detailed examination of its fragmentation pathways and a comparative analysis with its structural isomer, 1,3-diphenylacetone, this document aims to equip researchers with the expertise to confidently identify and characterize these molecules.

The Significance of Fragmentation Analysis

Electron ionization mass spectrometry subjects a molecule to a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) that is often energetically unstable. This excess energy is dissipated through a series of fragmentation events, breaking the molecule into smaller, charged fragments. The resulting mass spectrum, a plot of relative ion abundance against mass-to-charge ratio (m/z), is characteristic of the molecule's structure. Understanding these fragmentation pathways is not merely an academic exercise; it is a critical tool for structure verification, impurity profiling, and the differentiation of isomers, all of which are vital in the rigorous process of drug development and chemical research.

Mass Spectrometry of this compound: A Detailed Interpretation

This compound, also known as benzhydryl methyl ketone, possesses a unique structural framework that dictates its fragmentation behavior. The presence of a carbonyl group, a methyl group, and a diphenylmethyl (benzhydryl) group gives rise to a characteristic mass spectrum dominated by specific cleavage events.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for acquiring the EI-mass spectrum of this compound is as follows:

  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.

  • Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a beam of electrons, typically at an energy of 70 eV.

  • Fragmentation: The resulting molecular ions and their fragments are accelerated into the mass analyzer.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio.

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

Analysis of the this compound Mass Spectrum

The mass spectrum of this compound is characterized by several key fragments. The molecular ion (M⁺˙) is expected at an m/z of 210, corresponding to its molecular weight.[1] However, the most prominent peaks in the spectrum arise from predictable fragmentation pathways.

Table 1: Prominent Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment IonFormulaFragmentation Pathway
210Molecular Ion[C₁₅H₁₄O]⁺˙-
167Diphenylmethyl cation (benzhydryl cation)[C₁₃H₁₁]⁺α-cleavage with loss of acetyl radical
165Fluorenyl cation[C₁₃H₉]⁺Rearrangement and loss of H₂ from the m/z 167 fragment
43Acetyl cation[C₂H₃O]⁺α-cleavage with loss of diphenylmethyl radical

The base peak in the mass spectrum of this compound is consistently observed at m/z 167 . This highly stable fragment is the diphenylmethyl cation , also known as the benzhydryl cation. Its formation is a direct result of an α-cleavage reaction, a characteristic fragmentation pathway for ketones.[2] This cleavage occurs at the bond between the carbonyl carbon and the α-carbon of the diphenylmethyl group.

The driving force for this fragmentation is the exceptional stability of the resulting benzhydryl cation. The positive charge is extensively delocalized across the two phenyl rings through resonance, making it a very favorable fragmentation pathway. The other product of this cleavage is the acetyl radical (•COCH₃), which is a neutral species and therefore not detected by the mass spectrometer.

Another significant peak is often observed at m/z 165 . This ion is believed to be the fluorenyl cation , formed through the loss of a hydrogen molecule (H₂) from the benzhydryl cation at m/z 167. This subsequent fragmentation is driven by the formation of the highly stable, aromatic fluorenyl system.

A smaller, yet diagnostically important, peak can be found at m/z 43 , corresponding to the acetyl cation ([CH₃CO]⁺). This ion is formed via an alternative α-cleavage, where the bond between the carbonyl carbon and the methyl group is broken. While this cleavage does occur, it is significantly less favorable than the cleavage leading to the benzhydryl cation due to the much lower stability of the resulting diphenylmethyl radical compared to the benzhydryl cation.

It is noteworthy that this compound lacks a γ-hydrogen on its diphenylmethyl side, and the methyl group is too short to participate in a standard McLafferty rearrangement. Therefore, this common ketone fragmentation pathway is not observed in the mass spectrum of this compound.

Comparative Analysis: this compound vs. 1,3-Diphenylacetone

A powerful approach to understanding fragmentation patterns is through the comparison of structural isomers. 1,3-Diphenylacetone (dibenzyl ketone) provides an excellent case study for comparison, as it has the same molecular formula (C₁₅H₁₄O) and molecular weight (210 g/mol ) as this compound.[3]

Fragmentation Pattern of 1,3-Diphenylacetone

The mass spectrum of 1,3-diphenylacetone is markedly different from that of its 1,1-disubstituted isomer. The most prominent fragmentation pathway for 1,3-diphenylacetone is also an α-cleavage. However, in this case, the cleavage of the bond between the carbonyl carbon and the adjacent methylene group leads to the formation of a benzyl cation ([C₇H₇]⁺) and a phenylacetyl radical. The benzyl cation is highly stabilized by resonance and gives rise to a very intense peak at m/z 91 .[3] This peak is often the base peak in the spectrum of 1,3-diphenylacetone.

Further fragmentation of the benzyl cation can lead to the formation of the tropylium ion, also at m/z 91, which can then lose acetylene to form an ion at m/z 65 .[3]

Table 2: Comparison of Key Fragment Ions

m/zThis compound1,3-Diphenylacetone
Base Peak 167 91
210Molecular IonMolecular Ion
167Diphenylmethyl cation-
165Fluorenyl cation-
91-Benzyl cation/Tropylium ion
65-[C₅H₅]⁺
43Acetyl cation-

This stark difference in the base peak (m/z 167 vs. m/z 91) provides a clear and unambiguous method for distinguishing between these two isomers using mass spectrometry.

Logical Workflow for Structural Elucidation

The following workflow illustrates the logical process for analyzing the mass spectrum of an unknown compound suspected to be either 1,1- or 1,3-diphenylacetone.

Fragmentation_Workflow cluster_0 Mass Spectrum Acquisition cluster_1 Initial Analysis cluster_2 Fragmentation Analysis cluster_3 Structural Isomer Differentiation A Obtain Mass Spectrum B Identify Molecular Ion Peak (m/z 210) A->B C Identify Base Peak B->C E Base Peak at m/z 167? C->E G Base Peak at m/z 91? C->G D Analyze Other Significant Peaks D->E D->G F This compound E->F Yes E->G No H 1,3-Diphenylacetone G->H Yes I Other Isomer or Impurity G->I No

Caption: Logical workflow for the structural differentiation of 1,1- and 1,3-diphenylacetone using mass spectrometry.

Conclusion

The mass spectrometry fragmentation pattern of this compound is dominated by a characteristic α-cleavage that leads to the formation of the highly stable diphenylmethyl (benzhydryl) cation at m/z 167, which constitutes the base peak. This, along with the presence of a fragment at m/z 165 and the absence of a McLafferty rearrangement product, provides a distinctive fingerprint for its identification. The stark contrast in the fragmentation pattern, particularly the base peak, when compared to its structural isomer, 1,3-diphenylacetone (base peak at m/z 91), underscores the power of mass spectrometry in the unequivocal differentiation of isomers. For researchers in drug development and organic synthesis, a thorough understanding of these fragmentation pathways is indispensable for ensuring the identity and purity of their compounds, thereby upholding the integrity and reproducibility of their scientific endeavors.

References

A Comparative Guide to Carbonyl Group Identification in 1,1-Diphenylacetone using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, the precise identification of functional groups is paramount for structural elucidation, reaction monitoring, and quality control. Among the most vital functional groups in organic chemistry is the carbonyl group (C=O), a cornerstone of molecules ranging from simple ketones to complex pharmaceuticals. This guide provides an in-depth, comparative analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the unequivocal identification of the carbonyl group in 1,1-Diphenylacetone. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare FTIR with other spectroscopic techniques, supported by experimental data and authoritative references.

The Foundational Principle: Why FTIR Excels for Carbonyl Detection

FTIR spectroscopy operates on the principle that covalent bonds in molecules are not static; they vibrate at specific, quantized frequencies.[1] When a molecule is irradiated with infrared light, it will absorb radiation at frequencies that match its natural vibrational modes, leading to a transition to a higher vibrational energy state.[1] The carbonyl group's carbon-oxygen double bond possesses a significant dipole moment, meaning there is an uneven distribution of electron density between the carbon and the more electronegative oxygen atom. This large dipole moment results in a very strong, sharp absorption band in the infrared spectrum, making it one of the most readily identifiable functional groups.[2][3][4]

For ketones, this characteristic C=O stretching vibration typically appears in the range of 1705-1725 cm⁻¹.[5] The exact position of this absorption is sensitive to the molecular structure. For instance, conjugation with aromatic rings or double bonds can lower the frequency of the carbonyl stretch to the 1666-1685 cm⁻¹ range due to resonance effects that decrease the double-bond character of the C=O bond.[6]

Experimental Workflow: A Self-Validating Protocol for Analyzing this compound

The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility in the identification of the carbonyl group in this compound, a white crystalline powder.[7]

Step 1: Sample Preparation - A Critical Choice

The choice of sample preparation technique is crucial for obtaining a high-quality FTIR spectrum. For a solid sample like this compound, two primary methods are recommended: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Method A: Potassium Bromide (KBr) Pellet Technique

This traditional transmission method involves dispersing the solid sample within a matrix of dry KBr powder, which is transparent to infrared radiation.[8][9]

  • Protocol:

    • Grind 1-2 mg of this compound with approximately 100-200 mg of finely ground, dry KBr powder using an agate mortar and pestle.[8][10] The goal is to reduce the particle size of the sample to less than the wavelength of the incident IR radiation to minimize scattering.[10]

    • Transfer the homogenous mixture to a pellet die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.[8]

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Causality: The KBr matrix provides a non-absorbing medium that allows the IR beam to pass through the sample, ensuring that the resulting spectrum is solely due to the analyte. The clarity of the pellet is a direct indicator of the quality of the sample preparation.

Method B: Attenuated Total Reflectance (ATR) Technique

ATR is a more modern and often simpler technique that requires minimal to no sample preparation.[9][11][12][13] It is a surface-sensitive technique where the IR beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide).[12][14] An evanescent wave penetrates a few micrometers into the sample that is in direct contact with the crystal, and the attenuated radiation is then detected.[11][15]

  • Protocol:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of this compound powder directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[8]

    • Proceed with the spectral acquisition.

  • Causality: The quality of an ATR spectrum is highly dependent on the intimate contact between the sample and the crystal. The applied pressure ensures that the evanescent wave can effectively interact with the sample.

Step 2: Spectral Acquisition
  • Background Spectrum: Before analyzing the sample, a background spectrum of the empty sample compartment (or the clean ATR crystal) must be recorded. This spectrum accounts for any absorption from atmospheric water and carbon dioxide, as well as the instrument's optics. The instrument software will automatically subtract this background from the sample spectrum.

  • Sample Spectrum: Place the prepared sample (KBr pellet or on the ATR crystal) in the spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range for mid-IR is 4000-400 cm⁻¹.

Step 3: Data Interpretation

The resulting FTIR spectrum of this compound will display several absorption bands. The key to identifying the carbonyl group is to locate the characteristic strong, sharp peak in the carbonyl region.

  • Expected Absorption for this compound: The carbonyl (C=O) stretching vibration for a saturated aliphatic ketone typically appears around 1715 cm⁻¹.[6] For this compound, the carbonyl group is adjacent to a carbon atom bonded to two phenyl groups. While not directly conjugated, the electronic environment provided by the phenyl groups can influence the exact position of the C=O stretch. The experimental spectrum for this compound shows a strong absorption band around 1717 cm⁻¹ , which is characteristic of the ketone carbonyl group.

Visualizing the Workflow

Caption: Workflow for FTIR analysis of this compound.

Comparative Analysis: FTIR vs. Alternative Spectroscopic Methods

While FTIR is a powerful tool for identifying carbonyl groups, a comprehensive analysis often involves complementary techniques.[16]

Technique Principle This compound Carbonyl Signal Advantages Limitations
FTIR Spectroscopy Absorption of infrared radiation causing molecular vibrations.Strong, sharp absorption at ~1717 cm⁻¹.Fast, non-destructive, versatile for various sample types, highly sensitive to polar bonds like C=O.[12][13]Water is a strong IR absorber which can interfere with spectra in aqueous solutions; weak signal for non-polar bonds.[16]
¹³C NMR Spectroscopy Nuclear spin transitions in a magnetic field, providing information on the chemical environment of carbon atoms.[16][17]A characteristic signal in the downfield region of 190-215 δ.[18]Provides detailed structural information about the carbon skeleton and the electronic environment of the carbonyl carbon.[16]Lower sensitivity than ¹H NMR, requires larger sample amounts, and longer acquisition times.
Raman Spectroscopy Inelastic scattering of monochromatic light, providing information on vibrational modes.[16]A moderately intense signal for the C=O stretch, typically in a similar region to FTIR.Insensitive to water, making it ideal for aqueous samples; excellent for non-polar bonds that are weak in FTIR.[16]Can be affected by fluorescence from the sample or impurities; less sensitive for highly polar bonds compared to FTIR.

Logical Framework for Structural Confirmation

A multi-technique approach provides the most robust structural confirmation.

Structural_Confirmation FTIR FTIR Analysis Confirmation Structural Confirmation of This compound FTIR->Confirmation Identifies C=O (~1717 cm⁻¹) NMR ¹³C NMR Analysis NMR->Confirmation Confirms C=O environment (~190-215 δ) Raman Raman Analysis Raman->Confirmation Complementary C=O vibration data

Caption: Multi-technique approach for structural confirmation.

Quantitative Insights: The Beer-Lambert Law

FTIR spectroscopy is not limited to qualitative identification; it can also be used for quantitative analysis based on the Beer-Lambert Law.[19][20][21] The law states that the absorbance (A) of a sample is directly proportional to the concentration (c) of the analyte and the path length (l) of the light beam through the sample:

A = εcl

Where ε is the molar absorptivity, a constant that is specific to the substance at a particular wavelength.[20] By creating a calibration curve with standards of known concentration, the concentration of this compound in an unknown sample can be determined by measuring the absorbance of its carbonyl peak.[20][22]

Conclusion

FTIR spectroscopy stands out as a rapid, reliable, and highly effective method for the identification of the carbonyl group in this compound. Its ability to provide a distinct and intense signal for the C=O stretch makes it an indispensable tool in the modern analytical laboratory. The choice between KBr and ATR sample preparation techniques allows for flexibility depending on the sample and available equipment. While FTIR provides excellent qualitative and quantitative data, its power is amplified when used in conjunction with complementary techniques like NMR and Raman spectroscopy, which together provide a comprehensive and unequivocal structural elucidation. This integrated approach, grounded in the fundamental principles of molecular spectroscopy, ensures the highest level of scientific integrity and trustworthiness in analytical outcomes.

References

A Tale of Two Isomers: A Comparative Guide to 1,1-Diphenylacetone and 1,3-Diphenylacetone in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, isomeric structures often exhibit remarkably divergent chemical personalities. This guide provides an in-depth comparison of 1,1-diphenylacetone and 1,3-diphenylacetone, two ketones with the same molecular formula (C₁₅H₁₄O) but with distinct structural arrangements that dictate their synthetic utility.[1] For researchers, scientists, and professionals in drug development, understanding the nuanced differences in their reactivity, synthesis, and applications is paramount for strategic molecular design.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between these two compounds lies in the placement of the two phenyl groups relative to the central carbonyl moiety. This seemingly subtle variation has profound implications for their chemical behavior.

PropertyThis compound1,3-Diphenylacetone (Dibenzyl Ketone)Reference(s)
CAS Number 781-35-1102-04-5[1][2]
Molecular Structure Phenyl groups on the same α-carbonPhenyl groups on flanking carbons
Appearance White solidWhite to off-white crystalline solid[2][3]
Melting Point 46 °C32-34 °C[2][4]
Boiling Point 307 °C330 °C[2][4]
Key Reactivity Feature Sterically hindered carbonyl, formation of a C,O-dinucleophile dianionAcidic α-hydrogens enabling enolate formation[5][6]

Synthesis Routes: A Divergence in Strategy

The preparation of these isomers requires distinct synthetic approaches, reflecting their structural differences.

Synthesis of this compound

The construction of the sterically congested quaternary α-carbon in this compound often involves reactions that can accommodate significant steric bulk.

  • Friedel-Crafts Alkylation: A classic method involves the reaction of α-bromo-α-phenylacetone with benzene in the presence of a Lewis acid catalyst like anhydrous aluminum chloride.[2][7] This approach builds the core structure by forming a new carbon-carbon bond at the already substituted α-position.

  • Meinwald Rearrangement: A modern and efficient route involves the rhenium-catalyzed Meinwald rearrangement of 1,1-diphenyl-1,2-epoxypropane.[8] This reaction proceeds with high chemoselectivity and yield under inert conditions.

Synthesis of 1,3-Diphenylacetone

The synthesis of the symmetrical 1,3-diphenylacetone is well-established, with several high-yielding methods available.

  • Claisen Condensation: A practical one-pot, two-step procedure starting from ethyl phenylacetate is a preferred laboratory method.[9][10] This approach involves a self-condensation followed by hydrolysis and decarboxylation to yield the target ketone with high purity.

  • Ketonic Decarboxylation: The pyrolysis of phenylacetic acid or its salts is a traditional and high-yielding method, though it may require specialized equipment.[9]

  • Oxidation of 1,3-Diphenyl-1-propanol: The corresponding secondary alcohol can be readily oxidized to the ketone using reagents like Jones reagent, providing a clean and efficient transformation.[11]

  • Ruthenium-Catalyzed α-Alkylation: A modern approach involves the coupling of acetophenone with benzyl alcohol using a specialized ruthenium catalyst.[10][12]

Comparative Reactivity and Mechanistic Insights

The synthetic applications of these two isomers are largely dictated by two key factors: steric hindrance at the carbonyl group and the availability of acidic α-hydrogens for enolization.

This compound: The Realm of Steric Hindrance and Dianion Chemistry

The defining feature of this compound is the quaternary carbon adjacent to the carbonyl group. This creates significant steric hindrance, making nucleophilic attack at the carbonyl carbon challenging compared to less substituted ketones.[13][14] Consequently, its chemistry is often driven by reactions that can either overcome this steric barrier or exploit the unique electronic environment it creates.

A notable aspect of its reactivity is the formation of a dianion, which acts as a C,O-dinucleophile.[15] This allows for the synthesis of various heterocyclic compounds.[5]

1,3-Diphenylacetone: A Workhorse for Enolate Chemistry

In stark contrast, 1,3-diphenylacetone is a cornerstone reagent for reactions involving enolate intermediates. The presence of two acidic α-hydrogens makes it an excellent precursor for nucleophilic attack in a variety of carbon-carbon bond-forming reactions.[6]

The most prominent application is the base-catalyzed double aldol condensation with benzil to synthesize tetraphenylcyclopentadienone.[16][17][18] This reaction is a robust and visually striking transformation, proceeding from pale reactants to a deeply colored, highly conjugated product.[6]

Aldol_Condensation Reactants 1,3-Diphenylacetone + Benzil Base Base (e.g., KOH) Reactants->Base 1. Enolate Enolate Formation Base->Enolate Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct 2. Nucleophilic Attack Dehydration1 Dehydration Aldol_Adduct->Dehydration1 Cyclization Intramolecular Aldol Dehydration1->Cyclization Dehydration2 Dehydration Cyclization->Dehydration2 Product Tetraphenylcyclopentadienone Dehydration2->Product

Caption: Double aldol condensation of 1,3-diphenylacetone and benzil.

This reactivity extends to other condensation reactions, such as the Knoevenagel condensation, and its use as a precursor for various heterocyclic compounds like pyridines and pyrimidines.[17]

Experimental Data: A Head-to-Head Comparison

Reaction TypeIsomerReagentsConditionsYieldReference(s)
Synthesis This compound1,1-Diphenyl-1,2-epoxypropane, ReBr(CO)₅1,2-dichloroethane, 80°C, 1h99%[8]
Synthesis 1,3-DiphenylacetoneEthyl phenylacetate, NaH, then H₂SO₄Toluene, then H₂O/Heptane86%[9]
Aldol Condensation 1,3-DiphenylacetoneBenzil, KOH95% Ethanol, reflux, 15 minHigh[17][18]
Skeletal Rearrangement 1,3-Diphenylacetone[1.1.1]Propellane, Sc(OTf)₃Toluene, RT, 12hGood[19]
Dianion Cyclization This compoundDiorganodichlorosilanes--[15]

Key Synthetic Applications

The distinct reactivities of 1,1- and 1,3-diphenylacetone translate into divergent applications in synthesis.

This compound is a valuable intermediate in:

  • Pharmaceutical Development: It serves as a building block in the synthesis of active pharmaceutical ingredients (APIs).[20]

  • Specialized Heterocycle Synthesis: Its ability to form a dianion makes it a unique precursor for certain cyclic structures.[5][15]

  • Photochemical Processes and Polymer Chemistry: It finds use in developing new materials and advanced industrial processes.[20]

1,3-Diphenylacetone is a versatile precursor for:

  • Materials Science: It is a key reactant in the synthesis of tetraphenylcyclopentadienone, a building block for polycyclic aromatic compounds used in organic electronics.[16][21]

  • Heterocyclic Chemistry: It serves as a starting material for a wide range of heterocyclic compounds.[17]

  • Fragrance and Flavor Industry: Its aromatic properties make it a useful component in creating complex scent profiles.[4][16]

Experimental Protocols

Protocol 1: High-Yield Synthesis of 1,3-Diphenylacetone via Claisen Condensation[9]

Claisen_Synthesis Start Start: Reactor with Toluene and NaH Add_Ester Slowly add Ethyl Phenylacetate at 25°C (Caution: H₂ evolution) Start->Add_Ester Heat_Condensation Heat to 100°C for 1 hour Add_Ester->Heat_Condensation Acid_Addition Cool to 25°C, slowly add 6M H₂SO₄ Heat_Condensation->Acid_Addition Hydrolysis Heat to 100°C for 4 hours (Hydrolysis & Decarboxylation) Acid_Addition->Hydrolysis Workup Cool to 65°C, add Heptane, separate layers Hydrolysis->Workup Purification Wash organic layer with H₂O at 65°C Workup->Purification Crystallization Cool heptane solution to 0°C Purification->Crystallization Isolation Filter and wash with cold Heptane Crystallization->Isolation Product End: 1,3-Diphenylacetone (white solid) Isolation->Product

Caption: Workflow for the synthesis of 1,3-diphenylacetone.

  • Preparation: Add toluene (110 mL) and sodium hydride (NaH, 60 wt% in mineral oil, 16.1 g) to a suitable reactor and flush with nitrogen.

  • Reagent Addition: While stirring at 25 °C, slowly add ethyl phenylacetate (100 g) dropwise. An exotherm to 40-45 °C may be observed.

  • Condensation: After the addition is complete, heat the mixture to 100 °C and stir for 1 hour.

  • Hydrolysis & Decarboxylation: Cool the reactor to 25 °C and slowly add 6 M sulfuric acid (H₂SO₄, 250 mL). After gas evolution ceases, heat the mixture to 100 °C and stir vigorously for 4 hours.

  • Workup: Cool the mixture to 65 °C and add heptane (150 mL). Stir vigorously, then allow the layers to separate. Remove the lower aqueous layer.

  • Purification: Wash the organic (heptane) layer with water (2 x 100 mL) at 65 °C.

  • Isolation: Allow the heptane solution to cool slowly. At around 35 °C, a second phase may separate. Continue cooling to 0 °C to induce crystallization. Isolate the product by filtration, wash with cold heptane, and dry to yield 1,3-diphenylacetone as a white solid (86% yield).[9]

Protocol 2: Synthesis of Tetraphenylcyclopentadienone from 1,3-Diphenylacetone[18]
  • Setup: In a 25 mL round-bottom flask with a reflux condenser, combine benzil (1.0 x 10⁻³ moles), 1,3-diphenylacetone (1.0 x 10⁻³ moles), and 10 mL of 95% ethanol.

  • Initiation: Add potassium hydroxide (KOH) pellets (1.0 x 10⁻³ moles) to the flask.

  • Reaction: Gently reflux the mixture for 15 minutes with stirring.

  • Isolation: Allow the mixture to cool to room temperature, then further cool in an ice bath.

  • Purification: Collect the dark purple crystals using vacuum filtration. Wash the flask and the product with approximately 10 mL of ice water, followed by 5 mL of ice-cooled methanol.

  • Drying: Allow the product to air-dry.

Conclusion

While this compound and 1,3-diphenylacetone are structural isomers, they are far from interchangeable in the synthetic chemist's toolkit. The steric congestion of this compound limits its reactivity at the carbonyl but opens doors to unique dianion chemistry. Conversely, the accessible α-hydrogens of 1,3-diphenylacetone make it an exceptionally versatile building block for constructing complex molecular architectures through enolate-driven reactions. The judicious choice between these two isomers, guided by an understanding of their inherent reactivity, is a critical step in the strategic design and successful execution of a synthetic route.

References

A Comparative Guide to the Synthesis of Tetraphenylcyclopentadienone: An Evaluation of Alternative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Tetraphenylcyclopentadienone, often referred to as "tetracyclone," is a highly versatile and stable building block in organic synthesis. Its deep purple to black crystalline structure is indicative of a highly conjugated π-electron system, making it an object of both synthetic and theoretical interest.[1][2] A cornerstone of its utility lies in its role as a reactive diene in Diels-Alder reactions, providing a pathway to complex polycyclic and heterocyclic aromatic compounds, such as 1,2,3,4-tetraphenylnaphthalene and hexaphenylbenzene.[1]

The classical synthesis of tetraphenylcyclopentadienone is a robust and widely taught procedure involving a base-catalyzed double aldol condensation.[1][3][4] This guide provides an in-depth comparison of the conventional synthetic methodology with a prominent, modern alternative. We will delve into the mechanistic underpinnings, present detailed experimental protocols, and offer a quantitative comparison to assist researchers in selecting the optimal approach for their laboratory needs.

A critical point of clarification for this synthesis is the identity of the ketone reagent. The standard, effective procedure utilizes the reaction between benzil and 1,3-diphenylacetone (also known as dibenzyl ketone). This specific isomer is crucial due to the presence of acidic α-hydrogens flanked by the carbonyl group and a phenyl group, which are essential for the requisite enolate formation under basic conditions.

The Core Reaction: A Double Aldol Condensation

The synthesis of tetraphenylcyclopentadienone is a classic example of a crossed aldol condensation, specifically a Claisen-Schmidt condensation, which involves the reaction of a ketone with an aryl aldehyde or, in this case, a diketone.[5][6] The reaction proceeds via two sequential aldol additions followed by dehydration steps.

The mechanism, catalyzed by a base such as potassium hydroxide (KOH), begins with the deprotonation of 1,3-diphenylacetone at one of its α-carbons.[7] The resulting enolate ion acts as a nucleophile, attacking one of the carbonyl carbons of benzil. The subsequent intermediate undergoes an intramolecular aldol addition and dehydration to form the five-membered, conjugated ring system of tetraphenylcyclopentadienone.[8][9]

Aldol_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Cyclization & Dehydration Dibenzyl_Ketone 1,3-Diphenylacetone Enolate Enolate Ion Dibenzyl_Ketone->Enolate Deprotonation Base Base (e.g., OH⁻) Enolate_2 Enolate Ion Benzil Benzil Intermediate_1 Alkoxide Intermediate Benzil->Intermediate_1 Intermediate_2 Intramolecular Aldol Adduct Intermediate_1->Intermediate_2 Proton Transfer & Cyclization Enolate_2->Benzil Attack on Carbonyl Product Tetraphenylcyclopentadienone Intermediate_2->Product Dehydration (-2H₂O)

Caption: Mechanism of base-catalyzed synthesis of tetraphenylcyclopentadienone.

Comparative Analysis of Synthetic Methodologies

While the fundamental reagents of benzil and 1,3-diphenylacetone remain constant, the conditions under which they react can be significantly altered to improve efficiency. Here, we compare the traditional reflux heating method with a modern microwave-assisted approach.

ParameterConventional Reflux MethodMicrowave-Assisted Method
Reaction Time 15 - 30 minutes1 - 2 minutes
Catalyst Potassium Hydroxide (KOH)Potassium Hydroxide (KOH)
Solvent EthanolPolyethylene Glycol (PEG-400) or Ethanol
Temperature Reflux (approx. 78 °C in Ethanol)Not explicitly stated, microwave irradiation at 150W
Reported Yield 62% - 96%~82%

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis.[4]

The data clearly indicates that while both methods produce high yields, the microwave-assisted synthesis offers a dramatic reduction in reaction time.[4] This acceleration is a hallmark of microwave chemistry, attributed to efficient and rapid heating of the polar solvent and reactants.[4] The use of a high-boiling, recyclable solvent like PEG-400 in some microwave protocols also aligns with the principles of green chemistry by minimizing volatile organic compound (VOC) emissions.[4]

Workflow_Comparison cluster_conventional Conventional Method cluster_microwave Microwave-Assisted Method C_Start Mix Reagents & Solvent in Round-Bottom Flask C_Heat Heat to Reflux (15-30 min) C_Start->C_Heat C_Cool Cool to Room Temp, then Ice Bath C_Heat->C_Cool C_Filter Vacuum Filtration C_Cool->C_Filter C_Wash Wash with Cold Ethanol C_Filter->C_Wash C_Dry Dry Product C_Wash->C_Dry Final_Product Final_Product C_Dry->Final_Product Tetraphenylcyclopentadienone M_Start Mix Reagents & Solvent in Microwave Vial M_Heat Irradiate with Microwaves (1-2 min) M_Start->M_Heat M_Cool Cool to Room Temp, then Ice Bath M_Heat->M_Cool M_Filter Vacuum Filtration M_Cool->M_Filter M_Wash Wash with Cold Ethanol M_Filter->M_Wash M_Dry Dry Product M_Wash->M_Dry M_Dry->Final_Product Tetraphenylcyclopentadienone

Caption: Workflow comparison of conventional vs. microwave-assisted synthesis.

Experimental Protocols

Protocol 1: Conventional Synthesis via Reflux

This procedure is adapted from established methods and is known for its reliability and high yield.[10][11]

Materials:

  • Benzil (0.1 mol, 21 g)[4]

  • 1,3-Diphenylacetone (0.1 mol, 21 g)[4]

  • 95% Ethanol (150 mL)[4]

  • Potassium Hydroxide (KOH) (3 g)[4]

  • Ethanol (for KOH solution) (15 mL)[4]

  • 500-mL round-bottomed flask

  • Reflux condenser

Procedure:

  • In a 500-mL round-bottomed flask, dissolve 21 g of benzil and 21 g of 1,3-diphenylacetone in 150 mL of hot 95% ethanol.[4][10]

  • While the solution is near its boiling point, prepare a solution of 3 g of potassium hydroxide in 15 mL of ethanol.

  • Slowly add the ethanolic KOH solution through the reflux condenser into the flask.[10]

  • A deep purple color should develop rapidly, and the product may begin to crystallize.

  • Heat the mixture to a gentle reflux for 15 minutes to ensure the reaction goes to completion.[11]

  • Allow the mixture to cool slowly to room temperature, then chill it in an ice bath to maximize crystallization.[11][12]

  • Collect the dark crystalline product by vacuum filtration and wash the crystals with three small portions of ice-cold 95% ethanol to remove any soluble impurities.[10][11]

  • The product is typically of high purity, but can be recrystallized from a mixture of ethanol and benzene if necessary.[10] The expected melting point is 219-220 °C.[1]

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time, making it ideal for rapid synthesis and high-throughput applications.[4]

Materials:

  • Benzil (5 mmol)

  • 1,3-Diphenylacetone (5 mmol)[4]

  • Potassium Hydroxide (catalytic amount)

  • Polyethylene Glycol (PEG-400) (1 mL)[4]

  • Microwave synthesis vial

  • Stir bar

Procedure:

  • In a microwave synthesis vial, combine benzil (5 mmol), 1,3-diphenylacetone (5 mmol), a catalytic amount of potassium hydroxide, and 1 mL of PEG-400.

  • Add a magnetic stir bar to the vial and cap it securely.

  • Place the vial in a microwave reactor and irradiate the mixture at 150 W for 1-2 minutes with stirring.[4]

  • After irradiation, allow the vial to cool to room temperature. A dark solid should have formed.

  • Add a small amount of cold ethanol to the vial, and break up the solid.

  • Collect the product by vacuum filtration, washing with cold ethanol to remove the PEG-400 and any unreacted starting materials.

  • Dry the product. The expected yield is approximately 82%.[4]

Conclusion and Recommendations

The synthesis of tetraphenylcyclopentadienone from benzil and 1,3-diphenylacetone is a highly efficient transformation. While no direct "alternative reagents" are commonly employed to replace the core components for this specific product, methodologies can be adapted to suit different laboratory constraints and philosophies.

  • Conventional Reflux Method: This remains the gold standard for reliability and achieving very high yields. It is well-documented and does not require specialized equipment, making it accessible for any standard organic chemistry laboratory. Its primary drawback is the longer reaction time compared to modern alternatives.

  • Microwave-Assisted Method: This approach is superior in terms of speed and efficiency, aligning with the principles of green chemistry by drastically reducing energy consumption and reaction time.[4] It is the recommended method for researchers with access to a microwave reactor, particularly for rapid analogue synthesis or methods development.

The choice between these methods will ultimately depend on the researcher's priorities, balancing the need for speed and efficiency against equipment availability and the established robustness of the traditional protocol.

References

A Comparative Guide to the Synthetic Routes of 1,1-Diphenylacetone: An Analysis of Yield and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the production of ketones is a cornerstone, with 1,1-diphenylacetone serving as a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The efficiency of its synthesis is paramount, directly impacting the economic and environmental viability of its downstream applications. This guide provides a comparative analysis of prevalent synthetic routes to this compound, with a focus on reaction yields, mechanistic underpinnings, and practical considerations for laboratory and potential scale-up operations. The methodologies discussed herein are supported by experimental data from established literature, offering researchers and process chemists a comprehensive resource for informed decision-making.

Route 1: Friedel-Crafts Acylation of Benzene with Phenylacetyl Chloride

The Friedel-Crafts acylation is a classic and direct method for forming carbon-carbon bonds to an aromatic ring. In this approach, benzene is acylated using phenylacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to produce the target ketone.

Mechanistic Insight

The reaction proceeds via the formation of an acylium ion intermediate. The Lewis acid catalyst coordinates to the chlorine atom of the phenylacetyl chloride, making the carbonyl carbon more electrophilic and facilitating the departure of the chloride to form the acylium ion. This potent electrophile is then attacked by the electron-rich benzene ring, leading to the formation of a sigma complex (arenium ion). The subsequent deprotonation of the arenium ion by the [AlCl₄]⁻ complex re-establishes aromaticity and yields this compound, with the regeneration of the catalyst and the formation of HCl as a byproduct.

Friedel_Crafts_Acylation Benzene Benzene SigmaComplex Sigma Complex (Arenium Ion) Benzene->SigmaComplex + Acylium Ion PhenylacetylChloride Phenylacetyl Chloride AcyliumIon Acylium Ion Intermediate PhenylacetylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AcyliumIon->SigmaComplex Product This compound SigmaComplex->Product - H⁺ HCl HCl

Figure 1: Workflow for Friedel-Crafts Acylation.

Experimental Protocol
  • To a stirred solution of anhydrous aluminum chloride (1.2 equivalents) in an excess of dry benzene (acting as both solvent and reactant) at 0-5 °C, a solution of phenylacetyl chloride (1.0 equivalent) in dry benzene is added dropwise.

  • The reaction mixture is stirred at room temperature for 2-4 hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid.

  • The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization from ethanol or by column chromatography.

Yield and Practical Considerations

The reported yields for this method typically range from 60-70% . A significant drawback of this route is the potential for side reactions. Since the product, this compound, contains an activated benzene ring, it can undergo a second acylation, leading to the formation of di-acylated byproducts and reducing the overall yield of the desired product. The use of a large excess of benzene helps to minimize this side reaction by statistical probability. Furthermore, the reaction requires strictly anhydrous conditions, and the workup involves handling corrosive HCl. The disposal of the aluminum-containing aqueous waste also presents an environmental consideration.

Route 2: Phenylacetonitrile Grignard Addition and Hydrolysis

This two-step route involves the reaction of phenylacetonitrile with a phenylmagnesium halide Grignard reagent, followed by acidic hydrolysis of the resulting imine intermediate.

Mechanistic Insight

The first step is a nucleophilic addition of the phenyl Grignard reagent to the carbon atom of the nitrile group in phenylacetonitrile. This forms a magnesium salt of an imine. In the second step, this intermediate is subjected to acidic hydrolysis. The imine is protonated, making it susceptible to nucleophilic attack by water. The resulting carbinolamine is unstable and eliminates ammonia to yield the final ketone product, this compound.

Grignard_Synthesis Phenylacetonitrile Phenylacetonitrile ImineIntermediate Imine Intermediate (Mg Salt) Phenylacetonitrile->ImineIntermediate + PhenylMgBr PhenylMgBr Phenylmagnesium Bromide PhenylMgBr->ImineIntermediate Product This compound ImineIntermediate->Product + H₃O⁺ AcidHydrolysis Acidic Hydrolysis (H₃O⁺) AcidHydrolysis->Product

Figure 2: Phenylacetonitrile Grignard Addition Workflow.

Experimental Protocol
  • A solution of phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether.

  • To this Grignard reagent, a solution of phenylacetonitrile in anhydrous diethyl ether is added dropwise at 0 °C.

  • The reaction mixture is then refluxed for 2-3 hours.

  • After cooling, the mixture is hydrolyzed by carefully adding it to a stirred mixture of ice and concentrated sulfuric acid.

  • The ether layer is separated, and the aqueous layer is extracted with ether.

  • The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by vacuum distillation or recrystallization.

Yield and Practical Considerations

This method can provide good to excellent yields, often in the range of 80-90% . It avoids the issue of poly-acylation seen in the Friedel-Crafts route. However, the preparation and handling of Grignard reagents require strict anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by moisture or oxygen. The starting materials, particularly phenylacetonitrile, are toxic and require careful handling.

Route 3: Rearrangement of 1,2-epoxy-1,1-diphenylpropane

This route involves the synthesis of an epoxide, 1,2-epoxy-1,1-diphenylpropane, followed by a Lewis acid-catalyzed rearrangement to form this compound.

Mechanistic Insight

The key step is the rearrangement of the epoxide. The Lewis acid (e.g., BF₃·OEt₂) coordinates to the oxygen atom of the epoxide ring, activating it for ring-opening. The ring-opening is directed to form the more stable tertiary carbocation. A subsequent 1,2-hydride shift occurs, which is a concerted process with the formation of the carbonyl group, leading to the thermodynamically stable ketone product.

Epoxide_Rearrangement Epoxide 1,2-epoxy-1,1-diphenylpropane Carbocation Carbocation Intermediate Epoxide->Carbocation + Lewis Acid LewisAcid Lewis Acid (e.g., BF₃·OEt₂) LewisAcid->Carbocation Product This compound Carbocation->Product Rearrangement HydrideShift 1,2-Hydride Shift HydrideShift->Product

Figure 3: Epoxide Rearrangement Pathway.

Experimental Protocol
  • The starting epoxide, 1,2-epoxy-1,1-diphenylpropane, is first synthesized, for example, by the reaction of 1,1-diphenylethylene with a peroxy acid like m-CPBA.

  • The isolated epoxide is dissolved in an aprotic solvent such as dichloromethane.

  • A catalytic amount of a Lewis acid, like boron trifluoride etherate (BF₃·OEt₂), is added at a low temperature (e.g., 0 °C).

  • The reaction is stirred for a short period (typically 30-60 minutes) and monitored by TLC.

  • The reaction is quenched with an aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried, and concentrated.

  • Purification is achieved through column chromatography or recrystallization.

Yield and Practical Considerations

The rearrangement step itself is often very high-yielding, frequently exceeding 90% . The overall yield of the two-step process (epoxidation followed by rearrangement) is dependent on the efficiency of the epoxidation step. This route offers high selectivity and yield for the rearrangement step. However, it is a multi-step synthesis, which can be less atom-economical. The handling of peroxy acids for the epoxidation step requires care due to their potential for detonation.

Comparative Summary of Synthetic Routes

Route Starting Materials Typical Yield Advantages Disadvantages
1. Friedel-Crafts Acylation Benzene, Phenylacetyl chloride, AlCl₃60-70%Direct, one-step reaction.Risk of poly-acylation, requires anhydrous conditions, corrosive workup, waste disposal issues.
2. Grignard Addition Phenylacetonitrile, Bromobenzene, Mg80-90%High yield, avoids poly-substitution.Requires strict anhydrous and inert conditions, toxic starting materials.
3. Epoxide Rearrangement 1,1-Diphenylethylene, Peroxy acid, Lewis acid>90% (for rearrangement step)High yield and selectivity in the rearrangement step.Multi-step process, handling of potentially explosive peroxy acids.

Conclusion

The choice of synthetic route to this compound is a trade-off between yield, operational simplicity, safety, and cost.

  • The Friedel-Crafts acylation is a direct, one-pot reaction but suffers from moderate yields and the potential for side reactions, making it less ideal for high-purity applications without careful optimization.

  • The Grignard addition to phenylacetonitrile offers a significant improvement in yield and is a reliable method for laboratory-scale synthesis, provided that the necessary precautions for handling air- and moisture-sensitive reagents are taken.

  • The epoxide rearrangement route provides the highest yield for the key transformation step and is an elegant synthetic strategy. However, the overall efficiency is dependent on the preceding epoxidation step, and the handling of peroxy acids requires specific safety protocols.

For researchers prioritizing high yields and product purity, the Grignard route presents a compelling option. For applications where operational simplicity is key and moderate yields are acceptable, the Friedel-Crafts acylation may suffice. The epoxide rearrangement route is best suited for scenarios where a multi-step synthesis is feasible and high selectivity is the primary goal. Ultimately, the optimal route will depend on the specific requirements of the research or development project, including scale, available equipment, and safety infrastructure.

A Comparative Guide to Lewis Acid Catalysts for the Synthesis of 1,1-Diphenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of 1,1-diphenylacetone, a key intermediate in various organic syntheses, is predominantly achieved through Friedel-Crafts acylation reactions. The choice of a Lewis acid catalyst is paramount in these reactions, directly influencing yield, selectivity, and overall efficiency.[1] This guide provides a comprehensive comparison of various Lewis acid catalysts for this synthesis, offering insights into their mechanisms, practical applications, and performance, supported by experimental data.

The Role of Lewis Acids in this compound Synthesis

The synthesis of this compound typically involves the reaction of benzene with α-phenyl-α-chloroacetone or a similar acylating agent. The Lewis acid catalyst plays a crucial role by activating the acylating agent, thereby facilitating the electrophilic aromatic substitution on the benzene ring.[2][3] The general mechanism involves the formation of a highly reactive acylium ion, which is then attacked by the electron-rich aromatic ring.[4][5]

The effectiveness of a Lewis acid is determined by its ability to accept an electron pair, which in turn dictates its catalytic activity. Stronger Lewis acids generally lead to higher reaction rates but may also promote undesirable side reactions.[6] Conversely, milder Lewis acids can offer better selectivity, particularly for sensitive substrates.[1]

Comparison of Common Lewis Acid Catalysts

A variety of Lewis acids have been employed for the synthesis of this compound and related aryl ketones. The most common include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂).[1] More recently, alternative and "greener" catalysts, such as metal triflates and solid acids, have gained attention due to their reduced environmental impact and potential for recyclability.[3][7]

CatalystTypical ConditionsYield (%)AdvantagesDisadvantages
Aluminum Chloride (AlCl₃) Anhydrous benzene, refluxHighHigh reactivity, readily available, cost-effectiveOften required in stoichiometric amounts, moisture sensitive, can promote polyalkylation and rearrangements, harsh workup
Ferric Chloride (FeCl₃) Dichloromethane, room temp.Good to HighLess corrosive than AlCl₃, effective for a range of substratesCan be less reactive than AlCl₃, moisture sensitive
Zinc Chloride (ZnCl₂) Neat or in solvent, elevated temp.Moderate to GoodMilder catalyst, suitable for sensitive substrates, can be more selectiveLower reactivity, may require higher temperatures and longer reaction times
Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) Organic or aqueous media, mild temp.HighWater-stable, recyclable, highly active in catalytic amountsHigher cost compared to traditional Lewis acids
Solid Acids (e.g., Zeolites, Sulfated Zirconia) Solvent-free or in non-polar solvents, high temp.GoodRecyclable, environmentally friendly, easy separationMay require higher temperatures, potential for lower activity

Note: Yields are indicative and can vary significantly based on specific reaction conditions and substrates.

Mechanistic Insights and Experimental Considerations

The choice of catalyst should be guided by the specific requirements of the synthesis. For robust, large-scale production where cost is a primary concern, AlCl₃ remains a viable option, despite its drawbacks.[8] An established procedure involves the dropwise addition of a benzene solution of α-bromo-α-phenylacetone to a boiling mixture of anhydrous aluminum chloride in benzene.[8]

FeCl₃ offers a good balance of reactivity and handling, making it a suitable alternative to AlCl₃ in many cases.[9] Its milder nature can sometimes lead to cleaner reactions with fewer byproducts.

ZnCl₂ is the catalyst of choice when dealing with substrates that are sensitive to strong Lewis acids.[10][11] While it may require more forcing conditions, the increased selectivity can be a significant advantage.[12]

Modern catalysts like lanthanide triflates represent a significant advancement, offering high catalytic activity in small quantities and the ability to be recycled.[13][14] Their stability in water also opens up possibilities for more environmentally friendly aqueous reaction media.[15][16]

Solid acids are at the forefront of green chemistry, providing a recyclable and easily separable catalytic system.[17] While their application in this compound synthesis is less documented, their success in other Friedel-Crafts acylations suggests they are a promising area for future research.

Experimental Workflow and Protocol

A systematic approach is essential for optimizing the synthesis of this compound. The following workflow and protocol provide a general framework for catalyst screening and reaction optimization.

G cluster_0 Catalyst Selection & Screening cluster_1 Reaction Optimization cluster_2 Workup & Purification A Select a range of Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) B Perform small-scale trial reactions under consistent conditions A->B C Analyze yield and purity (e.g., via GC-MS, NMR) B->C D Select the most promising catalyst C->D E Optimize reaction parameters (temperature, time, solvent, stoichiometry) D->E F Scale up the reaction E->F G Quench reaction and separate organic layer F->G H Wash, dry, and concentrate the organic phase G->H I Purify the product (e.g., distillation, recrystallization) H->I

Figure 1: A generalized experimental workflow for catalyst comparison and optimization.

Representative Experimental Protocol: Synthesis of this compound using Aluminum Chloride

This protocol is adapted from a literature procedure.[8]

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry, thiophene-free benzene

  • α-Bromo-α-phenylacetone

  • Concentrated hydrochloric acid

  • Ice

  • Ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place anhydrous aluminum chloride (0.56 mole) and dry benzene (150 ml).

  • Heat the mixture to a gentle boil using a steam bath while stirring.

  • Add a solution of α-bromo-α-phenylacetone in dry benzene dropwise from the separatory funnel over 1 hour.

  • After the addition is complete, continue heating the reaction mixture at boiling for an additional hour.

  • Cool the reaction mixture and pour it with stirring onto a mixture of crushed ice (500 g) and concentrated hydrochloric acid (100 ml).

  • Separate the benzene layer and extract the aqueous layer with ether.

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution.

  • Dry the organic solution over anhydrous sodium sulfate and evaporate the solvents.

  • The crude product can be purified by vacuum distillation.

Conclusion

The selection of a Lewis acid catalyst is a critical decision in the synthesis of this compound. While traditional catalysts like AlCl₃ are effective and economical, they come with significant environmental and handling drawbacks. Modern alternatives, including metal triflates and solid acids, offer greener and often more efficient routes. A thorough evaluation of the reaction parameters and catalyst performance, as outlined in this guide, is crucial for developing a robust and optimized synthetic procedure tailored to the specific needs of the researcher. The continued development of novel catalytic systems promises to further enhance the efficiency and sustainability of this important chemical transformation.

References

A Comparative Guide to the Efficacy of 1,1-Diphenylacetone and Benzophenone as Photosensitizers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of photochemistry and photobiology, the selection of an appropriate photosensitizer is paramount to the success of light-driven reactions. Benzophenone has long been a benchmark, a workhorse molecule prized for its high efficiency in initiating photochemical processes. However, the exploration of alternative photosensitizers is a continuous pursuit, driven by the need for tailored photophysical properties and improved performance in specific applications. This guide provides an in-depth technical comparison of 1,1-diphenylacetone and the industry-standard benzophenone, offering experimental data and mechanistic insights to inform your research and development endeavors.

The Foundation: Understanding Photosensitization

Photosensitization is a process where a molecule, the photosensitizer, absorbs light and transfers the absorbed energy to another molecule, which then undergoes a chemical reaction. The efficacy of a photosensitizer is largely dictated by its ability to efficiently populate a long-lived excited triplet state through a process called intersystem crossing (ISC). This triplet state possesses the necessary energy and lifetime to interact with and activate other molecules.

The overall process can be visualized as follows:

G S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption (hν) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence / Non-radiative decay Reactant Reactant Molecule T1->Reactant Energy Transfer Product Product Reactant->Product

Figure 1: Jablonski diagram illustrating the key steps in photosensitization.

Head-to-Head Comparison: this compound vs. Benzophenone

While both this compound and benzophenone are aromatic ketones capable of acting as photosensitizers, their structural differences lead to distinct photochemical behaviors.[1]

Photophysical PropertyThis compoundBenzophenone
Molar Mass ( g/mol ) 210.27182.22
UV Absorption Max (λmax) ~258 nm~250 nm, ~340 nm
Intersystem Crossing Quantum Yield (Φ_isc) Not widely reported, expected to be high~1.0
Triplet Energy (E_T) Not widely reported~69 kcal/mol
Triplet State Lifetime (τ_T) Not widely reportedMicroseconds to milliseconds (solvent dependent)

Note: Quantitative photophysical data for this compound in solution is not as extensively documented as for benzophenone. The values for benzophenone are well-established in the scientific literature.

Mechanistic Insights: A Deeper Dive into Photochemical Pathways

The primary photochemical reactions of ketones like this compound and benzophenone are the Norrish Type I and Type II reactions.[2] These reactions dictate the fate of the excited state and, consequently, the efficiency of energy transfer to a substrate.

Norrish Type I Reaction (α-Cleavage): This reaction involves the homolytic cleavage of the bond between the carbonyl group and an adjacent carbon atom, forming two radical intermediates.[2]

G Ketone R-C(=O)-R' ExcitedKetone [R-C(=O)-R']* Ketone->ExcitedKetone Radicals R-C•=O + •R' ExcitedKetone->Radicals α-Cleavage

Figure 2: Generalized Norrish Type I reaction pathway.

For this compound, the α-cleavage would lead to a diphenylmethyl radical and an acetyl radical. The stability of the diphenylmethyl radical could make this a favorable pathway.

Norrish Type II Reaction: This intramolecular reaction occurs in ketones with a hydrogen atom on the γ-carbon. It involves the abstraction of this hydrogen by the excited carbonyl group, leading to the formation of a 1,4-biradical. This biradical can then undergo cleavage to form an enol and an alkene, or cyclize to form a cyclobutanol.[2] this compound, lacking a γ-hydrogen, is not expected to undergo a classical Norrish Type II reaction.

Benzophenone, on the other hand, is known for its high efficiency in intermolecular hydrogen abstraction from a suitable donor molecule, a process that is mechanistically similar to the initial step of the Norrish Type II reaction. This is a key reason for its widespread use as a photosensitizer.

Experimental Protocols: Evaluating Photosensitizer Efficacy

A robust comparison of photosensitizer efficacy relies on standardized experimental protocols. Laser flash photolysis is a powerful technique to study the properties of transient species like triplet states.

Experimental Workflow: Laser Flash Photolysis

G cluster_0 Sample Preparation cluster_1 Laser Flash Photolysis cluster_2 Data Analysis Solution Prepare solution of photosensitizer in appropriate solvent Degas Degas solution to remove oxygen Solution->Degas Excite Excite sample with a short laser pulse (e.g., 355 nm) Degas->Excite Probe Monitor changes in absorbance with a probe light source Excite->Probe Detect Detect transmitted probe light with a fast detector Probe->Detect TransientSpectrum Record transient absorption spectrum Detect->TransientSpectrum DecayKinetics Measure decay kinetics of the transient species TransientSpectrum->DecayKinetics Calculate Calculate triplet lifetime (τ_T) and quantum yields DecayKinetics->Calculate

Figure 3: A typical workflow for evaluating photosensitizer properties using laser flash photolysis.

Step-by-Step Protocol for Determining Triplet Quantum Yield (Φ_T)

The triplet quantum yield can be determined using a comparative method with a well-characterized standard, such as benzophenone.

  • Prepare Solutions: Prepare optically matched solutions of the sample (this compound) and the standard (benzophenone) in the desired solvent (e.g., acetonitrile). The absorbance of both solutions should be identical at the excitation wavelength.

  • Laser Flash Photolysis: Excite both solutions with a laser pulse at a wavelength where both compounds absorb (e.g., 355 nm).

  • Measure Transient Absorbance: Measure the maximum transient absorbance (ΔOD) of the triplet state for both the sample and the standard at their respective absorption maxima.

  • Calculate Triplet Quantum Yield: The triplet quantum yield of the sample (Φ_T,sample) can be calculated using the following equation:

    Φ_T,sample = Φ_T,standard * (ΔOD_sample / ΔOD_standard) * (ε_T,standard / ε_T,sample)

    Where:

    • Φ_T,standard is the known triplet quantum yield of the standard.

    • ΔOD_sample and ΔOD_standard are the maximum transient absorbances of the sample and standard, respectively.

    • ε_T,sample and ε_T,standard are the molar extinction coefficients of the triplet states of the sample and standard, respectively.

Concluding Remarks for the Senior Application Scientist

While benzophenone remains a highly effective and well-characterized photosensitizer, this compound presents itself as a viable alternative with its own set of photochemical properties.[1] The primary photochemical pathway for this compound is likely the Norrish Type I cleavage, which can be a desirable feature in applications where radical initiation is the goal.

The key takeaway for researchers is the critical need for thorough photophysical characterization of any potential photosensitizer. While the literature provides a strong foundation for understanding benzophenone, the quantitative data for this compound is less abundant. The experimental protocols outlined in this guide provide a clear path for obtaining this crucial data, enabling a direct and meaningful comparison of efficacy.

For drug development professionals, the choice of a photosensitizer can have profound implications for the efficacy and safety of photodynamic therapies. Understanding the mechanistic nuances of each candidate molecule is essential. The potential for this compound to generate a different profile of reactive species compared to benzophenone could be an avenue for developing novel therapeutic strategies.

Ultimately, the selection between this compound and benzophenone will depend on the specific requirements of the application. This guide serves as a foundational resource to aid in making an informed decision, grounded in the principles of photochemistry and supported by a framework for rigorous experimental evaluation.

References

A Senior Application Scientist's Guide to Spectroscopic Purity Determination of Synthesized 1,1-Diphenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical synthesis and drug development, the purity of a compound is not merely a number; it is the bedrock of reliable, reproducible, and safe research. 1,1-Diphenylacetone (CAS: 781-35-1), a versatile ketone intermediate in numerous organic syntheses, is a prime example where rigorous purity assessment is non-negotiable.[1][2] An impure starting material can compromise reaction yields, introduce unintended side products, and invalidate downstream biological or material science data.

This guide provides an in-depth comparison of key spectroscopic methods for determining the purity of newly synthesized this compound. We will move beyond procedural lists to explore the causality behind methodological choices, empowering you to not only identify impurities but also to understand their origin and select the most appropriate analytical tool for your needs.

Understanding the Context: Synthesis and Potential Impurities

To effectively hunt for impurities, one must first understand their likely origins. A common laboratory synthesis of this compound involves a Friedel-Crafts alkylation, where benzene is reacted with α-bromo-α-phenylacetone.[3][4] The latter is often prepared by brominating phenylacetone.

Given this pathway, potential impurities include:

  • Starting Materials: Phenylacetone, benzene, benzophenone, or acetone from alternative syntheses.[4][5]

  • Intermediates: α-bromo-α-phenylacetone.

  • Side-Products: Isomeric substitution products from the Friedel-Crafts reaction or products from self-condensation reactions.

  • Residual Solvents: Benzene, petroleum ether, diethyl ether, or ethanol used during the reaction and subsequent workup and recrystallization.[3][4][5]

Each of these potential contaminants has a unique spectroscopic signature. Our task is to select and apply methods that can resolve and identify these signatures distinctly from the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantification

NMR spectroscopy is the most powerful tool in this context, providing unequivocal structural confirmation and, when applied quantitatively (qNMR), a direct measure of purity against a certified standard.[6]

Expertise & Experience: Why NMR is Definitive

Unlike other methods that might identify a functional group or a molecular weight, NMR provides a detailed map of the entire carbon-hydrogen framework. Every unique proton and carbon atom in the this compound molecule—and in any impurity—gives rise to a distinct signal. The signal's position (chemical shift), splitting pattern, and intensity (integration) allow for precise structural elucidation and quantification.

¹H NMR Spectroscopy

The ¹H NMR spectrum of pure this compound is elegantly simple and serves as a primary fingerprint.

  • Expected Spectrum:

    • A multiplet for the 10 aromatic protons of the two phenyl rings.

    • A singlet for the single methine proton (-CH-).

    • A singlet for the three methyl protons (-CH₃).

  • Impurity Detection: The power of ¹H NMR lies in its ability to detect impurities even at low levels. For instance, residual phenylacetone would introduce a characteristic singlet for its -CH₂- group, which is absent in the final product. Residual solvents like benzene or ethanol would also present sharp, easily identifiable singlets or multiplets in well-defined regions of the spectrum.

¹³C NMR Spectroscopy

While ¹H NMR is often sufficient for purity assessment, ¹³C NMR provides confirmatory data on the carbon backbone. It is particularly useful for identifying isomeric impurities where the proton environments might be similar but the carbon environments differ.

  • Expected Spectrum: The spectrum should show distinct signals for the carbonyl carbon (C=O), the methine carbon (-CH-), the methyl carbon (-CH₃), and the unique carbons of the phenyl rings.

Table 1: Characteristic NMR Data for this compound in CDCl₃
Nucleus Expected Chemical Shift (ppm)
¹H (Protons)~ 7.20 - 7.40 (m, 10H, Aromatic)
~ 5.30 (s, 1H, Methine)
~ 2.20 (s, 3H, Methyl)
¹³C (Carbons)~ 206.0 (Carbonyl)
~ 138.0 (Aromatic C-ipso)
~ 129.0, 128.5, 127.0 (Aromatic C-H)
~ 62.0 (Methine)
~ 29.0 (Methyl)
(Note: Exact chemical shifts can vary slightly based on solvent and spectrometer frequency.)
Experimental Protocol: Quantitative ¹H NMR (qNMR)

This protocol provides a self-validating system for determining absolute purity.

  • Standard Preparation: Accurately weigh a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a vial. The standard must have a sharp singlet that does not overlap with any analyte signals.

  • Sample Preparation: Accurately weigh a sample of the synthesized this compound into the same vial.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum, ensuring a long relaxation delay (e.g., 5 times the longest T₁ value) to allow for full magnetization recovery. This is critical for accurate integration.

  • Purity Calculation: The purity is calculated by comparing the integral of a known proton signal from this compound (e.g., the 3H methyl singlet) to the integral of the known proton signal from the internal standard, accounting for their respective molecular weights and number of protons.

Caption: Workflow for quantitative NMR (qNMR) analysis.

Infrared (IR) Spectroscopy: The Rapid Functional Group Check

IR spectroscopy is an indispensable, rapid technique for confirming the presence of key functional groups and, by extension, the successful conversion of starting materials to the desired product.[7]

Expertise & Experience: Causality in IR Analysis

The synthesis of this compound involves the formation of a ketone. Therefore, the most critical diagnostic signal is the strong, sharp carbonyl (C=O) stretch. Its appearance, coupled with the disappearance of signals characteristic of the starting materials, provides immediate qualitative evidence of a successful reaction. For example, if an alcohol impurity were present, a broad O-H stretch would appear around 3200-3600 cm⁻¹, a region that should be clean in the pure product.

Table 2: Key IR Absorptions for this compound
Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O Stretch (Ketone)~ 1715 - 1725
C=C Stretch (Aromatic)~ 1600, ~1495, ~1450
C-H Stretch (sp²)~ 3000 - 3100
C-H Stretch (sp³)~ 2850 - 3000
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR has largely replaced traditional KBr pellets for its speed and simplicity.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract interfering signals from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio it against the background.

  • Analysis: Compare the resulting spectrum to a reference spectrum of pure this compound, paying close attention to the carbonyl region and the "fingerprint" region (below 1500 cm⁻¹) for unexpected peaks.

Caption: Streamlined workflow for ATR-IR analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Profiling Volatiles

Mass spectrometry provides the exact molecular weight of the compound, offering definitive proof of its elemental composition. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a formidable tool for separating and identifying volatile impurities.

Expertise & Experience: The Power of Fragmentation

While the molecular ion peak confirms the molecular weight, the fragmentation pattern provides a secondary fingerprint. For this compound, the most likely fragmentation is the loss of the acetyl group (•COCH₃), leading to a very stable diphenylmethyl cation. This results in a characteristic base peak in the spectrum.

Table 3: Expected Mass Spectrometry Data for this compound
Ion Expected m/z Value
[M]⁺ (Molecular Ion)210.1
[M - CH₃CO]⁺ (Base Peak)167.1
[C₆H₅]⁺ (Phenyl)77.1
(Note: Values are for the most abundant isotopes.)
Experimental Protocol: GC-MS for Impurity Profiling
  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume of the solution into the GC-MS instrument.

  • Separation: The sample is vaporized and travels through a GC column, which separates the components based on their boiling points and interactions with the column's stationary phase. This compound will have a specific retention time, while impurities will elute earlier or later.

  • Ionization & Detection: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are detected.

  • Analysis: The resulting chromatogram will show a major peak for this compound and smaller peaks for any impurities. The mass spectrum for each peak can be analyzed to identify the corresponding compound.

GCMS_Workflow Sample Dilute Sample in Solvent GC Gas Chromatograph (Separation by B.P.) Sample->GC Injection MS Mass Spectrometer (Ionization & Detection) GC->MS Elution Data Chromatogram & Mass Spectra MS->Data Analysis

Caption: Workflow for impurity analysis using GC-MS.

UV-Visible Spectroscopy: A Quantitative Tool for Routine Analysis

While not structurally informative like NMR, UV-Vis spectroscopy is a simple, rapid, and sensitive method for quantifying the concentration of a known compound, making it suitable for routine purity checks once the identity of the compound has been confirmed.[8]

Expertise & Experience: Leveraging Chromophores

This compound possesses two key chromophores—the aromatic phenyl rings and the carbonyl group—that absorb UV light.[8] Aromatic ketones typically exhibit a very strong absorption (π → π* transition) at shorter wavelengths and a much weaker, but still characteristic, absorption (n → π* transition) at longer wavelengths.[9] The intensity of this absorption, governed by the Beer-Lambert Law, is directly proportional to the concentration.

Table 4: Expected UV-Vis Absorption for this compound
Transition Approximate λₘₐₓ (nm)
π → π~ 250 - 260
n → π~ 280 - 300 (weak)
(Note: λₘₐₓ is highly solvent-dependent.)
Experimental Protocol: Purity via Calibration Curve
  • Standard Solutions: Prepare a series of standard solutions of a highly pure, reference sample of this compound at known concentrations in a UV-transparent solvent (e.g., ethanol or hexane).

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λₘₐₓ. Plot absorbance vs. concentration to generate a linear calibration curve.

  • Sample Preparation: Prepare a solution of the synthesized this compound with a precisely known mass dissolved in a precise volume of the same solvent.

  • Sample Measurement: Measure the absorbance of the synthesized sample.

  • Purity Calculation: Use the equation of the line from the calibration curve to determine the concentration of the sample solution. By comparing this measured concentration to the theoretical concentration (based on the mass weighed out), the purity can be calculated.

Caption: Quantitative analysis workflow using UV-Vis spectroscopy.

Comparative Summary and Final Recommendation

Each spectroscopic technique offers a unique lens through which to view the purity of synthesized this compound. The optimal approach is not to rely on a single method but to use them in a complementary fashion.

Table 5: Comparison of Spectroscopic Methods for Purity Analysis
Method Primary Use Strengths Weaknesses Expert Recommendation
NMR Structural Elucidation & QuantificationDefinitive structural information; quantitative (qNMR); highly sensitive to diverse impurities.Higher instrument cost; requires deuterated solvents.Essential. Use ¹H NMR for initial confirmation and qNMR for final, absolute purity determination.
IR Functional Group IdentificationRapid; low cost; excellent for confirming reaction success (e.g., C=O formation).Not quantitative; provides limited structural detail; less sensitive to non-polar impurities.Recommended. A quick, mandatory check post-synthesis and post-purification.
GC-MS Separation & Identification of VolatilesExcellent for separating complex mixtures; provides MW and fragmentation data for identification.Limited to thermally stable, volatile compounds; quantification can be complex.Highly Recommended. The best method for profiling residual solvents and volatile side-products.
UV-Vis Quantitative AnalysisSimple, fast, and sensitive for routine quantification of the main component.Not structurally specific; requires a pure reference standard; susceptible to interference from UV-active impurities.Situational. Useful for high-throughput screening or routine checks once a synthesis is optimized.

For researchers and drug development professionals, a comprehensive and trustworthy assessment of this compound purity is best achieved through a synergistic approach. ¹H NMR should be considered the primary tool for structural verification and purity assessment, ideally using the qNMR protocol for a definitive purity value. This should be complemented by GC-MS to profile for volatile impurities and residual solvents, and a quick ATR-IR spectrum to confirm the presence of the required ketone functionality as a rapid quality control check.

References

A Senior Application Scientist's Guide to the Synthesis of 1,1-Diphenylacetone: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and process chemist, the synthesis of 1,1-diphenylacetone, a key intermediate in the production of various pharmaceuticals and fine chemicals, presents a landscape of diverse methodologies. The selection of an optimal synthetic route is a critical decision, balancing considerations of yield, cost-effectiveness, safety, and environmental impact. This comprehensive guide provides an in-depth cost-benefit analysis of four prominent synthesis methods, offering the technical insights and field-proven expertise required for informed decision-making in a laboratory or production setting.

Introduction to this compound and its Synthetic Importance

This compound, with its characteristic diaryl ketone structure, serves as a valuable building block in organic synthesis. Its applications range from the preparation of anticonvulsant drugs to its use in the synthesis of specialized polymers and fragrances. The efficiency and economic viability of its production are therefore of paramount importance to the chemical and pharmaceutical industries. This guide will dissect four distinct synthetic pathways, providing a comparative analysis to aid in the selection of the most appropriate method for your specific needs.

Comparative Analysis of Synthesis Routes

The choice of a synthetic route is a multifactorial decision. The following sections will delve into the specifics of each method, but for a high-level overview, the table below summarizes the key quantitative data for our comparative analysis.

Synthesis RouteKey Starting Materials & ReagentsTypical Yield (%)Estimated Reagent Cost per Gram of Product ($)Reaction Time (hours)Key AdvantagesKey Disadvantages
Friedel-Crafts Reaction Phenylacetone, Bromine, Benzene, Aluminum Chloride53-57%[1]5 - 8~8 - 12Well-established, uses relatively common reagents.Use of hazardous materials (bromine, benzene), stoichiometric amounts of corrosive AlCl₃, moderate yield.
Meinwald Rearrangement 1,1-Diphenyl-1,2-propanediol, Rhenium(I) pentacarbonyl bromideUp to 99%15 - 25 (catalyst dependent)1 - 5High yield, catalytic method.High initial cost of the rhenium catalyst, limited industrial precedent.
Grignard Reaction Bromobenzene, Magnesium, Ethyl Acetate~60-70% (estimated)3 - 6~4 - 6Readily available and inexpensive starting materials, highly scalable.Highly exothermic and moisture-sensitive reaction, requires strict anhydrous conditions.
Pinacol Rearrangement 1,1-Diphenyl-1,2-propanediol, Sulfuric Acid~65-72% (analogous reaction)[2]2 - 42 - 4Inexpensive reagents, straightforward procedure.Use of concentrated acid, potential for side reactions.

In-Depth Analysis of Synthesis Methodologies

The Classic Approach: Friedel-Crafts Reaction

The Friedel-Crafts reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings. In this context, it involves the alkylation of benzene with an α-haloketone.

Causality of Experimental Choices: The synthesis begins with the α-bromination of phenylacetone. Bromine is a classic reagent for this transformation, proceeding via an enol or enolate intermediate. The subsequent Friedel-Crafts alkylation utilizes a strong Lewis acid, aluminum chloride, to generate a carbocationic intermediate from α-bromo-α-phenylacetone, which then undergoes electrophilic aromatic substitution with benzene.[1][3] Benzene serves as both the reactant and the solvent in many traditional procedures, maximizing the concentration of the aromatic substrate. The lengthy workup with hydrochloric acid is necessary to decompose the aluminum chloride-ketone complex.[1]

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Reaction [1]

  • Step 1: α-Bromination of Phenylacetone. In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve phenylacetone (0.276 mole) in 200 mL of dry, thiophene-free benzene. While stirring, add bromine (0.28 mole) dropwise over 1 hour. After the addition is complete, pass a stream of dry nitrogen through the solution for 3-6 hours to remove the generated hydrogen bromide.

  • Step 2: Friedel-Crafts Alkylation. In a separate flask, prepare a suspension of anhydrous aluminum chloride (0.56 mole) in 150 mL of dry benzene. Heat the mixture to a gentle reflux. Slowly add the benzene solution of α-bromo-α-phenylacetone from Step 1 to the refluxing suspension.

  • Step 3: Workup and Purification. After the addition is complete, continue refluxing for an additional hour. Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the benzene layer, and extract the aqueous layer with ether. Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution. Dry the organic solution over anhydrous sodium sulfate. Remove the solvents by distillation under reduced pressure. The crude product is then purified by recrystallization from petroleum ether.

Cost-Benefit Analysis:

  • Cost: This method utilizes relatively inexpensive starting materials. However, the use of stoichiometric amounts of aluminum chloride and the need for significant quantities of solvents for reaction and purification contribute to the overall cost.

  • Benefits: The procedure is well-documented and relies on common laboratory reagents and techniques.

  • Drawbacks: The use of highly toxic and carcinogenic benzene is a significant safety and environmental concern.[4] Bromine is also a hazardous and corrosive substance. The reaction generates a substantial amount of acidic aluminum-containing waste, which requires careful disposal.[1][5][6] The moderate yield is another limiting factor.

Logical Relationship Diagram: Friedel-Crafts Synthesis

G Phenylacetone Phenylacetone Bromo_Phenylacetone Bromo_Phenylacetone Phenylacetone->Bromo_Phenylacetone Br₂ Carbocation Carbocation Bromo_Phenylacetone->Carbocation AlCl₃ Product_Complex Product_Complex Carbocation->Product_Complex Substitution Benzene Benzene Benzene->Carbocation Electrophilic Attack Diphenylacetone Diphenylacetone Product_Complex->Diphenylacetone H₃O⁺ Workup

Caption: Workflow for the Friedel-Crafts synthesis of this compound.

The High-Yield Contender: Meinwald Rearrangement

The Meinwald rearrangement is a Lewis acid-catalyzed isomerization of epoxides to carbonyl compounds. This method offers a potentially more atom-economical and higher-yielding route to this compound.

Causality of Experimental Choices: This reaction proceeds via the coordination of the Lewis acidic rhenium catalyst to the oxygen atom of the epoxide (formed in situ or from a diol precursor), followed by a 1,2-hydride or aryl shift to generate the ketone. The use of a catalytic amount of a highly active metal complex like rhenium(I) pentacarbonyl bromide can lead to very high yields under relatively mild conditions. The inert atmosphere is crucial to prevent the deactivation of the catalyst.

Experimental Protocol: Synthesis of this compound via Meinwald Rearrangement (Adapted from a general procedure)

  • Step 1: Reaction Setup. In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 1,1-diphenyl-1,2-propanediol (1 mmol) and rhenium(I) pentacarbonyl bromide (5 mol%).

  • Step 2: Reaction. Add 5 mL of an anhydrous solvent such as monoethylene glycol diethyl ether. Heat the reaction mixture to 80°C and stir for 1-5 hours, monitoring the reaction progress by TLC.

  • Step 3: Workup and Purification. Upon completion, cool the reaction to room temperature and quench with water. Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Cost-Benefit Analysis:

  • Cost: The primary cost driver for this method is the rhenium catalyst, which is significantly more expensive than the reagents used in the other methods.[7] The starting diol is also a specialty chemical.[8]

  • Benefits: The exceptionally high reported yield (up to 99%) is a major advantage, potentially offsetting the high catalyst cost, especially if the catalyst can be recycled. The reaction conditions are relatively mild.

  • Drawbacks: The high cost and limited availability of the rhenium catalyst may be prohibitive for large-scale synthesis. While rhenium is reported to have low toxicity, proper handling and disposal of heavy metal catalysts are always a concern.[9] The scalability of this specific reaction for this compound synthesis on an industrial level is not well-established.

Reaction Mechanism Diagram: Meinwald Rearrangement

G Diol Diol Epoxide Epoxide Diol->Epoxide [Re] Catalyst Carbocation Carbocation Epoxide->Carbocation Ring Opening Diphenylacetone Diphenylacetone Carbocation->Diphenylacetone 1,2-Hydride Shift

Caption: Simplified mechanism of the Meinwald rearrangement.

The Scalable Workhorse: Grignard Reaction

The Grignard reaction is a powerful and versatile tool for forming carbon-carbon bonds and is widely employed in industrial settings due to its scalability and the use of relatively inexpensive starting materials.

Causality of Experimental Choices: This synthetic approach involves the initial formation of a Grignard reagent, phenylmagnesium bromide, from bromobenzene and magnesium turnings in an anhydrous ether solvent. This highly nucleophilic organometallic species then attacks the electrophilic carbonyl carbon of ethyl acetate. A second equivalent of the Grignard reagent reacts with the initially formed ketone intermediate to yield a tertiary alcohol after acidic workup. This alcohol can then be oxidized to the desired this compound. Strict anhydrous conditions are paramount as Grignard reagents are highly basic and will be quenched by even trace amounts of water.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

  • Step 1: Preparation of Phenylmagnesium Bromide. In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings (1.1 atoms). Add a small amount of a solution of bromobenzene (1.15 moles) in anhydrous diethyl ether. Initiate the reaction (a small crystal of iodine may be needed). Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional 30 minutes.

  • Step 2: Reaction with Ethyl Acetate. Cool the Grignard reagent in an ice bath. Slowly add a solution of dry ethyl acetate (0.5 mole) in anhydrous diethyl ether. After the addition, remove the ice bath and stir for 30 minutes.

  • Step 3: Formation and Oxidation of the Tertiary Alcohol. Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. Separate the ether layer and extract the aqueous layer with ether. Dry the combined organic layers over anhydrous sodium sulfate. After solvent removal, the crude 1,1-diphenyl-2-propanol is obtained. This intermediate can then be oxidized to this compound using a suitable oxidizing agent (e.g., PCC, Swern oxidation, or Jones oxidation).

  • Step 4: Purification. The final product is purified by distillation under reduced pressure or column chromatography.

Cost-Benefit Analysis:

  • Cost: The starting materials for this synthesis, bromobenzene, magnesium, and ethyl acetate, are all commodity chemicals with low cost.[10] This makes the Grignard route economically attractive.

  • Benefits: The reaction is highly scalable and is a workhorse in the chemical industry. Continuous flow processes are being developed to further enhance the safety and efficiency of Grignard reactions on a large scale.

  • Drawbacks: Grignard reactions are highly exothermic and can be difficult to control on a large scale, posing a significant fire hazard. The reagents are extremely sensitive to moisture and air, requiring stringent anhydrous and inert atmosphere techniques. The multi-step nature of this route (Grignard reaction followed by oxidation) can lower the overall yield.

Workflow Diagram: Grignard Synthesis

G Bromobenzene_Mg Bromobenzene_Mg Phenylmagnesium_Bromide Phenylmagnesium_Bromide Bromobenzene_Mg->Phenylmagnesium_Bromide Anhydrous Ether Tertiary_Alkoxide Tertiary_Alkoxide Phenylmagnesium_Bromide->Tertiary_Alkoxide Ethyl Acetate (2 eq.) Tertiary_Alcohol Tertiary_Alcohol Tertiary_Alkoxide->Tertiary_Alcohol H₃O⁺ Workup Diphenylacetone Diphenylacetone Tertiary_Alcohol->Diphenylacetone Oxidation

Caption: Synthesis of this compound via the Grignard reaction.

The Rearrangement Route: Pinacol Rearrangement

The pinacol rearrangement is an acid-catalyzed conversion of a 1,2-diol to a ketone. This method provides a straightforward pathway to this compound from a suitable diol precursor.

Causality of Experimental Choices: The reaction is initiated by the protonation of one of the hydroxyl groups of the 1,2-diol by a strong acid, such as sulfuric acid. This is followed by the loss of a water molecule to form a carbocation. A subsequent 1,2-migration of a phenyl group leads to a more stable, resonance-stabilized carbocation. Deprotonation of the remaining hydroxyl group then yields the final ketone product. The use of a strong, non-nucleophilic acid is crucial to promote the rearrangement without competing substitution reactions.

Experimental Protocol: Synthesis of this compound via Pinacol Rearrangement (Adapted from a general procedure) [2]

  • Step 1: Reaction Setup. In a round-bottomed flask equipped with a reflux condenser, place 1,1-diphenyl-1,2-propanediol (1 mole).

  • Step 2: Reaction. Carefully add a solution of 6 N sulfuric acid. Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Step 3: Workup and Purification. After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent like diethyl ether or dichloromethane. Wash the organic layer with water and a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate. After removing the solvent, the crude product can be purified by distillation under reduced pressure or recrystallization.

Cost-Benefit Analysis:

  • Cost: The primary reagents, sulfuric acid and the diol precursor, are relatively inexpensive, making this an economically viable option.[8]

  • Benefits: The procedure is relatively simple and does not require specialized equipment or an inert atmosphere. The reaction has been shown to be applicable on an industrial scale for the synthesis of other ketones.[3]

  • Drawbacks: The use of concentrated sulfuric acid poses significant safety hazards and requires careful handling. The reaction can sometimes lead to the formation of side products, depending on the stability of the carbocation intermediates and the reaction conditions. The disposal of acidic waste streams needs to be managed appropriately.

G Diol Diol Protonated_Diol Protonated_Diol Diol->Protonated_Diol H₂SO₄ Carbocation_1 Carbocation_1 Protonated_Diol->Carbocation_1 -H₂O Carbocation_2 Carbocation_2 Carbocation_1->Carbocation_2 1,2-Phenyl Shift Diphenylacetone Diphenylacetone Carbocation_2->Diphenylacetone -H⁺

References

Benchmarking the performance of 1,1-Diphenylacetone in specific reaction types

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Profile of a Sterically Influenced Ketone

In the vast landscape of organic synthesis, ketones serve as fundamental building blocks and versatile intermediates. Their reactivity, primarily governed by the electrophilicity of the carbonyl carbon and the acidity of α-hydrogens, dictates their utility in a myriad of transformations. This guide focuses on 1,1-diphenylacetone (also known as 1,1-diphenylpropan-2-one), an aromatic ketone distinguished by a benzhydryl group adjacent to its carbonyl center.[1][2] This unique structural feature, with two bulky phenyl rings attached to the α-carbon, imparts significant steric hindrance that profoundly influences its chemical behavior.

This document provides a comparative analysis of this compound's performance in several key reaction types, benchmarking it against less sterically hindered alternatives such as acetone, acetophenone, and its structural isomer, 1,3-diphenylacetone (dibenzyl ketone). By examining the causality behind its reactivity—or lack thereof—researchers and drug development professionals can make more informed decisions when selecting ketones for specific synthetic pathways.

Reactions Involving Enolate Intermediates: A Tale of Steric Hindrance

The formation of an enolate is a critical first step for a ketone to participate in reactions like aldol condensations and Michael additions. This process requires the abstraction of an α-hydrogen by a base. The structure of this compound, however, presents a formidable challenge to this fundamental transformation.

Aldol Condensation & Michael Addition: A Story of Non-Reactivity

The α-carbon of this compound is quaternary and bears two phenyl groups, leaving no α-hydrogens to be abstracted. Consequently, This compound is incapable of forming an enolate and cannot act as a nucleophilic partner (a Michael donor or aldol donor) in these reactions. [3][4][5] This stands in stark contrast to its isomer, 1,3-diphenylacetone, which possesses acidic α-hydrogens and is widely used in aldol condensations.[6][7][8]

When considering this compound as an electrophile (an aldol or Michael acceptor), its reactivity is severely diminished by the steric bulk of the benzhydryl group, which shields the carbonyl carbon from nucleophilic attack.[9] Less hindered ketones are far more effective in these roles.

Table 1: Comparison of Ketone Amenability to Enolate-Mediated Reactions

KetoneStructureα-Hydrogens Present?Role as Nucleophile (Donor)Role as Electrophile (Acceptor)
This compound NoNot possiblePoor (sterically hindered)
AcetoneYesExcellentGood
AcetophenoneYesGoodModerate
1,3-DiphenylacetoneYesExcellentModerate
Causality of Non-Reactivity: Steric Shielding

The inability of this compound to participate in enolate-driven reactions is a direct consequence of its molecular architecture. The two phenyl groups create a "steric wall" around the α-position and the carbonyl group, preventing the necessary orbital overlap for both deprotonation and nucleophilic attack.

G cluster_0 Reactivity Pathway for Enolate Formation cluster_1 Case Study: this compound Start Ketone with α-Hydrogen Base Addition of Base (e.g., LDA, OH⁻) Start->Base Deprotonation Enolate Enolate Formation Base->Enolate Reaction Participation in Aldol/Michael Reaction Enolate->Reaction NoAlphaH This compound (No α-Hydrogens) Blocked Pathway Blocked NoAlphaH->Blocked Cannot form enolate

Caption: Logical workflow for enolate-mediated reactions.

Nucleophilic Addition at the Carbonyl Carbon

Reactions that involve direct nucleophilic attack at the carbonyl carbon, such as the Wittig and Grignard reactions, are possible with this compound, but its performance is heavily dictated by steric factors.

The Wittig Reaction: Olefination Under Forcing Conditions

The Wittig reaction converts ketones into alkenes using a phosphorus ylide.[10] While feasible, the reaction with this compound is significantly slower and often requires more reactive (unstabilized) ylides and harsher conditions compared to less hindered ketones. The steric hindrance presented by the benzhydryl group impedes the approach of the bulky Wittig reagent.[11]

Table 2: Comparative Performance in the Wittig Reaction (Conceptual Data)

KetoneReactivity with Ph₃P=CH₂Typical YieldPlausible Product
This compound Slow, requires forcing conditionsLow to Moderate1,1-Diphenyl-2-propene
AcetoneVery FastHigh2-Methylpropene
BenzophenoneModerateGood1,1-Diphenylethylene
Grignard Reaction: Formation of Tertiary Alcohols

Grignard reagents are powerful nucleophiles that add to ketones to form tertiary alcohols after an acidic workup.[12] this compound will react with Grignard reagents, but the reaction rate is diminished due to steric hindrance. For highly branched or bulky Grignard reagents, the reaction may fail entirely, with enolization of the Grignard reagent (if it has beta-hydrogens) or reduction of the ketone becoming competing side reactions.

Experimental Protocol: Grignard Reaction with this compound

This protocol describes a general procedure for the reaction of this compound with methylmagnesium bromide.

Materials:

  • This compound (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Iodomethane (1.2 equiv)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • All glassware must be oven-dried to remove any trace of water.

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add magnesium turnings.

  • Add a solution of iodomethane in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent.

  • Once the Grignard reagent is formed, cool the flask in an ice bath.

  • Slowly add a solution of this compound in anhydrous diethyl ether to the stirred Grignard solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting tertiary alcohol by column chromatography or recrystallization.

Photochemical Reactions: The Norrish Type I Cleavage

The photochemistry of ketones is a rich field, with Norrish Type I and Type II reactions being primary pathways for excited-state ketones.[13][14] this compound is an excellent candidate for studying these processes.

Norrish Type I Reaction: α-Cleavage

Upon absorption of UV light, this compound is promoted to an excited state. It can then undergo a Norrish Type I reaction, which involves the homolytic cleavage of the α-carbon-carbonyl bond.[15][16][17] This cleavage generates a stable benzhydryl radical and an acetyl radical.

G Start This compound Excited Excited State [S₁ or T₁] Start->Excited hν (UV light) Cleavage Norrish Type I (α-Cleavage) Excited->Cleavage Radicals Benzhydryl Radical + Acetyl Radical Cleavage->Radicals

Caption: Pathway for the Norrish Type I reaction of this compound.

The resulting radicals can then undergo several secondary reactions, including:

  • Decarbonylation: The acetyl radical can lose carbon monoxide to form a methyl radical.

  • Recombination: The benzhydryl and methyl radicals can combine to form 1,1-diphenylethane.

  • Dimerization: Two benzhydryl radicals can combine to form 1,1,2,2-tetraphenylethane.

Norrish Type II Reaction: An Impossible Pathway

The Norrish Type II reaction involves the intramolecular abstraction of a γ-hydrogen by the excited carbonyl oxygen. This compound lacks γ-hydrogens and therefore cannot undergo a Norrish Type II reaction. This makes it a clean model system for studying Type I processes without competition from the Type II pathway.

Table 3: Photochemical Reactivity Comparison

KetoneNorrish Type I (α-Cleavage)Norrish Type II (γ-H Abstraction)Key Products
This compound Yes (Efficient)No (No γ-H)Radical recombination/dimerization products
ValerophenoneYesYes (Efficient)Acetophenone, propene, cyclobutanols
AcetoneYesNo (No γ-H)Ethane, carbon monoxide

Conclusion

This compound is a ketone whose reactivity is overwhelmingly dictated by the steric hindrance imposed by its α,α-diphenyl substitution. This structural feature renders it inert in common enolate-based reactions like the aldol and Michael additions, a critical consideration for synthetic planning. However, it remains a viable, albeit challenging, substrate for direct nucleophilic additions such as the Wittig and Grignard reactions. Its most distinct and efficient reactivity is observed in the realm of photochemistry, where its inability to undergo a Norrish Type II reaction makes it an ideal model compound for studying Norrish Type I cleavage and subsequent radical chemistry. Understanding these performance benchmarks allows for the strategic application of this compound in contexts where its unique steric and photochemical properties can be leveraged to full advantage.

References

Safety Operating Guide

Navigating the Safe Handling of 1,1-Diphenylacetone: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling is as crucial as the innovative science it enables. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1,1-Diphenylacetone (CAS 781-35-1). Moving beyond a simple checklist, we delve into the causality behind each procedural step, ensuring a deep-seated culture of safety and scientific integrity within your laboratory.

Understanding the Hazard: Why this compound Demands Respect

This compound is a white to off-white crystalline solid, classified as an aromatic ketone. While its toxicological properties have not been exhaustively investigated, available data indicates that it poses several acute health hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is recognized as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Acute exposure can lead to mild irritation of the eyes, skin, and respiratory tract. Therefore, the cornerstone of its safe handling lies in preventing direct contact and inhalation.

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment (PPE) is donned, a robust safety framework must be in place. This is achieved through a combination of engineering and administrative controls.

  • Engineering Controls : The primary engineering control for handling this compound, especially when handling the solid powder or preparing solutions, is a certified chemical fume hood. A fume hood is critical to minimize the inhalation of dust and vapors.

  • Administrative Controls : A comprehensive Chemical Hygiene Plan (CHP) should be developed and implemented in your laboratory. This plan, overseen by a designated Chemical Hygiene Officer, is fundamental to a safe working environment. All personnel must be trained on the specific hazards of this compound and the procedures outlined in the CHP.

Selecting Your Armor: A Deep Dive into Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision. The following sections provide a detailed guide to selecting the appropriate PPE for handling this compound.

Eye and Face Protection: Shielding from Irritation

Given that this compound can cause serious eye irritation, robust eye protection is mandatory.

  • Standard Operations : For routine tasks such as weighing small quantities or preparing solutions in a fume hood, chemical splash goggles that meet OSHA 29 CFR 1910.133 or EU EN166 standards are required.

  • High-Risk Operations : When there is a significant risk of splashing, such as during transfers of large quantities or vigorous mixing, a face shield should be worn in addition to chemical splash goggles to provide a full barrier of protection for the face and neck.

Hand Protection: The Critical Choice of Glove Material

The selection of the correct glove material is arguably the most critical aspect of PPE for handling this compound. It is important to note that no specific permeation or breakthrough data for this compound is readily available in published chemical resistance databases. Therefore, the selection must be based on its chemical class: ketones.

Nitrile gloves, a common choice in many laboratories, are generally not recommended for prolonged contact with ketones like acetone, as they offer poor resistance. For splash protection, nitrile gloves may be acceptable, but they should be changed immediately upon contact.

For extended contact or immersion, a more robust material is necessary. Butyl rubber gloves are made of a synthetic rubber that protects against a wide variety of chemicals, including ketones.

Recommended Glove Selection:

Task ScenarioPrimary Glove RecommendationRationale
Incidental Contact (e.g., handling sealed containers, splash risk)Nitrile gloves (minimum 5-mil thickness)Provides adequate short-term splash protection. Must be replaced immediately upon contamination.
Extended Contact (e.g., weighing, preparing solutions, cleaning spills)Butyl rubber glovesOffers superior resistance to ketones, providing a longer breakthrough time for enhanced protection.

It is strongly advised that on-site testing of any glove is conducted to determine safe usage under your specific laboratory conditions.

Body Protection: Preventing Skin Contact

To prevent skin irritation, protective clothing is essential.

  • Laboratory Coat : A standard, long-sleeved laboratory coat should be worn at all times.

  • Apron : For tasks with a higher risk of splashes, a chemically resistant apron made of a material like neoprene or PVC should be worn over the lab coat.

  • Full-Body Suit : In the event of a large spill, a fully protective impervious suit may be necessary.

Respiratory Protection: Guarding Against Inhalation

Respiratory protection should be used as a secondary line of defense after engineering controls.

  • Standard Handling in a Fume Hood : If this compound is handled exclusively within a properly functioning chemical fume hood, respiratory protection is typically not required.

  • Handling Outside of a Fume Hood or Dust Generation : When handling the solid material outside of a fume hood, or if there is a potential for dust generation (e.g., during weighing or transfers), a NIOSH-approved N95 dust respirator is recommended. For higher concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.

Procedural Discipline: Donning, Doffing, and Disposal of PPE

The effectiveness of PPE is contingent on its correct use. The following workflow outlines the critical steps for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Eye and Face Protection don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Eye and Face Protection doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (if required) doff3->doff4

Caption: PPE Donning and Doffing Sequence.

Doffing Procedure to Minimize Contamination:

  • Gloves : Peel off gloves away from your body, turning them inside out as you remove them.

  • Goggles/Face Shield : Remove from the back of your head by handling the strap.

  • Lab Coat : Remove by folding it inward, containing any potential contaminants.

  • Respirator : Remove by the straps, without touching the front.

  • Hand Hygiene : Always wash your hands thoroughly with soap and water after removing all PPE.

Operational Plan: Handling and Disposal of this compound

A clear operational plan is crucial for both routine handling and emergency situations.

Handling Procedures
  • Preparation : Before starting any work, ensure that a safety shower and eyewash station are readily accessible.

  • Weighing : Weigh the solid this compound in a chemical fume hood to minimize dust inhalation.

  • Solution Preparation : Prepare solutions within a chemical fume hood. Add the solid slowly to the solvent to avoid splashing.

  • Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with all local, state, and federal regulations.

  • Waste Segregation : Do not mix this compound waste with other waste streams. Keep it in a designated, properly labeled, and sealed waste container.

  • Contaminated PPE : Dispose of all contaminated PPE, such as gloves and disposable lab coats, as hazardous waste.

  • Spill Cleanup : In the event of a spill, absorb the material with an inert absorbent such as vermiculite or sand. Place the absorbed material into a sealed container for disposal.

  • EHS Consultation : Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Never dispose of this compound down the drain or in the regular trash.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Segregation & Containment cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Waste (solid, solution, contaminated items) B Place in a designated, leak-proof, and labeled hazardous waste container A->B C Store in a Satellite Accumulation Area (SAA) B->C D Arrange for pickup by a licensed hazardous waste disposal service (via EHS department) C->D

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Diphenylacetone
Reactant of Route 2
Reactant of Route 2
1,1-Diphenylacetone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.